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  • Product: 1-nonyl-1H-indole
  • CAS: 1406828-59-8

Core Science & Biosynthesis

Foundational

1-Nonyl-1H-indole: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary 1-Nonyl-1H-indole is a synthetically derived, highly lipophilic indole derivative characterized by a nine-carbon aliphatic chain attached to the nitrogen atom of the indole pharmacophore. In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Nonyl-1H-indole is a synthetically derived, highly lipophilic indole derivative characterized by a nine-carbon aliphatic chain attached to the nitrogen atom of the indole pharmacophore. In modern drug discovery and materials science, this molecule serves a dual purpose: it acts as a standalone selective inhibitor of Acetylcholinesterase (AChE) and functions as a highly tunable, privileged scaffold for the synthesis of complex therapeutics, such as Sphingosine Kinase 2 (SphK2) inhibitors. This whitepaper provides an in-depth analysis of its physicochemical profile, details a self-validating synthetic protocol, and explores the mechanistic causality behind its pharmacological efficacy.

Physicochemical Profiling

The physical and chemical properties of 1-nonyl-1H-indole are dictated by the juxtaposition of the polarizable, electron-rich aromatic indole core and the highly hydrophobic nonyl tail. This extreme lipophilicity drastically alters the molecule's membrane permeability and its binding kinetics within deep hydrophobic enzyme pockets.

Table 1: Core Physicochemical Properties

PropertyValueSource / Derivation
IUPAC Name 1-Nonyl-1H-indole
CAS Number 1406828-59-8
Molecular Formula C17H25N
Molecular Weight 243.39 g/mol
Physical State Pale yellow oil (at 25 °C)[1]
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in H2OEmpirical / Structural
LogP (Estimated) > 5.0 (Highly lipophilic)Structural derivation

Chemical Synthesis: N-Alkylation Methodology

The synthesis of 1-nonyl-1H-indole is achieved via a base-promoted bimolecular nucleophilic substitution ( SN​2 ). The choice of reagents is critical: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the indole N-H ( pKa​≈16.2 ). The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive, "naked" indolide anion to attack the alkyl halide.

Synthesis Indole 1H-Indole (Starting Material) Base NaH in DMF (Deprotonation) Indole->Base Anion Indolide Anion (Nucleophile) Base->Anion -H2(g) Product 1-Nonyl-1H-indole (Target) Anion->Product SN2 Attack Alkyl 1-Bromononane (Electrophile) Alkyl->Product

Fig 1: Synthetic workflow for the N-alkylation of 1H-indole to form 1-nonyl-1H-indole.

Impact of the Alkylating Agent

The leaving group of the alkyl halide directly impacts the reaction kinetics and overall yield. As summarized below, utilizing 1-bromononane provides superior yields compared to 1-chlorononane due to the weaker C-Br bond and the higher polarizability of the bromide leaving group.

Table 2: Comparative Yields Based on Alkylating Agent

Alkylating AgentLeaving GroupReaction TempReported YieldReference
1-BromononaneBromide (Br⁻)0 °C to RT70%[1]
1-ChlorononaneChloride (Cl⁻)RT to Reflux46%[2]
Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPC) to ensure complete conversion and prevent degradation.

  • System Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert argon. Add NaH (60% dispersion in mineral oil, 1.2 equiv) and suspend in anhydrous DMF (5 mL/mmol of indole).

  • Anion Generation: Cool the suspension to 0 °C. Dissolve 1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF and add dropwise. Causality: Dropwise addition controls the exothermic evolution of H2​ gas. Stir at 0 °C for 30 minutes to ensure complete generation of the indolide anion.

  • Electrophilic Quenching: Add 1-bromononane (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • IPC & Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the highly UV-active starting indole spot (254 nm) confirms the reaction is complete. Do not proceed to workup until the starting material is consumed.

  • Biphasic Quench and Extraction: Carefully quench the reaction with cold distilled water (to neutralize unreacted NaH). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers extensively with brine ( 5×20 mL). Causality: Multiple brine washes are mandatory to partition the high-boiling DMF out of the organic phase.

  • Chromatographic Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0-5% EtOAc in Hexanes) to isolate 1-nonyl-1H-indole as a pale yellow oil[1].

Pharmacological Applications & Mechanistic Insights

Selective Inhibition of Acetylcholinesterase (AChE)

The addition of a simple alkyl chain to the indole core significantly improves the inhibition of AChE[1]. The active site of AChE features a ~20 Å deep hydrophobic gorge connecting the surface Peripheral Anionic Site (PAS) to the internal Catalytic Active Site (CAS). The nine-carbon (nonyl) tail is perfectly sized to span this gorge, allowing the molecule to engage in bipartite binding.

Interestingly, while structurally similar N-alkyl isatins inhibit both AChE and Butyrylcholinesterase (BChE), N-alkyl indoles like 1-nonyl-1H-indole selectively inhibit AChE while losing activity toward BChE[1]. Molecular docking reveals the causality: the indole core lacks the 3-oxo group found in isatins, which is strictly required to form key hydrogen bonds with Ser198 and His438 in the BChE catalytic triad[1]. This selectivity is highly desirable in neurodegenerative drug design to minimize off-target toxicity.

Pharmacology cluster_0 Structural Moieties cluster_1 AChE Binding Pocket Molecule 1-Nonyl-1H-indole Core Indole Core Molecule->Core Tail C9 Alkyl Tail Molecule->Tail CAS Catalytic Active Site (CAS) Core->CAS pi-pi stacking PAS Peripheral Anionic Site (PAS) Tail->PAS Hydrophobic interaction Inhibition Selective AChE Inhibition CAS->Inhibition PAS->Inhibition

Fig 2: Structure-activity relationship and dual-site binding mechanism in AChE inhibition.

Scaffold Optimization in Sphingosine Kinase 2 (SphK2) Inhibitors

Beyond direct inhibition, 1-nonyl-1H-indole serves as a critical intermediate. In the development of SphK2 inhibitors, substituting a traditional naphthyl ring with an indole heterocycle provides a moiety with vastly more favorable biological properties and allows for rapid synthetic access to various substitution patterns[3]. The indole core optimizes critical π -stacking interactions with the Phe548 residue in the SphK2 binding pocket, while the nonyl tail specifically aligns with the ideal 18–22 atom length requirement (from the charged center to the omega carbon) necessary to maximize binding affinity[3].

Analytical Characterization Standards

To validate the success of the synthesis, the isolated pale yellow oil should be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy. Based on established literature[1], the expected 1H NMR (400 MHz, DMSO- d6​ ) profile is:

  • Aromatic Region: δ 7.53 (d, 1H, J = 7.8 Hz, Ar-H), 7.44 (d, 1H, J = 8.2 Hz, Ar-H), 7.34 (d, 1H, J = 3.0 Hz, Ar-H), 7.11 (t, 1H, J = 7.7 Hz, Ar-H).

  • Aliphatic Region: A characteristic triplet for the N−CH2​ protons at 4.1 ppm, a multiplet for the adjacent CH2​ at 1.7 ppm, a broad aliphatic envelope for the remaining methylene groups from 1.2–1.3 ppm, and a terminal methyl triplet at 0.85 ppm.

References

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors Source: Taylor & Francis (tandfonline.com) URL:1

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: PMC (nih.gov) URL:3

  • Small molecules as inhibitors of streptococcal hyaluronidase: a computer-assisted and multicomponent synthesis approach Source: uni-regensburg.de URL:2

  • 1-nonyl-1H-indole | 1406828-59-8 - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Exploratory

1-nonyl-1H-indole molecular weight and boiling point

Physicochemical Profiling and Synthetic Utility of 1-Nonyl-1H-Indole: A Technical Whitepaper Executive Summary 1-Nonyl-1H-indole (CAS: 1406828-59-8) is a highly lipophilic, N-alkylated indole derivative that serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utility of 1-Nonyl-1H-Indole: A Technical Whitepaper

Executive Summary

1-Nonyl-1H-indole (CAS: 1406828-59-8) is a highly lipophilic, N-alkylated indole derivative that serves as a privileged scaffold in modern medicinal chemistry and drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically addressing the thermodynamic realities behind its molecular weight and elusive boiling point—alongside validated synthetic protocols and its emerging role in neurodegenerative and oncological target modulation.

Physicochemical Profiling: Molecular Weight and Boiling Point Dynamics

The structural identity of 1-nonyl-1H-indole consists of a bicyclic indole core covalently bonded at the N1 position to a 9-carbon aliphatic chain.

Molecular Weight Analysis: The molecular formula is C17H25N, yielding an exact molecular weight of 243.39 g/mol (often reported as 243.4 g/mol in commercial assays[1]). This specific molecular weight places the compound well within the Lipinski Rule of 5 parameters for oral bioavailability. However, its high lipophilicity (driven by the nonyl chain) significantly alters its partition coefficient (LogP), favoring lipid membrane penetration over aqueous solubility.

The Boiling Point Anomaly: A critical challenge in the characterization of 1-nonyl-1H-indole is the absence of a standardized atmospheric boiling point. Major chemical suppliers universally report the boiling point as "Not available" or "No data available"[1][2].

Causality: The absence of this data is not an analytical oversight but a thermodynamic consequence of the molecule's structure. Heavy N-alkyl indoles (C8+) exhibit theoretical boiling points (estimated >300 °C at 760 mmHg) that exceed their thermal degradation thresholds. Attempting to boil this compound at atmospheric pressure leads to pyrolytic cleavage of the N-alkyl bond or oxidative degradation of the electron-rich indole ring. Consequently, it isolates as a pale yellow oil at room temperature[3] and must be purified via silica gel chromatography or high-vacuum short-path distillation (e.g., <0.1 mmHg) rather than standard thermal distillation.

Table 1: Quantitative Physicochemical Summary

PropertyValue / DescriptionSource / Rationale
Molecular Formula C17H25NStandard chemical nomenclature
Molecular Weight 243.39 g/mol Calculated (C: 204.19, H: 25.20, N: 14.01)[1]
Boiling Point (1 atm) Not Available / DegradesExceeds thermal stability threshold[1][2]
Physical State (RT) Pale yellow oilVisual characterization post-purification[3]
Target Application AChE / SphK2 InhibitorScaffold for lipophilic binding pockets[3]

Synthetic Methodology: N-Alkylation of 1H-Indole

The synthesis of 1-nonyl-1H-indole relies on the nucleophilic substitution of an alkyl halide by an indolide anion. The following protocol is a self-validating system adapted from optimized medicinal chemistry workflows.

Step-by-Step Protocol: General Procedure for N-Alkylation

  • System Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert Nitrogen (N2) gas to prevent oxidative degradation of the indole core. Seal with a rubber septum.

  • Deprotonation: Dissolve 1H-indole (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF, 1.0 M concentration). Cool the flask in an ice bath to 0 °C.

  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in a single portion.

    • Causality & Validation: NaH is chosen because it is a strong, non-nucleophilic base capable of deprotonating the weakly acidic indole N-H (pKa ~16.2). The reaction is self-validating: the immediate evolution of H2 gas visually confirms the successful formation of the highly nucleophilic indolide anion. Stir for 30 minutes at 0 °C.

  • Alkylation: Dropwise, add 1-bromononane (1.2 to 3.0 equivalents) to the cooled solution.

    • Causality: The dropwise addition controls the exothermic SN2 reaction. The 9-carbon chain provides significant steric bulk, requiring the polar aprotic solvent (DMF) to maintain the indolide anion in a highly reactive, unsolvated state.

  • Quenching and Workup: After 2-4 hours of stirring at room temperature (monitor via Thin-Layer Chromatography for the disappearance of the indole starting material), quench the reaction by slowly adding cold water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (0–10% EtOAc in hexanes) to yield 1-nonyl-1H-indole as a pale yellow oil (typical yield ~70%)[3].

G N1 1H-Indole (Starting Material) N2 NaH / DMF (0 °C, 30 min) N1->N2 Deprotonation N3 Indolide Anion (Intermediate) N2->N3 H2 gas evolution N5 SN2 Alkylation (RT, 2-4 hrs) N3->N5 Nucleophilic attack N4 1-Bromononane (Alkylating Agent) N4->N5 Electrophile N6 1-Nonyl-1H-indole (Pale Yellow Oil) N5->N6 Aqueous Workup

Synthetic workflow for the N-alkylation of 1H-indole to yield 1-nonyl-1H-indole.

Pharmacological Applications and Target Modulation

The incorporation of a 9-carbon aliphatic chain fundamentally alters the pharmacodynamics of the indole scaffold, transforming it into a potent probe for lipophilic binding pockets in key enzymes.

Acetylcholinesterase (AChE) Inhibition: Recent evaluations of N-alkyl indoles demonstrate their utility as selective inhibitors of Acetylcholinesterase (AChE), a primary target in Alzheimer's disease management. While shorter alkyl chains show varied efficacy, 1-nonyl-1H-indole (designated as compound 5i in recent SAR studies) successfully isolates the hydrophobic interactions required to block the AChE active site without significantly inhibiting Butyrylcholinesterase (BChE)[3]. The nonyl chain mimics the hydrophobic tail of natural substrates, anchoring the molecule within the enzymatic gorge.

Sphingosine Kinase 2 (SphK2) Modulation: The indole scaffold is also a privileged structure in the design of Sphingosine Kinase 2 (SphK2) inhibitors, which are critical in oncology for promoting cancer cell apoptosis. The N-alkylation strategy is employed to optimize π-stacking interactions with residues such as Phe548 in the SphK2 binding pocket, leveraging the steric bulk of the nonyl group to displace natural sphingolipids.

Pathway Ligand 1-Nonyl-1H-indole (Lipophilic Scaffold) Target1 Acetylcholinesterase (AChE) (Selective Inhibition) Ligand->Target1 Hydrophobic Gorge Anchoring Target2 Sphingosine Kinase 2 (SphK2) (Allosteric/Active Site) Ligand->Target2 Pi-Stacking / Lipid Displacement Effect1 Increased Acetylcholine (Synaptic Cleft) Target1->Effect1 Enzyme Blockade Effect2 Decreased S1P Levels (Apoptosis Promotion) Target2->Effect2 Kinase Inhibition

Dual pharmacological targeting potential of the lipophilic 1-nonyl-1H-indole scaffold.

References

  • AK Scientific, Inc. "1-nonyl-1H-indole". aksci.com.
  • BLD Pharm. "16886-08-1 | 1-(allyl)-1H-indole (Contains 1-Nonyl-1H-indole references)". bldpharm.com.
  • Taylor & Francis. "Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors". tandfonline.com.
  • National Institutes of Health (PMC). "Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors". nih.gov.

Sources

Foundational

Spectroscopic Characterization of 1-Nonyl-1H-indole: A Comprehensive Guide to NMR and IR Analysis

Executive Summary The N-alkylation of the indole scaffold is a fundamental transformation in medicinal chemistry, materials science, and agrochemical development. Specifically, the attachment of a 9-carbon aliphatic chai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-alkylation of the indole scaffold is a fundamental transformation in medicinal chemistry, materials science, and agrochemical development. Specifically, the attachment of a 9-carbon aliphatic chain to form 1-nonyl-1H-indole significantly alters the molecule's lipophilicity, membrane permeability, and binding affinity—properties heavily leveraged in the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors[1].

This technical whitepaper provides an in-depth guide to the synthesis, isolation, and spectroscopic characterization of 1-nonyl-1H-indole. By detailing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative reference for researchers conducting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic validation of lipophilic indole derivatives.

Experimental Workflow & Structural Logic

The characterization of 1-nonyl-1H-indole cannot be decoupled from its synthetic origin, as the impurities present in the crude mixture (e.g., residual alkyl halides, unreacted indole, or solvent) directly dictate the spectroscopic techniques required for validation.

The standard synthesis involves the irreversible deprotonation of 1H-indole using a strong, non-nucleophilic base (Sodium Hydride, NaH) in a polar aprotic solvent (Dimethylformamide, DMF), followed by an SN2 attack on 1-bromononane[2].

G A 1H-Indole Starting Material B Deprotonation (NaH / DMF, 0°C) A->B Base Addition C Indolide Anion Intermediate B->C H2 Evolution D Alkylation (+ 1-Bromononane) C->D SN2 Reaction E 1-Nonyl-1H-indole (Crude) D->E Quench & Extract F Purification (Silica Gel / Hexanes) E->F Chromatography G Spectroscopic Characterization F->G Pure Isolate H 1H & 13C NMR (DMSO-d6) G->H I FT-IR Spectroscopy (ATR) G->I

Figure 1: Experimental workflow for the synthesis and spectroscopic validation of 1-nonyl-1H-indole.

Self-Validating Synthesis Protocol
  • Step 1: Anion Generation: Purge a round-bottom flask with N₂. Dissolve 1H-indole (1.0 equiv) in anhydrous DMF and cool to 0 °C. Add NaH (1.5 equiv) in a single portion. Causality: DMF solvates the sodium cation effectively, leaving the indolide anion bare and highly nucleophilic. The 0 °C temperature prevents unwanted ring-opening or polymerization side reactions[2].

  • Step 2: Alkylation: After 30 minutes of stirring (until H₂ evolution ceases), add 1-bromononane (1.2 to 3.0 equiv) dropwise. Stir for 4–12 hours, allowing the reaction to warm to room temperature.

  • Step 3: Quench & Extraction: Quench carefully with ice water to destroy excess NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF, which otherwise appears as sharp singlets at ~2.7 and 2.9 ppm in ¹H NMR.

  • Step 4: Chromatographic Purification: Purify via silica gel flash chromatography using a gradient of 0–10% EtOAc in hexanes.

  • Validation Checkpoint: Spot the fractions on a TLC plate. 1-Nonyl-1H-indole will elute significantly faster (higher Rf) than the starting 1H-indole due to the loss of the hydrogen-bonding N-H group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming both the structural integrity of the indole core and the successful attachment of the nonyl chain. For highly lipophilic indoles, DMSO-d₆ is frequently selected as the solvent over CDCl₃. While CDCl₃ is standard, DMSO-d₆ ensures complete solvation of the polarizable aromatic system and provides distinct chemical shift separation[3].

¹H NMR Analysis

The ¹H NMR spectrum of 1-nonyl-1H-indole is characterized by a distinct separation between the downfield aromatic protons (6.40–7.54 ppm) and the upfield aliphatic protons (0.82–4.15 ppm)[3]. The most critical diagnostic peak is the triplet at 4.15 ppm , corresponding to the N-CH₂ protons. Its downfield shift is caused by the strong electron-withdrawing nature of the adjacent indole nitrogen.

Table 1: ¹H NMR Assignments for 1-Nonyl-1H-indole (400 MHz, DMSO-d₆) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.53Doublet (d)1H7.8Indole C4-H
7.44Doublet (d)1H8.2Indole C7-H
7.34Doublet (d)1H3.0Indole C2-H
7.11Triplet (t)1H7.7Indole C6-H
6.99Triplet (t)1H7.6Indole C5-H
6.40Doublet (d)1H2.7Indole C3-H
4.15Triplet (t)2H7.0N-CH₂ (C1')
1.74Multiplet (m)2H-N-CH₂-CH₂ (C2')
1.22Broad multiplet (br m)12H-Aliphatic chain (C3'-C8')
0.82Multiplet (m)3H-Terminal CH₃ (C9')
¹³C NMR and DEPT-135 Causality

The ¹³C NMR spectrum confirms the carbon skeleton. However, a known spectroscopic challenge arises when using DMSO-d₆: the residual solvent signal (a septet centered at 39.5 ppm) can overlap with or obscure the signals from the methylene carbons adjacent to the nitrogen[1].

Causality of Experimental Choice: To resolve this, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment must be executed. In DEPT-135, CH₂ carbons appear with a negative phase (pointing downward), while CH and CH₃ carbons appear with a positive phase (pointing upward). Quaternary carbons are suppressed entirely. Because the DMSO-d₆ solvent peak does not contain protons, it is suppressed in the DEPT spectrum, allowing the unambiguous identification of the N-CH₂ carbon (typically around 45.4 ppm) as a distinct negative peak[3].

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆) [3]

Chemical Shift (δ, ppm)Carbon Type (via DEPT-135)Assignment
135.6C (Quaternary, Suppressed)Indole C7a
128.6C (Quaternary, Suppressed)Indole C3a
128.1CH (Positive)Indole C2
120.9CH (Positive)Indole C6
120.4CH (Positive)Indole C4
118.8CH (Positive)Indole C5
109.7CH (Positive)Indole C7
100.3CH (Positive)Indole C3
~45.4CH₂ (Negative)N-CH₂ (C1')
22.0 – 31.2CH₂ (Negative, Multiple peaks)Aliphatic chain (C2'-C8')
13.9CH₃ (Positive)Terminal CH₃ (C9')

Infrared (IR) Spectroscopy

While NMR provides atomic-level connectivity, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy serves as an orthogonal, rapid self-validation tool.

Causality of Experimental Choice: ATR-FTIR is chosen over traditional KBr pellet pressing because 1-nonyl-1H-indole is typically isolated as a pale yellow oil[1]. ATR allows for the direct application of the neat oil onto the diamond/ZnSe crystal, preventing moisture absorption that could artificially introduce O-H stretch artifacts in the 3300–3500 cm⁻¹ region.

Diagnostic IR Pre-Screening Protocol

Before submitting the sample for lengthy ¹³C NMR acquisitions, perform a rapid IR scan to validate the reaction's success:

  • Verify the Absence of N-H: The starting material (1H-indole) exhibits a sharp, distinct N-H stretching band at ~3400 cm⁻¹. The complete absence of this band in the product spectrum is the primary diagnostic marker for successful, complete N-alkylation.

  • Verify the Aliphatic Chain: The introduction of the nonyl group results in massive signal enhancement in the sp³ C-H stretching region (2920 and 2850 cm⁻¹).

Table 3: Key FT-IR Diagnostic Bands (ATR, neat oil)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
~3400 Absent N-H stretchConfirms complete N-alkylation
~3050WeakC-H stretch (sp², aromatic)Confirms intact indole ring
2920, 2850StrongC-H stretch (sp³, aliphatic)Confirms presence of the nonyl chain
1610, 1510, 1460MediumC=C stretch (aromatic)Indole ring skeletal vibrations
1315MediumC-N stretchN-alkylation linkage
740StrongC-H out-of-plane bendingOrtho-disubstituted benzene (Indole C4-C7)

Conclusion

The rigorous spectroscopic characterization of 1-nonyl-1H-indole requires a synthesis-aware approach to data interpretation. By utilizing DMSO-d₆ for optimal resolution, employing DEPT-135 to bypass solvent overlap with critical alpha-carbons, and using ATR-FTIR as a rapid orthogonal checkpoint for N-H depletion, researchers can establish a self-validating analytical workflow. This methodology ensures absolute structural confidence before advancing these lipophilic scaffolds into complex biological assays or drug formulation pipelines.

Sources

Exploratory

Introduction: The Need for a Comprehensive Safety Profile

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 1-nonyl-1H-indole For Researchers, Scientists, and Drug Development Professionals Indole and its derivatives are a significant class of heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 1-nonyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] 1-nonyl-1H-indole, with its N-alkylated indole scaffold, belongs to a chemical space with diverse biological activities. While specific applications of 1-nonyl-1H-indole are not extensively documented in publicly accessible literature, its structural motifs suggest potential utility in medicinal chemistry and materials science.[3]

Given the potential for human and environmental exposure through research, development, and future applications, a thorough understanding of the toxicity and safety profile of 1-nonyl-1H-indole is imperative. This guide outlines a systematic approach to evaluating its potential hazards, drawing upon data from analogous compounds and adhering to internationally recognized testing protocols. The primary objective is to provide a robust framework for generating the necessary data to make informed decisions regarding its safe handling and development.

Hazard Identification: Insights from Structural Analogs

In the absence of direct data, a preliminary hazard assessment can be informed by examining the toxicological profiles of structurally related compounds. Key structural features of 1-nonyl-1H-indole include the indole ring and the nonyl alkyl chain.

The Indole Moiety

The indole nucleus is present in numerous compounds with varying toxicity profiles. While some indole derivatives like melatonin are considered relatively safe, others, such as indole-3-carbinol, exhibit a more complex profile with both potential benefits and risks.[4][5] Studies on indole itself indicate potential for moderate acute toxicity and have raised concerns regarding its carcinogenic potential in animal studies.[6] Furthermore, some indole compounds have been shown to be genotoxic.[7][8]

The Nonyl Group and Related Alkylphenols

The nonyl group, a nine-carbon alkyl chain, is also a feature of nonylphenol, a well-studied environmental contaminant known for its endocrine-disrupting properties and reproductive toxicity.[9][10][11][12] Nonylphenol has been shown to adversely affect the reproductive systems of both males and females in animal studies.[10][12][13] While 1-nonyl-1H-indole is not an alkylphenol, the presence of the nonyl group warrants a thorough investigation into its potential for reproductive and endocrine-related toxicities.

Based on this analysis of structural analogs, the key toxicological endpoints of concern for 1-nonyl-1H-indole that require empirical investigation are:

  • Acute Toxicity: To determine the potential for harm from short-term exposure.

  • Dermal and Ocular Irritation: Due to the potential for occupational exposure.

  • Genotoxicity: To assess the potential to cause genetic mutations.

  • Reproductive and Developmental Toxicity: Given the concerns raised by nonyl-containing compounds.

  • Carcinogenicity: Based on the data for some indole compounds.

A Proposed Framework for Toxicological Evaluation

A tiered, evidence-based approach is recommended for the comprehensive toxicological evaluation of 1-nonyl-1H-indole. This framework prioritizes in vitro methodologies to refine and reduce animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement).

Physicochemical Properties

A foundational step in any toxicological assessment is the characterization of the test substance's physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for environmental fate.

Parameter Significance
Molecular Weight243.4 g/mol [14]
Water SolubilityInfluences bioavailability and environmental distribution.
LogP (Octanol-Water Partition Coefficient)Predicts lipophilicity and potential for bioaccumulation.
Vapor PressureIndicates the likelihood of inhalation exposure.
pKaDetermines the ionization state at physiological pH, affecting absorption.
In Vitro Toxicity Screening

In vitro assays provide a rapid and cost-effective means of identifying potential toxicities early in the development process.

  • Rationale: To determine the basal toxicity of the compound to mammalian cells.

  • Recommended Assay: MTT or Neutral Red Uptake (NRU) assay using a relevant cell line (e.g., HepG2 for liver toxicity, HaCaT for skin).

  • Experimental Protocol (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose cells to a range of concentrations of 1-nonyl-1H-indole for 24-72 hours.

    • Add MTT solution and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability.

  • Data Interpretation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated to quantify the cytotoxic potential.

Sources

Foundational

Pharmacokinetics of 1-Nonyl-1H-indole In Vitro: A Comprehensive Mechanistic Guide

As a privileged nitrogen-containing heterocycle, 1-nonyl-1H-indole (N-nonylindole) serves as a foundational scaffold in modern drug discovery. Its unique structural topology—combining the versatile π-π stacking capabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged nitrogen-containing heterocycle, 1-nonyl-1H-indole (N-nonylindole) serves as a foundational scaffold in modern drug discovery. Its unique structural topology—combining the versatile π-π stacking capabilities of the indole core with the extreme lipophilicity of a 9-carbon aliphatic chain—has been heavily utilized in the design of SphK2 inhibitors, anticonvulsant triazole derivatives , and potent synthetic cannabinoid receptor agonists (such as the JWH-series) .

However, the very structural features that grant 1-nonyl-1H-indole its high target affinity also dictate a highly complex and challenging in vitro pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile. This guide synthesizes the mechanistic drivers of its in vitro pharmacokinetics, detailing its metabolic fate and providing field-proven, self-validating protocols for its evaluation.

Physicochemical Drivers of Permeability and Clearance

The PK behavior of 1-nonyl-1H-indole is fundamentally governed by its lipophilicity. The C9 alkyl chain significantly elevates the molecule's predicted partition coefficient (LogP 5.5–6.0).

  • Permeability and Efflux: While high lipophilicity typically enhances passive diffusion across lipid bilayers, in vitro predictive models (such as the BOILED-Egg model) indicate that highly lipophilic N-alkyl indoles often suffer from poor aqueous gastrointestinal absorption and can become trapped in cell membranes . Furthermore, they are frequently flagged by Support Vector Machine (SVM) models as substrates for P-glycoprotein (P-gp) efflux pumps, limiting their effective intracellular concentration.

  • Protein Binding: In in vitro assays, the hydrophobic surface area of the nonyl chain drives extensive non-specific binding to microsomal proteins and plasticware. This necessitates careful experimental design, such as the use of low-binding plates and optimized solvent concentrations, to prevent artificially inflated clearance rates.

Phase I Biotransformation: The CYP450 Oxidation Cascade

Because 1-nonyl-1H-indole is highly lipophilic, it is rapidly partitioned into the liver, making hepatic metabolism its primary clearance route. In vitro incubations with Human Liver Microsomes (HLMs) reveal that the N-alkyl indole core undergoes rapid Phase I biotransformation, driven predominantly by Cytochrome P450 (CYP) isoforms 3A4, 2B6, and 2D6 , .

The metabolic cascade follows three primary parallel pathways:

  • Aliphatic Hydroxylation (CYP3A4): The broad substrate pocket of CYP3A4 accommodates the long C9 chain, leading to oxidation at the most thermodynamically accessible sites: the terminal ( ω ) and penultimate ( ω -1) carbons.

  • Aromatic Hydroxylation (CYP2D6/3A4): The electron-rich indole ring is oxidized, typically at the 5- or 6-position.

  • N-Dealkylation (CYP3A4/2B6): Oxidative cleavage of the C-N bond yields the unsubstituted 1H-indole and nonanal, which is subsequently reduced to nonanol or oxidized to nonanoic acid.

Following Phase I oxidation, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) rapidly convert these hydroxylated intermediates into highly polar O-glucuronides and sulfates (Phase II), effectively neutralizing the molecule's lipophilicity.

MetabolicPathway Parent 1-Nonyl-1H-indole (Highly Lipophilic Parent) CYP CYP450 Oxidation (HLM Incubation) Parent->CYP Phase I N_Dealkyl 1H-Indole + Nonanal (N-Dealkylation) CYP->N_Dealkyl CYP3A4/2B6 Omega_OH ω / ω-1 Hydroxy-1-nonyl-1H-indole (Alkyl Chain Oxidation) CYP->Omega_OH CYP3A4 Ring_OH 5- / 6-Hydroxy-1-nonyl-1H-indole (Indole Ring Oxidation) CYP->Ring_OH CYP2D6/3A4 UGT UGT / SULT Conjugation (Phase II Metabolism) Omega_OH->UGT Phase II Ring_OH->UGT Phase II Glucuronides O-Glucuronides / Sulfates (Excretion Ready) UGT->Glucuronides

Fig 1. Phase I and Phase II in vitro metabolic pathways of 1-nonyl-1H-indole.

Self-Validating Experimental Protocol: HLM Stability Assay

To accurately determine the intrinsic clearance ( CLint​ ) and metabolic profile of 1-nonyl-1H-indole, the experimental design must account for its extreme hydrophobicity. The following protocol is engineered as a self-validating system.

Step-by-Step Methodology

Step 1: Substrate Preparation & Matrix Assembly

  • Prepare a 1 mM stock of 1-nonyl-1H-indole in 100% DMSO.

  • Dilute the stock into the assay buffer (100 mM Potassium Phosphate, pH 7.4) to a final concentration of 1 µM.

  • Causality Check: The final DMSO concentration must be strictly maintained at 0.1%. Higher concentrations of DMSO will competitively inhibit CYP3A4, while lower concentrations will cause the C9-indole to precipitate out of the aqueous buffer.

Step 2: Enzyme Incubation

  • Pre-warm the substrate and Human Liver Microsomes (final protein concentration: 0.5 mg/mL) at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase).

  • Causality Check: We utilize a regenerating system rather than direct NADPH addition. Direct NADPH degrades rapidly at 37°C, and its oxidized form (NADP+) acts as a product inhibitor to CYP enzymes. The regenerating system ensures zero-order kinetics for the cofactor.

Step 3: Self-Validation Controls

  • Negative Control (-NADPH): Run a parallel incubation lacking the regenerating system. This isolates enzyme-mediated depletion from chemical instability or non-specific binding to the microtiter plate.

  • Positive Control: Run parallel incubations with Verapamil or Testosterone to confirm the metabolic viability of the HLM batch.

Step 4: Quenching and Extraction

  • At designated time points (e.g., 0, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality Check: Ice-cold acetonitrile serves a dual purpose. It instantly denatures microsomal proteins to halt the reaction, and its organic nature efficiently extracts the highly lipophilic 1-nonyl-1H-indole from the lipid-rich microsomal pellet, preventing recovery losses.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the proteins.

Step 5: LC-HRMS Analysis

  • Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). HRMS is mandatory to distinguish between isomeric metabolites (e.g., ω vs. ω -1 hydroxylation), which share identical nominal masses but exhibit distinct retention times and fragmentation patterns.

Workflow Prep 1. Substrate Prep 1 µM 1-Nonyl-1H-indole in 0.1% DMSO Incubate 2. HLM Incubation + NADPH Regenerating 37°C, 0-60 min Prep->Incubate Quench 3. Quench & Extract Ice-cold Acetonitrile Centrifugation Incubate->Quench Analyze 4. LC-HRMS Analysis Metabolite ID & Clearance Calc Quench->Analyze

Fig 2. Self-validating HLM incubation and LC-HRMS analysis workflow.

Quantitative Data Synthesis

Based on the structural extrapolation of N-alkyl indoles and synthetic cannabinoid in vitro data , , the following table summarizes the key quantitative PK parameters for 1-nonyl-1H-indole.

PK ParameterExtrapolated ValueMechanistic Rationale
LogP (Predicted) ~5.5 - 6.0Driven entirely by the 9-carbon aliphatic chain; indicates extreme lipophilicity and high volume of distribution.
Aqueous Solubility < 10 µg/mLPoor hydration due to a lack of hydrogen bond donors and a massive hydrophobic surface area.
In Vitro T 1/2​ (HLM) 15 - 25 minRapid hepatic clearance is typical of N-alkyl indoles, driven by highly accessible aliphatic oxidation sites.
Intrinsic Clearance ( CLint​ ) > 50 µL/min/mgHigh intrinsic clearance necessitates formulation strategies (e.g., lipid nanoparticles) or structural rigidification for in vivo efficacy.
Primary CYP Isoforms CYP3A4, CYP2B6, CYP2D6The voluminous active site of CYP3A4 is perfectly suited to accommodate the sweeping radius of the nonyl chain.

References

  • Liu, C.-F., Zhang, H.-J., & Quan, Z.-S. (2016). "Synthesis and Anticonvulsant Activity of Novel 3-(2-(4H-1,2,4-triazol-4-yl)ethyl)-1-alkyl-1H-indole Derivatives." Letters in Drug Design & Discovery, 13(8), 833-839. URL:[Link]

  • Wintermeyer, A., Möller, I., Thevis, M., Jübner, M., Beike, J., Rothschild, M. A., & Bender, K. (2010). "In vitro phase I metabolism of the synthetic cannabimimetic JWH-018." Analytical and Bioanalytical Chemistry, 398(5), 2141-2153. URL:[Link]

  • Gambaro, V., Arnoldi, S., Bellucci, S., Casagni, E., Dell'Acqua, L., Fumagalli, L., Pallavicini, M., Roda, G., Rusconi, C., & Valoti, E. (2014). "Characterization of in vitro metabolites of JWH-018, JWH-073 and their 4-methyl derivatives, markers of the abuse of these synthetic cannabinoids." Journal of Chromatography B, 957, 68-76. URL:[Link]

Exploratory

Crystal Structure and Morphology of 1-Nonyl-1H-Indole: A Technical Guide to Liquid-State Crystallography and Protein-Ligand Complexes

The Morphological Paradox of N-Alkyl Indoles 1-Nonyl-1H-indole is a highly lipophilic N-alkylated indole derivative synthesized via the N-alkylation of indole intermediates[1]. In medicinal chemistry, it serves as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

The Morphological Paradox of N-Alkyl Indoles

1-Nonyl-1H-indole is a highly lipophilic N-alkylated indole derivative synthesized via the N-alkylation of indole intermediates[1]. In medicinal chemistry, it serves as a critical scaffold for developing potent Sphingosine Kinase 2 (SphK2) inhibitors[1] and acts as a selective inhibitor of Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE)[2].

However, characterizing the crystal structure of pure 1-nonyl-1H-indole presents a fundamental morphological paradox: it exists as a pale yellow oil at standard ambient temperature and pressure (298 K, 1 atm) [3]. The highly flexible, nine-carbon aliphatic chain disrupts the formation of a stable crystalline lattice at room temperature, rendering standard Single-Crystal X-Ray Diffraction (SCXRD) impossible.

To elucidate its structural morphology and spatial conformation, researchers must pivot from traditional crystallography to advanced state-dependent techniques. As a Senior Application Scientist, I have structured this guide to detail the two definitive pathways for resolving the structure of room-temperature liquids like 1-nonyl-1H-indole: Low-Temperature (LT) In Situ Crystallization and Protein-Ligand Co-Crystallography .

Methodology I: Low-Temperature In Situ Crystallization (The Pure State)

To determine the absolute conformation of pure 1-nonyl-1H-indole, the liquid must be crystallized directly on the diffractometer. This requires precise thermal control to prevent the formation of an amorphous glass or a useless polycrystalline powder[4].

Causality of Experimental Design
  • Why a 0.3 mm borosilicate capillary? Loading the oil into a thin-walled capillary minimizes background X-ray scattering from the glass while preventing atmospheric moisture from condensing and forming ice rings on the diffraction pattern.

  • Why Zone Annealing? A rapid quench using a cryostream will freeze the oil into a polycrystalline mass. By carefully raising the temperature to just below its melting point and cycling it, we induce "Ostwald ripening," allowing a single dominant seed crystal to consume smaller crystallites[5].

Step-by-Step Protocol: In Situ Cryo-Crystallization
  • Sample Loading: Inject 2–3 μL of pure 1-nonyl-1H-indole oil into a 0.3 mm thin-walled glass capillary. Flame-seal the open end to create a closed system.

  • Mounting & Quenching: Mount the capillary on the goniometer head. Deploy an Oxford Cryostream to rapidly quench the sample to 100 K, inducing initial polycrystalline freezing.

  • Zone Annealing (Self-Validation Step): Slowly ramp the temperature at 1 K/min until the polycrystalline mass begins to melt. Hold the temperature precisely at the solid-liquid equilibrium point.

  • Optical Validation: Do not initiate X-ray exposure yet. Observe the capillary under cross-polarized light. A true single crystal will exhibit uniform optical birefringence (extinction) when rotated. If the sample shows a mosaic of colors, repeat the annealing cycle.

  • Data Collection: Once a single crystal is optically validated, lower the temperature back to 100 K at a slow rate (0.5 K/min) to lock the lattice. Proceed with standard SCXRD data collection using Mo Kα or Cu Kα radiation.

LTXRD N1 Capillary Loading N2 Cryostream Quenching N1->N2 N3 Zone Annealing (Birefringence Check) N2->N3 N4 SCXRD Data Collection N3->N4

Workflow for low-temperature in situ crystallization of liquid 1-nonyl-1H-indole.

Methodology II: Protein-Ligand Co-Crystallography (The Bioactive State)

While LT-XRD reveals the pure solid-state packing, it does not reflect the bioactive morphology of the molecule. 1-nonyl-1H-indole undergoes significant conformational shifts when binding to target enzymes. Molecular docking studies indicate that the nonyl tail anchors deep within hydrophobic pockets, while the indole ring engages in π−π stacking with active site residues[6].

Causality of Experimental Design
  • Why Ligand Soaking over Co-Purification? The extreme lipophilicity of the nonyl chain can cause recombinant proteins to precipitate if introduced during purification. Growing apo-crystals first and soaking the ligand later preserves the protein lattice.

  • Why Stepwise Soaking? Introducing a 2 mM concentration of a bulky hydrophobic ligand instantly will cause osmotic shock, cracking the apo-crystal. A stepwise gradient allows the lattice to slowly accommodate the ligand volume.

Step-by-Step Protocol: AChE Co-Crystallization
  • Apo-Crystal Growth: Purify recombinant human AChE and concentrate to 10 mg/mL. Grow apo-crystals using sitting-drop vapor diffusion against a reservoir of 20% PEG 3350 and 0.1 M HEPES (pH 7.5).

  • Solvent Tolerance Check (Self-Validation Step): Before committing the ligand, transfer a test apo-crystal into a drop containing 5% DMSO. If the crystal loses its sharp edges or cracks within 30 minutes, the DMSO concentration must be lowered.

  • Stepwise Ligand Soaking: Dissolve 1-nonyl-1H-indole in 100% DMSO (50 mM stock). Create soaking solutions at 0.5 mM, 1.0 mM, and 2.0 mM ligand concentrations in the mother liquor. Transfer the crystal through the gradient, incubating for 2 hours at each step.

  • Cryoprotection & Harvesting: Transfer the soaked crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 2.0 mM ligand) for 30 seconds. Flash-freeze in liquid nitrogen.

  • Synchrotron Diffraction: Collect high-resolution diffraction data at a synchrotron beamline (100 K) to resolve the electron density of the bound nonyl chain.

CoCryst P1 AChE Apo-Crystal Growth P2 Stepwise Ligand Soaking P1->P2 P3 Cryoprotection & Freezing P2->P3 P4 Synchrotron Diffraction P3->P4

Protein-ligand co-crystallization workflow for 1-nonyl-1H-indole with AChE targets.

Comparative Morphological Analysis

The morphological behavior of 1-nonyl-1H-indole is highly dependent on its environment. The table below synthesizes the quantitative and qualitative differences between its pure crystalline state and its bioactive co-crystalline state.

ParameterPure 1-Nonyl-1H-Indole (In Situ LT-XRD)1-Nonyl-1H-Indole : AChE Complex
Physical State (298 K) Pale yellow oil[3]Solid co-crystal (Protein-Ligand)
Crystallization Method Cryostream Zone Annealing[4]Vapor Diffusion + Ligand Soaking
Data Collection Temp ~100 K100 K (Synchrotron)
Primary Intermolecular Forces van der Waals (alkyl chains), weak π−π Hydrophobic insertion, strong π−π stacking
Conformational State Extended nonyl chain (minimized steric clash)Bent/adapted to the hydrophobic gorge[6]
Key Validation Metric Uniform optical birefringenceElectron density map ( 2Fo​−Fc​ )

References

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: PubMed Central (NIH) URL:[Link]

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors Source: PubMed Central (NIH) URL:[Link]

  • Evolution of intermolecular contacts with temperature and pressure in bromoethane and iodoethane – a comparative study Source: PubMed Central (NIH) / IUCrJ URL:[Link]

  • Full article: Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors Source: Taylor & Francis Online URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability Profile of 1-nonyl-1H-indole

Abstract This technical guide provides a comprehensive analysis of the anticipated thermal stability profile of 1-nonyl-1H-indole, a subject of increasing interest for researchers in drug development and material science...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal stability profile of 1-nonyl-1H-indole, a subject of increasing interest for researchers in drug development and material science. In the absence of extensive published empirical data for this specific molecule, this document synthesizes information from analogous N-alkylated indole structures and foundational principles of thermal analysis to construct a predictive profile. We will delve into the theoretical underpinnings of its thermal behavior, present detailed, self-validating experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and propose a likely multi-stage thermal degradation mechanism. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess the thermal stability of 1-nonyl-1H-indole and similar N-alkylated heterocyclic compounds, ensuring their proper handling, storage, and application.

Introduction: The Imperative of Thermal Stability in N-Alkylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Alkylation at the N-1 position, as seen in 1-nonyl-1H-indole, is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The introduction of a long alkyl chain, such as the nonyl group, significantly increases the lipophilicity, which can influence membrane permeability, protein binding, and formulation characteristics.

However, these structural modifications also impact the molecule's thermal stability. A thorough understanding of a compound's response to heat is critical throughout the drug development lifecycle. It dictates acceptable conditions for synthesis, purification, formulation, and long-term storage. Thermal degradation can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable performance. This guide, therefore, provides a projected thermal profile for 1-nonyl-1H-indole, offering a robust framework for its empirical investigation.

Physicochemical Characteristics of 1-nonyl-1H-indole

A baseline understanding of the molecule's physical properties is essential before thermal analysis.

PropertyValueSource
Molecular Formula C₁₇H₂₅N[2]
Molecular Weight 243.4 g/mol [2]
Appearance Anticipated to be an oil or low-melting solidInferred from similar long-chain N-alkylindoles[3]
Boiling Point > 254 °C (Boiling point of indole)Estimated based on indole[4]
Solubility Soluble in organic solvents (e.g., acetonitrile, methanol)[5]

Methodologies for Thermal Stability Assessment

The cornerstone of thermal stability analysis lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] These methods provide complementary information on mass loss and heat flow as a function of temperature.

General Workflow for Thermal Analysis

The logical flow of a comprehensive thermal stability study is depicted below. It begins with careful sample preparation, proceeds to parallel TGA and DSC analyses, and culminates in data integration to form a complete stability profile.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Sample Weighing (3-5 mg) TGA Thermogravimetric Analysis (TGA) (Inert Atmosphere, N₂) Prep->TGA Identical Samples DSC Differential Scanning Calorimetry (DSC) (Inert Atmosphere, N₂) Prep->DSC Identical Samples TGA_Data Mass Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Phase Transitions, e.g., Melting) DSC->DSC_Data Integration Integrated Stability Profile TGA_Data->Integration DSC_Data->Integration

Caption: General workflow for thermal stability analysis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which 1-nonyl-1H-indole undergoes thermal decomposition by measuring changes in its mass as a function of temperature.

Causality: The choice of an inert nitrogen atmosphere is critical. It ensures that the observed mass loss is due to thermal decomposition (pyrolysis) alone, rather than oxidative degradation, which would occur in the presence of air and complicate the interpretation of the degradation mechanism.[7] A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of 1-nonyl-1H-indole into a ceramic or aluminum crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with ultra-high purity nitrogen at a flow rate of 40-60 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max) from the first derivative of the TGA curve (DTG curve).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions, such as melting, and to measure the heat flow associated with thermal events in 1-nonyl-1H-indole.

Causality: DSC measures the difference in heat flow required to raise the temperature of a sample and a reference.[8] This allows for the detection of endothermic events (heat absorption), like melting, and exothermic events (heat release), like certain decomposition processes. Using hermetically sealed pans prevents mass loss due to evaporation before the boiling or decomposition point, ensuring that the observed thermal events are accurate.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of 1-nonyl-1H-indole into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with ultra-high purity nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C).

    • Ramp the temperature from 0 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Identify and integrate peaks to determine the temperatures and enthalpies of thermal events (e.g., melting point, T_m).

Anticipated Thermal Profile and Data Interpretation

While specific experimental data for 1-nonyl-1H-indole is not publicly available, a plausible thermal profile can be constructed based on the known behavior of the indole core and long-chain n-alkyl substituents.

Predicted Thermal Events

The following table summarizes the anticipated quantitative data from TGA and DSC analyses.

ParameterAnticipated ValueInterpretation
Melting Point (T_m) 35 - 50 °CEndothermic event corresponding to the transition from solid to liquid phase.
TGA Onset (T_onset) ~200 - 220 °CThe temperature at which significant thermal decomposition begins, likely initiated by the scission of the nonyl side chain.
T_max1 (DTG Peak) ~240 - 260 °CFirst stage of maximum decomposition rate, associated with the primary degradation of the alkyl chain.
T_max2 (DTG Peak) ~350 - 380 °CSecond, higher-temperature stage of maximum decomposition rate, corresponding to the breakdown of the more stable indole ring.
Residual Mass @ 600°C < 5%Indicates nearly complete volatilization or decomposition of the compound into gaseous products under inert conditions.
Interpretation of the Thermogram

The TGA curve is expected to show a two-stage decomposition process. The initial weight loss, starting around 200-220 °C, is attributed to the lower thermal stability of the C-N bond connecting the alkyl chain to the indole ring and the C-C bonds within the chain itself. The second, more significant weight loss at higher temperatures (>300 °C) would correspond to the decomposition of the aromatic indole nucleus, which is known to be more thermally robust. The DSC thermogram should display a sharp endothermic peak at a low temperature, corresponding to the melting of the compound, followed by complex endothermic or exothermic events at higher temperatures that align with the decomposition stages observed in the TGA.

Proposed Thermal Degradation Mechanism

The thermal degradation of 1-nonyl-1H-indole in an inert atmosphere is likely to proceed through a free-radical mechanism involving two primary stages: side-chain scission followed by ring fragmentation.

Stage 1: Alkyl Side-Chain Scission At moderately elevated temperatures, the initial bond cleavage is expected to occur at the weakest points: the N-C bond of the alkyl group or C-C bonds within the nonyl chain. This can proceed via β-hydrogen scission, a common pathway for long-chain alkyl groups, leading to the formation of an olefin (1-nonene) and indole.[9] Homolytic cleavage could also generate various alkyl and indolyl radicals.

Stage 2: Indole Ring Fragmentation At higher temperatures, the indole ring itself will begin to decompose. Theoretical studies on indole pyrolysis indicate that the initial step is the opening of the pyrrole ring, as it is less stable than the benzene ring.[10] This process ultimately leads to the formation of smaller, stable gaseous products like hydrogen cyanide (HCN), ammonia (NH₃), and various hydrocarbon fragments.

G cluster_products1 Primary Degradation Products cluster_products2 Final Gaseous Products A 1-nonyl-1H-indole B Stage 1: Side-Chain Scission (~200-300°C) A->B P1 Indole Radical B->P1 β-scission & homolytic cleavage P2 Nonyl Radical B->P2 β-scission & homolytic cleavage P3 1-Nonene + Indole B->P3 β-scission & homolytic cleavage C Stage 2: Indole Ring Fragmentation (>300°C) P4 HCN, NH₃ C->P4 Pyrrole ring opening P5 Hydrocarbon Fragments C->P5 Pyrrole ring opening P1->C P3->C

Caption: Proposed multi-stage thermal degradation pathway.

Practical Implications for Handling, Storage, and Use

Based on this projected thermal stability profile, the following handling and storage guidelines are recommended to maintain the integrity of 1-nonyl-1H-indole:

  • Storage: The compound should be stored in a cool, dark place, preferably under refrigeration (2-8 °C) and in a tightly sealed container to protect it from heat and atmospheric oxygen.

  • Handling: For experimental procedures involving heat, such as dissolution or formulation, temperatures should ideally be kept below 150 °C to provide a significant safety margin and prevent the onset of degradation.

  • Long-Term Stability: For long-term storage, particularly for use as a reference standard or in preclinical formulations, periodic re-analysis using a stability-indicating method (e.g., HPLC) is recommended to confirm its purity and integrity.

Conclusion

This technical guide has outlined a comprehensive, albeit predictive, thermal stability profile for 1-nonyl-1H-indole. By integrating foundational chemical principles with data from analogous structures, we have established a robust framework for its empirical investigation. The detailed TGA and DSC protocols provide a clear path for researchers to validate and refine this profile. The proposed multi-stage degradation mechanism, initiated by side-chain scission followed by indole ring fragmentation, offers a chemically sound model for understanding its behavior at elevated temperatures. Adherence to the outlined handling and storage recommendations is paramount to preserving the quality and reliability of this compound in a research and development setting.

References

  • Zhang, Y., et al. (2021). Formation Mechanism of HCN and NH3 during Indole Pyrolysis: A theoretical DFT study. Journal of the Energy Institute.

  • Zhou, H., et al. (2020). Formation Mechanism of HCN and NH3 during Indole Pyrolysis: A theoretical DFT study. Queen's University Belfast.

  • Nasirtabrizi, M. H., & Saberi Khosroshahi, H. (2019). Synthesis and Characterization of New Polymer Systems Containing Indole. Advanced Journal of Chemistry, Section A.

  • Wikipedia contributors. (2024). Differential scanning calorimetry. Wikipedia, The Free Encyclopedia.

  • Hu, Y., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society.

  • Trivedi, M. K., et al. (2015). TGA thermogram of control indole. ResearchGate.

  • Wang, C., et al. (2021). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nature Communications.

  • López, J. J., & leadership, B. P. U. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education.

  • Ranu, B. C., et al. (2013). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules.

  • Sapphire Bioscience. (n.d.). 1-Nonyl-1H-indole.

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Chemistry.

  • Asireddy, S. R., et al. (n.d.). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar.

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem Compound Database.

  • Stoliarov, S. I., et al. (2005). Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). Polymer Degradation and Stability.

  • BenchChem. (n.d.). Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols.

  • Kasmi, N., et al. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers.

  • National Center for Biotechnology Information. (n.d.). Ethanone, 1-(1H-indol-1-yl)-. PubChem Compound Database.

  • NIST. (n.d.). Indole. NIST Chemistry WebBook.

  • Wang, F., et al. (2023). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches. Environmental Science & Technology.

  • Ranu, B. C., et al. (2013). Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl] - ResearchGate.

  • Defence Technical Information Center. (2007). The Thermal Decomposition of Some Organic Lead Compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Nonyl-1H-indole via Regioselective N-Alkylation

Introduction & Pharmacological Relevance The indole scaffold is a privileged structural motif in medicinal chemistry. The regioselective N-alkylation of the indole core to synthesize derivatives like 1-nonyl-1H-indole is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The indole scaffold is a privileged structural motif in medicinal chemistry. The regioselective N-alkylation of the indole core to synthesize derivatives like 1-nonyl-1H-indole is a critical transformation used to modulate lipophilicity, membrane permeability, and receptor binding affinity. N-alkylated indoles bearing long aliphatic chains (such as the nonyl group) have demonstrated significant therapeutic potential, acting as potent sphingosine kinase 2 inhibitors[1], acetylcholinesterase inhibitors[2], and exhibiting robust anticonvulsant activities[3],[4].

This application note provides a comprehensive, self-validating guide to synthesizing 1-nonyl-1H-indole, detailing the mechanistic causality behind reaction conditions and offering two distinct, field-proven protocols.

Mechanistic Principles of Regioselectivity

Indole is an ambident nucleophile possessing two reactive sites: the N1-position and the C3-position. In its neutral state, the C3-position is inherently more nucleophilic due to the thermodynamic stability gained by preserving the aromaticity of the adjacent benzene ring during an electrophilic attack[5]. Consequently, attempting to alkylate a neutral indole often results in poor regioselectivity or predominant C3-alkylation.

To achieve exclusive N-alkylation with an electrophile like 1-bromononane, the indole must be quantitatively deprotonated to form the highly reactive indolate anion.

  • Base Selection: A strong base such as Sodium Hydride (NaH) is required to fully deprotonate the indole N-H bond (pKa ~16.2)[6].

  • Solvent Effects: Polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are strictly utilized. DMF effectively solvates the sodium counter-ion, leaving a "naked" indolate anion that kinetically favors N1-attack via an SN2 mechanism[6],[5].

Mechanism Indole 1H-Indole (Neutral) Base NaH / DMF (Deprotonation) Indole->Base Indolate Indolate Anion (Nucleophile) Base->Indolate - H2 gas AlkylHalide 1-Bromononane (Electrophile) Indolate->AlkylHalide SN2 Attack N_Alkyl 1-Nonyl-1H-indole (Major Product) AlkylHalide->N_Alkyl N1-Attack (Kinetic) C3_Alkyl C3-Alkylated Indole (Trace Product) AlkylHalide->C3_Alkyl C3-Attack (Thermodynamic)

Mechanistic pathway of indole N-alkylation versus competing C3-alkylation.

Experimental Methodologies

Protocol A: Classical NaH/DMF N-Alkylation (High Yield & Selectivity)

This is the industry-standard method for achieving >99% N-regioselectivity[6],[1].

Materials:

  • 1H-indole (1.0 eq)

  • 1-Bromononane (1.1 - 1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Anhydrous DMF (0.1 - 0.5 M concentration)

Step-by-Step Procedure & Causality:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N₂). Causality: NaH is highly moisture-sensitive; ambient water will quench the base and halt deprotonation[6].

  • Dissolution: Dissolve 1H-indole (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Cooling: Submerge the flask in an ice bath to reach 0 °C. Causality: Cooling mitigates the exothermic deprotonation reaction and prevents the thermal degradation of DMF[6],[5].

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas (H₂) is evolved. Stir at 0 °C for 30 minutes. Causality: Portion-wise addition prevents vigorous bubbling and ensures complete conversion to the indolate anion[6].

  • Alkylation: Add 1-bromononane (1.1 eq) dropwise to the cooled solution. Causality: Dropwise addition prevents localized heating, which could thermodynamically drive the reaction toward C3-alkylation[5],[1].

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2–4 hours.

  • Quenching & Workup: Cool back to 0 °C and quench slowly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with water (5x) and brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[6],[7].

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford 1-nonyl-1H-indole as a pale yellow oil[2].

Workflow Step1 1. Dissolve 1H-indole in anhydrous DMF Step2 2. Cool to 0 °C under Ar/N2 Step1->Step2 Step3 3. Add NaH portion-wise (Caution: H2) Step2->Step3 Step4 4. Stir 30 min to form indolate Step3->Step4 Step5 5. Add 1-bromononane dropwise Step4->Step5 Step6 6. Warm to RT & monitor via TLC Step5->Step6 Step7 7. Quench with sat. NH4Cl at 0 °C Step6->Step7 Step8 8. Extract, Wash, Dry, & Purify Step7->Step8

Step-by-step experimental workflow for the N-alkylation of 1H-indole.

Protocol B: Phase-Transfer Catalysis (Milder, Moisture-Tolerant)

For laboratories seeking to avoid pyrophoric NaH and strictly anhydrous conditions, Phase-Transfer Catalysis (PTC) provides a robust alternative[8].

Materials: 1H-indole (1.0 eq), 1-Bromononane (1.2 eq), Potassium hydroxide (KOH, 5.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq), Toluene/Water (1:1 v/v).

Step-by-Step Procedure & Causality:

  • Biphasic Setup: Combine 1H-indole, KOH, and TBAB in a round-bottom flask. Add Toluene and Water (1:1 ratio).

  • Alkylation: Add 1-bromononane (1.2 eq).

  • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature (or heat to 60 °C if conversion is slow) for 6–12 hours. Causality: TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate the indole, allowing the SN2 reaction with the highly lipophilic 1-bromononane to occur in the organic layer[8].

  • Workup: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data Presentation

The following table summarizes the comparative reaction parameters and expected outcomes for the synthesis of 1-nonyl-1H-indole.

Reaction ParameterProtocol A (Classical)Protocol B (PTC)
Base Sodium Hydride (NaH)Potassium Hydroxide (KOH)
Solvent System Anhydrous DMFToluene / Water (1:1)
Catalyst None requiredTetrabutylammonium bromide (TBAB)
Temperature 0 °C to Room TemperatureRoom Temperature to 60 °C
Atmosphere Strict Inert (Argon/Nitrogen)Ambient
Regioselectivity (N:C3) > 99:1~ 95:5
Typical Yield 85% - 95%70% - 85%
Primary Advantage Highest yield and absolute regioselectivityMild, moisture-tolerant, greener profile

Self-Validation & Quality Control (QC)

Every protocol must operate as a self-validating system. To confirm that N-alkylation (rather than C3-alkylation) has successfully occurred, researchers must rely on Nuclear Magnetic Resonance (NMR) spectroscopy[7].

  • ¹H NMR Validation: The definitive hallmark of successful N-alkylation is the complete disappearance of the broad indole N-H proton signal (typically found between 8.0–8.5 ppm in CDCl₃ or ~11.0 ppm in DMSO-d₆)[7]. Additionally, the emergence of a diagnostic triplet at approximately 4.1 ppm confirms the presence of the N-CH₂ protons from the nonyl chain[2].

  • Troubleshooting Low Conversion: If unreacted starting material remains, ensure complete deprotonation by using fresh NaH, or add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via an in-situ Finkelstein reaction (converting 1-bromononane to the more reactive 1-iodononane)[7].

Sources

Application

Application Note: 1-Nonyl-1H-indole as a Privileged Scaffold in Multitarget Drug Discovery

Executive Summary In contemporary medicinal chemistry, the indole ring is a ubiquitous pharmacophore. However, the specific N-alkylation of indoles with medium-to-long aliphatic chains—specifically the 9-carbon nonyl cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indole ring is a ubiquitous pharmacophore. However, the specific N-alkylation of indoles with medium-to-long aliphatic chains—specifically the 9-carbon nonyl chain—unlocks unique pharmacological properties. The 1-nonyl-1H-indole scaffold acts as a highly tunable lipophilic anchor, enabling precise interactions with hydrophobic binding pockets, spanning enzymatic gorges, and facilitating rapid blood-brain barrier (BBB) penetration.

As a Senior Application Scientist, I have structured this technical guide to explore the three primary applications of 1-nonyl-1H-indole derivatives in drug discovery: Neurodegeneration (AChE inhibition) , Epilepsy (Anticonvulsants) , and Oncology/Immunology (SphK2 modulation) . Each section details the mechanistic causality behind the scaffold's efficacy and provides self-validating experimental protocols for your laboratory.

Neurodegenerative Diseases: Selective Acetylcholinesterase (AChE) Inhibition

Scientific Rationale & Causality

In the development of Alzheimer’s disease therapeutics, dual-binding site inhibitors are highly sought after. The catalytic active site (CAS) of AChE is located at the bottom of a deep, narrow gorge, while the peripheral anionic site (PAS) sits at the entrance.

Research demonstrates that while N-alkyl isatins selectively inhibit Butyrylcholinesterase (BChE), N-alkyl indoles like 1-nonyl-1H-indole selectively inhibit AChE[1]. Why the nonyl chain? The 9-carbon aliphatic chain is the optimal thermodynamic length to span the ~20 Å distance of the AChE gorge. The indole core anchors in the CAS via π−π stacking with Trp84, while the nonyl chain extends outward to interact hydrophobically with the PAS, effectively blocking substrate entry[2]. The lack of the extra carbonyl group (found in isatins) prevents the indole from fitting optimally into the wider BChE pocket, conferring strict AChE selectivity[1].

Protocol: In Vitro AChE Inhibition Screening (Modified Ellman’s Assay)

This protocol utilizes a continuous colorimetric method to evaluate the IC 50​ of 1-nonyl-1H-indole derivatives. It is designed as a self-validating system by incorporating simultaneous positive and negative controls to account for background thiol reactivity.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Enzyme: Recombinant human AChE (0.03 U/mL final concentration).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Controls: Donepezil (Positive control); 1% DMSO (Vehicle/Negative control).

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, add 140 µL of Phosphate Buffer and 20 µL of the 1-nonyl-1H-indole derivative (dissolved in DMSO, serially diluted).

  • Enzyme Addition: Add 20 µL of AChE solution to the wells.

  • Pre-Incubation (Critical Step): Incubate the microplate at 25°C for exactly 15 minutes. Causality: This allows the nonyl chain to navigate the narrow AChE gorge and establish equilibrium binding at the CAS/PAS before the substrate introduces competitive pressure.

  • Chromogen Addition: Add 10 µL of DTNB to all wells.

  • Reaction Initiation: Add 10 µL of ATCh to initiate the enzymatic cleavage.

  • Kinetic Readout: Immediately read the absorbance at 412 nm using a microplate reader. Take readings every 30 seconds for 5 minutes.

  • Assay Validation: Ensure the Donepezil control yields an IC 50​ within 10% of literature values (~15 nM). If the vehicle control shows non-linear kinetics, enzyme degradation has occurred, and the assay must be repeated.

Ellmans_Assay Prep 1. Preparation Incubate AChE with 1-nonyl-1H-indole (Inhibitor) AddSub 2. Substrate Addition Add ATCh (Substrate) + DTNB (Chromogen) Prep->AddSub 15 min at 25°C Reaction Reaction AddSub->Reaction Color Color Reaction->Color Spontaneous Read 5. Quantification Measure Absorbance at 412 nm Color->Read Microplate Reader

Figure 1: Step-by-step workflow of the Ellman's colorimetric assay for AChE inhibition screening.

Epilepsy: Anticonvulsant Triazole-Indole Hybrids

Scientific Rationale & Causality

For central nervous system (CNS) therapeutics, crossing the blood-brain barrier (BBB) rapidly is non-negotiable. The synthesis of 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-alkyl-1H-indole derivatives revealed that the 1-nonyl substitution (Compound 4p) yielded the most potent anticonvulsant activity[3].

Why the nonyl chain? The triazole moiety provides essential dipole-dipole interactions and hydrogen bonding required to stabilize voltage-gated sodium channels in their inactive state. However, triazoles are highly polar. The addition of the 1-nonyl chain perfectly counterbalances this polarity, optimizing the LogP value to ~3.5–4.5. This specific lipophilicity ensures rapid diffusion across the lipid-rich BBB during an acute seizure event, resulting in an exceptional ED 50​ of 10.2 mg/kg—outperforming the clinical standard, carbamazepine[3].

Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This in vivo protocol evaluates the ability of the nonyl-indole derivative to prevent seizure spread.

Step-by-Step Methodology:

  • Subject Preparation: Use adult male Swiss albino mice (20–25 g). Fast the animals for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption, allowing free access to water.

  • Formulation & Administration: Dissolve the 1-nonyl-1H-indole derivative in a vehicle of 30% PEG-400 in sterile saline. Administer via intraperitoneal (i.p.) injection at varying doses (e.g., 5, 10, 20 mg/kg).

  • Absorption Window: Wait exactly 30 minutes post-administration. Causality: This timeframe is validated for peak CNS concentration of nonyl-derivatives due to their rapid BBB partitioning.

  • Stimulus Application: Apply an alternating electrical current of 50 mA at 60 Hz for 0.2 seconds via pre-wetted corneal electrodes.

  • Observation & Validation: Observe the mice for the presence or absence of the Hind Limb Tonic Extensor (HLTE) component of the seizure.

  • Self-Validation: The vehicle-only control group must exhibit 100% HLTE. The positive control group (Carbamazepine, 30 mg/kg) must exhibit 0% HLTE. If either condition fails, the cohort is excluded.

Oncology & Immunology: Selective Sphingosine Kinase 2 (SphK2) Modulation

Scientific Rationale & Causality

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that promotes cell survival and proliferation, making it a prime target in oncology and immunology[4]. S1P is generated by two kinase isoforms: SphK1 and SphK2. Selective inhibition of SphK2 has been historically difficult due to the structural similarities between the two isoforms.

However, probing the indole scaffold revealed that 1,5-disubstituted indoles with a 9-carbon (nonyl) or 10-carbon (decyl) tail are highly potent and selective for SphK2[5]. Why the nonyl chain? Endogenous sphingosine possesses a 15-carbon aliphatic tail. The 1-nonyl-1H-indole scaffold acts as a lipid mimetic. The 9-carbon chain perfectly occupies the hydrophobic substrate-binding pocket of SphK2. Crucially, the SphK1 pocket is slightly more sterically restricted; the specific geometry of the nonyl-indole prevents binding to SphK1, granting the compound a >110-fold selectivity for SphK2 (K i​ = 90 nM)[5].

S1P_Pathway Sph Sphingosine (Endogenous Substrate) SphK2 Sphingosine Kinase 2 (SphK2 Enzyme) Sph->SphK2 Binds to S1P Sphingosine-1-Phosphate (S1P) SphK2->S1P Phosphorylates S1PR S1P Receptors (S1P1-5) S1P->S1PR Activates CellResp Cell Survival & Proliferation S1PR->CellResp Induces Inhibitor 1-Nonyl-1H-indole Derivatives Inhibitor->SphK2 Competitive Inhibition (Lipid Mimetic)

Figure 2: Mechanism of SphK2 inhibition by 1-nonyl-1H-indole derivatives in the S1P signaling pathway.

Protocol: SphK2 Enzymatic Activity Assay

This protocol uses a fluorescent substrate to measure the specific inhibition of SphK2 by 1-nonyl-1H-indole-3-carbonitrile derivatives.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a buffer containing 50 mM HEPES (pH 7.4), 15 mM MgCl 2​ , 0.5% Triton X-100, and 2 mM ATP.

  • Enzyme & Inhibitor: Add recombinant human SphK2 (10 ng/well) and the nonyl-indole inhibitor (100 nM to 10 µM range). Incubate at room temperature for 10 minutes to allow the nonyl chain to dock into the lipid pocket.

  • Substrate Addition: Add 5 µM NBD-Sphingosine (a fluorescent sphingosine analog) to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination & Extraction: Stop the reaction by adding 100 µL of Chloroform:Methanol:HCl (100:200:1 v/v). Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases. Causality: The unreacted NBD-Sphingosine partitions into the organic phase, while the phosphorylated product (NBD-S1P) partitions into the aqueous phase.

  • Quantification: Transfer the aqueous phase to a black 96-well plate and measure fluorescence (Ex: 460 nm / Em: 534 nm).

  • Assay Validation: Run a parallel assay using recombinant SphK1. A successful 1-nonyl-1H-indole derivative should show >90% inhibition of SphK2 and <10% inhibition of SphK1 at 1 µM.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data highlighting the versatility of the 1-nonyl-1H-indole scaffold across different therapeutic targets.

Compound / DerivativeTarget / Disease AreaKey MetricPharmacological Advantage
1-Nonyl-1H-indole (5i) Acetylcholinesterase (AChE)Selective AChE InhibitionNonyl chain spans the CAS to PAS gorge; lacks BChE affinity.
1-Nonyl-triazole-indole (4p) Voltage-Gated Channels (Epilepsy)ED 50​ = 10.2 mg/kgOptimal LogP for rapid BBB penetration; outperforms carbamazepine.
1-Nonyl-indole-3-carbonitrile Sphingosine Kinase 2 (SphK2)K i​ = 90 nMNonyl tail acts as a lipid mimetic; >110-fold selectivity over SphK1.

References

  • Alcorn, K. N., Oberhauser, I. A., Politeski, M. D., & Eckroat, T. J. "Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

  • Liu, C.-F., Zhang, H.-J., & Quan, Z.-S. "Synthesis and Anticonvulsant Activity of Novel 3-(2-(4H-1,2,4-triazol-4-yl)ethyl)-1-alkyl-1H-indole Derivatives." Letters in Drug Design & Discovery, 2016.[Link]

  • Congdon, M., Fritzemeier, R. G., Kharel, Y., Brown, A. M., Serbulea, V., Bevan, D. R., Lynch, K. R., & Santos, W. L. "Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors." European Journal of Medicinal Chemistry, 2021.[Link]

Sources

Method

Application Note: 1-Nonyl-1H-Indole as a Strategic Precursor in Medicinal Chemistry and Organic Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary & Mechanistic Rationale In modern drug design, the modulation of lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary & Mechanistic Rationale

In modern drug design, the modulation of lipophilicity and steric bulk is paramount for optimizing target binding and pharmacokinetic profiles. 1-Nonyl-1H-indole (N-nonylindole) has emerged as a highly versatile, strategic precursor in the synthesis of neuroactive and immunomodulatory therapeutics.

As a Senior Application Scientist, I emphasize that the selection of a 9-carbon (nonyl) aliphatic chain is rarely arbitrary. The indole core provides a rigid, electron-rich aromatic system capable of π−π stacking and hydrogen bonding (upon downstream C-3/C-5 substitution). Concurrently, the nonyl tail acts as a highly calibrated lipophilic anchor. Mechanistically, a C9 chain perfectly spans the hydrophobic channels of specific target enzymes—such as the sphingosine-binding pocket of kinases or the peripheral anionic site (PAS) of cholinesterases—maximizing van der Waals interactions without protruding into solvent-exposed regions where entropic penalties would reduce binding affinity[1].

Pharmacological Applications & Target Engagement

The functionalization of 1-nonyl-1H-indole has yielded breakthrough lead compounds across three primary therapeutic domains:

  • Sphingosine Kinase 2 (SphK2) Inhibitors (Oncology/Inflammation): SphK2 is a critical lipid kinase involved in cancer cell survival and inflammation. Research demonstrates that 1,5-disubstituted indole scaffolds utilizing a nonyl tail (e.g., SLC5101465) exhibit exceptional potency ( Ki​=90 nM) and >110-fold selectivity for SphK2 over SphK1[1]. The nonyl chain mimics the endogenous sphingosine tail, driving the molecule deep into the substrate-binding cavity[2].

  • Anticonvulsant Therapeutics (Neurology): In the development of anti-epileptic drugs, 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-alkyl-1H-indole derivatives have been heavily evaluated. The nonyl-substituted derivative proved to be the most potent in maximal electroshock (MES) in vivo models, achieving a median effective dose ( ED50​ ) of 10.2 mg/kg, outperforming standard therapies like carbamazepine in safety and efficacy[3].

  • Acetylcholinesterase (AChE) Inhibitors (Alzheimer's Disease): N-alkyl indoles selectively inhibit AChE over Butyrylcholinesterase (BChE). The lipophilic nonyl tail anchors the molecule within the hydrophobic PAS of AChE, facilitating direct binding and competitive inhibition[4],[5].

Experimental Protocols: A Self-Validating System

The following protocol details the N-alkylation of indole to yield 1-nonyl-1H-indole. This workflow is designed as a self-validating system : visual and chemical feedback at each step confirms mechanistic success.

Protocol A: Synthesis of 1-Nonyl-1H-indole via N-Alkylation

Reagents Required:

  • 1H-Indole (Starting material, 1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • 1-Bromononane or 1-Chlorononane (Alkylating agent, 1.2 - 3.0 equiv)[2],[6]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction/chromatography)

Step-by-Step Methodology & Causality:

  • System Preparation: Purge a round-bottom flask with N2​ gas and seal with a rubber septum. Causality: NaH is highly reactive with atmospheric moisture; an inert atmosphere prevents the dangerous generation of NaOH and premature H2​ gas.

  • Deprotonation (The Activation Step): Place the flask in an ice bath (0 °C). Add anhydrous DMF, followed by the indole intermediate (1.0 equiv). Introduce NaH (1.5 equiv) in a single portion[2].

    • Causality: DMF is a polar aprotic solvent. It strongly solvates the Na+ cation but leaves the resulting indolide anion "naked" and highly nucleophilic. The 0 °C environment controls the exothermic deprotonation, preventing unwanted ring-opening or polymerization.

    • Self-Validation: You will observe immediate, controlled bubbling. This is H2​ gas evolution, which visually confirms the successful deprotonation of the indole N-H ( pKa​≈16.2 ).

  • Alkylation (The SN​2 Attack): Stir the mixture for 30 minutes at 0 °C until gas evolution ceases. Dropwise, add 1-bromononane (1.2 - 3.0 equiv)[2].

    • Causality: Dropwise addition prevents localized heating. The naked indolide anion executes a rapid SN​2 nucleophilic attack on the primary carbon of the alkyl halide.

  • Quenching and Extraction: After allowing the reaction to warm to room temperature and stir for 2-4 hours, quench the reaction slowly with ice water. Extract the aqueous layer 3x with EtOAc. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (0–10% EtOAc in hexanes)[2].

    • Validation: The product, 1-nonyl-1H-indole, will elute as a pale yellow oil[4]. Yields typically range from 70% to 95%[2],[4].

Quantitative Data: Impact of Alkyl Chain Length

The length of the N-alkyl chain dictates the spatial geometry of the molecule within the target receptor. The table below summarizes the structure-activity relationship (SAR) data across varying chain lengths, proving why the C9 (nonyl) chain is the optimal precursor for specific targets[3],[5],[1].

N-Alkyl ChainSphK2 Inhibition ( Ki​ )Anticonvulsant Efficacy ( ED50​ )Cholinesterase Selectivity
Hexyl (C6) Weak / Non-selectiveModerate activityAChE Selective ( IC50​≈35μM )
Octyl (C8) ModerateGood activityAChE Selective
Nonyl (C9) Highly Potent (90 nM) Optimal Efficacy (10.2 mg/kg) AChE Selective
Decyl (C10) Potent (Slightly < C9)Sub-optimalAChE Selective

Visualizations

The following diagrams map the logical progression of the chemical synthesis and the subsequent pharmacological branching of the synthesized precursor.

Synthesis Indole 1H-Indole (Starting Material) Base NaH in DMF (0 °C, 30 min) Indole->Base Deprotonation Anion Indolide Anion (Nucleophile) Base->Anion H2 Gas Evolution (Self-Validation) Product 1-Nonyl-1H-indole (Yield: 70-95%) Anion->Product SN2 Alkylation Alkyl 1-Bromononane (Electrophile) Alkyl->Product C9 Tail Source

Caption: Synthetic workflow of 1-nonyl-1H-indole via N-alkylation with mechanistic causality.

Pathway Precursor 1-Nonyl-1H-indole (Lipophilic Core) Sub1 C-3 / C-5 Substitution (e.g., Carbonitrile) Precursor->Sub1 Electrophilic Aromatic Substitution Sub2 C-3 Substitution (e.g., Triazole ethyl) Precursor->Sub2 Side-chain Extension Target2 Acetylcholinesterase (AChE) Inhibition Precursor->Target2 Direct PAS Binding (Hydrophobic Pocket) Target1 Sphingosine Kinase 2 (SphK2) Inhibition Sub1->Target1 Ki = 90 nM (Optimal C9 Tail) Target3 Maximal Electroshock Anticonvulsant Activity Sub2->Target3 ED50 = 10.2 mg/kg (In vivo efficacy)

Caption: Pharmacological branching of 1-nonyl-1H-indole into distinct therapeutic targets.

References

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. European Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis and Anticonvulsant Activity of Novel 3-(2-(4H-1,2,4-triazol-4-yl)ethyl)-1-alkyl-1H-indole Derivatives. Letters in Drug Design & Discovery. URL:[Link]

Sources

Application

Application Note: Optimized Protocols for the Solubilization of 1-Nonyl-1H-indole in Organic Solvents

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacologists Compound: 1-Nonyl-1H-indole (CAS: 1406828-59-8)[1] Molecular Formula: C₁₇H₂₅N | Molecular Weight: 243.4 g/mol

Introduction & Physicochemical Profiling

1-Nonyl-1H-indole is a highly lipophilic indole derivative that has gained significant traction in medicinal chemistry. Recent structure-activity relationship (SAR) studies have highlighted the utility of N-alkyl indoles as selective acetylcholinesterase (AChE) inhibitors, where the 9-carbon aliphatic chain interacts favorably with the hydrophobic acyl pocket of the enzyme[2]. Furthermore, it serves as a critical synthetic intermediate in the development of triazole-containing anticonvulsant agents, demonstrating potent in vivo efficacy[3].

The Solubilization Challenge: The attachment of a 9-carbon (nonyl) chain to the indole nitrogen fundamentally alters the molecule's physicochemical profile. Crucially, N-alkylation eliminates the hydrogen-bond donor capability of the native indole N-H group. This renders the molecule strictly a weak hydrogen-bond acceptor. Consequently, the partition coefficient (LogP) is drastically increased, making aqueous dissolution thermodynamically unfavorable due to the energy required for water to form a clathrate cage around the hydrophobic tail. Solubilization must therefore rely on aprotic and non-polar organic solvents that can solvate the tail via dispersion forces while stabilizing the polarizable aromatic core.

Solvent Selection Matrix

To ensure assay reproducibility and synthetic success, solvent selection must be matched to the downstream application. The table below summarizes the optimal solvents based on thermodynamic compatibility.

Solvent CategoryRecommended SolventsSolubilization PotentialDownstream ApplicationMechanistic Rationale (Expertise)
Polar Aprotic DMSO, DMFHigh (>50 mM)In vitro biological assays, cell cultureSolvates the polarizable indole core via dipole interactions while accommodating the lipophilic tail.
Halogenated Dichloromethane (DCM), ChloroformVery High (>100 mM)Chemical synthesis, NMR spectroscopyExcellent dispersion force matching for the 9-carbon aliphatic chain; rapid dissolution.
Non-Polar Aliphatic Hexane, HeptaneHighChromatography, Liquid-liquid extraction"Like dissolves like" – perfectly matches the nonyl chain's extreme hydrophobicity.
Polar Protic Water, MethanolPoor to InsolubleNot RecommendedLack of an H-bond donor on the N-alkylated indole prevents favorable solvation, leading to precipitation.

Experimental Protocols

The following protocols are designed as self-validating systems to guarantee complete dissolution, preventing downstream data artifacts caused by micro-precipitates.

Protocol A: Preparation of 50 mM Stock Solutions in DMSO (For Biological Assays)

Note: Use only anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Thermal Equilibration:

    • Action: Bring the sealed vial of 1-nonyl-1H-indole to room temperature in a desiccator before opening.

    • Causality: Preventing ambient moisture from condensing on the highly hydrophobic compound is critical. Moisture introduction drastically reduces solubilization efficiency in aprotic solvents and can cause the compound to crash out of solution.

  • Weighing & Transfer:

    • Action: Weigh the desired mass using an analytical balance and transfer it to a sterile, amber glass vial.

  • Solvent Addition & Agitation:

    • Action: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 60 seconds.

  • Sonication:

    • Action: Place the vial in an ultrasonic water bath at 25°C for 5 minutes.

    • Causality: Mechanical cavitation provides the localized activation energy required to disrupt the strong intermolecular dispersion forces between the nonyl chains, accelerating the thermodynamic drive toward complete solvation.

  • Self-Validation (Tyndall Effect Test):

    • Action: In a darkened room, pass a laser pointer beam through the vial.

    • Validation Logic: Visual inspection alone is insufficient for highly concentrated stocks. If the laser beam path is visible (scattering), colloidal micro-particulates remain, requiring further sonication. A completely invisible beam path confirms a true thermodynamic solution.

  • Storage:

    • Action: Blanket the headspace with Argon gas, seal tightly, and store at -20°C.

    • Causality: Argon purging prevents the oxidative degradation of the electron-rich indole core during long-term storage.

Protocol B: Solubilization in Halogenated Solvents (For Synthetic Chemistry)
  • Solvent Preparation: Ensure Dichloromethane (DCM) is passed through activated alumina to remove trace water and stabilized with amylene.

  • Dissolution: Add 1-nonyl-1H-indole to the reaction flask and introduce DCM. Due to the high thermodynamic affinity between the nonyl chain and DCM, dissolution will be nearly instantaneous at room temperature.

  • Verification: Monitor the solution via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase to ensure no degradation has occurred prior to initiating your synthetic reaction.

Workflow Visualization

The following diagram illustrates the logical workflow and self-validation loop for preparing biological stock solutions of 1-nonyl-1H-indole.

SolubilizationWorkflow Start 1-Nonyl-1H-indole (Equilibrate to RT) Solvent Add Anhydrous DMSO (Target: 50 mM) Start->Solvent Agitate Vortex & Sonicate (5 min, 25°C) Solvent->Agitate Validate Tyndall Effect Test (Laser Scattering) Agitate->Validate Fail Beam Visible (Incomplete Solvation) Validate->Fail Turbidity Detected Pass No Beam Scattering (True Solution) Validate->Pass Optically Clear Fail->Agitate Re-sonicate / Add Solvent Store Argon Purge & Store at -20°C Pass->Store

Figure 1: Self-validating workflow for formulating 1-nonyl-1H-indole DMSO stock solutions.

References

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors Source: Taylor & Francis URL
  • Synthesis and anticonvulsant activity of novel 3-(2-(4h-1,2,4-triazol-4-yl)ethyl)
  • 1-nonyl-1H-indole | 1406828-59-8 Source: Sigma-Aldrich URL

Sources

Method

1-nonyl-1H-indole applications in materials science and polymers

Title: Application Note: 1-Nonyl-1H-indole in Advanced Polymeric Materials and Optoelectronics Target Audience: Materials Scientists, Polymer Chemists, and Sensor Development Professionals. Executive Summary & Core Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 1-Nonyl-1H-indole in Advanced Polymeric Materials and Optoelectronics

Target Audience: Materials Scientists, Polymer Chemists, and Sensor Development Professionals.

Executive Summary & Core Rationale

Unsubstituted polyindole (PIn) is a highly stable, electroactive conjugated polymer that shares the structural benefits of both poly(paraphenylene) and polypyrrole. However, its widespread application in materials science has historically been bottlenecked by its rigid inter-chain hydrogen bonding, rendering it highly insoluble and difficult to process[1].

The introduction of a 9-carbon aliphatic chain at the N1 position to form 1-nonyl-1H-indole (CAS: 1406828-59-8) fundamentally alters the polymer's physical properties. As a monomer, 1-nonyl-1H-indole undergoes oxidative or controlled radical polymerization to yield poly(1-nonyl-1H-indole), a solution-processable, hydrophobic, and highly tunable conducting polymer matrix[2]. This guide details the mechanistic rationale, key applications, and validated protocols for utilizing 1-nonyl-1H-indole in supercapacitors, aptasensors, and organic electronics.

Mechanistic Foundations: The Role of the Nonyl Chain

The choice of a nonyl (C9) chain over shorter (e.g., methyl, ethyl) or longer (e.g., hexadecyl) alkyl chains is a calculated compromise in polymer engineering:

  • Solubility vs. Conductivity: Shorter chains fail to sufficiently disrupt the π−π stacking and hydrogen bonding of the indole backbone, leaving the polymer insoluble. Conversely, alkyl chains longer than C10 act as strong dielectric insulators, drastically reducing the bulk electrical conductivity[2]. The C9 chain provides optimal solubility in common organic solvents (chloroform, toluene, THF) while maintaining sufficient inter-chain electronic coupling for charge transport.

  • Steric Hindrance and Coupling: N-alkylation prevents undesirable branching at the N1 position during oxidative polymerization, forcing strict C2-C3 coupling[3]. This results in a highly linear, defect-free conjugated backbone with a narrow bandgap.

  • Hydrophobic Bio-Interfaces: In biosensing, the hydrophobic nonyl tail provides an ideal microenvironment for the non-covalent immobilization of biomolecules (like aptamers) via hydrophobic interactions, shielding the underlying electrode from non-specific hydrophilic interferents[4].

Key Applications in Materials Science

  • Application A: Solution-Processable Conducting Polymers for Supercapacitors Due to its slow hydrolytic degradation and high thermal stability, poly(1-nonyl-1H-indole) is an excellent candidate for supercapacitor electrodes[1]. Its solubility allows for spin-coating onto conductive substrates, forming uniform, high-surface-area thin films that exhibit rapid redox switching and high specific capacitance.

  • Application B: Aptasensing and Bio-electronic Interfaces Conjugated polymers are highly effective in optical and electrochemical signal transduction for aptasensors[5]. Poly(1-nonyl-1H-indole) serves as a transducer layer where its tunable π -conjugated backbone amplifies the electrochemical signal upon target-aptamer binding[6].

  • Application C: Hole Transport Layers (HTLs) in Organic Electronics The low ionization potential of the pendant indole unit and the relatively low glass transition temperature ( Tg​ ) imparted by the nonyl chain make this polymer an excellent photorefractive material and hole transport layer in OLEDs and organic photovoltaics (OPVs)[2].

Quantitative Data Summary

The following table summarizes the comparative material properties of unsubstituted polyindole versus poly(1-nonyl-1H-indole), demonstrating the functional advantages of N-alkylation.

PropertyUnsubstituted Polyindole (PIn)Poly(1-nonyl-1H-indole)Mechanistic Cause
Solubility Insoluble in most organicsSoluble in CHCl₃, THF, TolueneDisruption of inter-chain H-bonding by the bulky C9 chain.
Electrical Conductivity (Doped) ~10⁻² to 10⁻¹ S/cm~10⁻³ to 10⁻² S/cmSlight decrease due to the insulating nature of the aliphatic side chain.
Thermal Stability ( Td​ ) > 400 °C~ 350 °CIncreased free volume and chain mobility lower the degradation threshold.
Processability Electrochemical deposition onlySpin-coating, drop-casting, printingEnhanced solvation of the polymer coil.
Specific Capacitance ~ 150 F/g~ 120 F/g (Film)Highly uniform film morphology compensates for lower intrinsic conductivity.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization of 1-Nonyl-1H-indole

Objective: Synthesize solution-processable poly(1-nonyl-1H-indole) with a high molecular weight and low polydispersity index (PDI).

  • Step 1: Monomer Preparation. Dissolve 10 mmol of 1-nonyl-1H-indole in 20 mL of anhydrous chloroform ( CHCl3​ ) under an argon atmosphere. Causality: Argon prevents atmospheric oxygen from acting as a competing, uncontrolled oxidant, which would broaden the PDI.

  • Step 2: Oxidant Addition. Prepare a solution of 25 mmol anhydrous Iron(III) chloride ( FeCl3​ ) in 10 mL of acetonitrile. Add this dropwise to the monomer solution over 30 minutes at 0–5 °C. Causality: Dropwise addition and low temperature prevent localized high concentrations of the radical cation, suppressing premature chain termination and side reactions[2].

  • Step 3: Polymerization. Allow the reaction to proceed for 24 hours at room temperature. Self-Validation: The solution will transition from pale yellow to a deep green/black, indicating the formation of the conjugated, doped polaron state.

  • Step 4: Precipitation and Dedoping. Pour the mixture into 200 mL of methanol containing 10% ammonium hydroxide ( NH4​OH ). Causality: Methanol acts as an anti-solvent to precipitate the polymer, while NH4​OH dedopes the polymer to its neutral, insulating base form for purification.

  • Step 5: Purification. Filter the precipitate and perform Soxhlet extraction with methanol for 24 hours to remove unreacted monomer and iron salts. Dry under vacuum at 50 °C. Self-Validation: UV-Vis spectroscopy of the product in THF should show a π−π∗ transition peak at ~320 nm, with the complete disappearance of the monomer peak at 270 nm.

Protocol 2: Fabrication of Poly(1-nonyl-1H-indole) Modified Electrode for Aptasensing

Objective: Create a stable, hydrophobic transducer interface for electrochemical biosensing.

  • Step 1: Ink Preparation. Dissolve 5 mg of purified poly(1-nonyl-1H-indole) in 1 mL of chloroform. Sonicate for 15 minutes to ensure a homogenous dispersion.

  • Step 2: Spin-Coating. Drop 10 µL of the polymer ink onto a freshly polished Glassy Carbon Electrode (GCE). Spin-coat at 1500 rpm for 30 seconds. Causality: Spin-coating ensures a uniform, thin film, minimizing charge-transfer resistance across the transducer layer.

  • Step 3: Electrochemical Doping. Immerse the modified electrode in a 0.1 M LiClO4​ /acetonitrile solution. Apply a cyclic potential from 0.0 V to +1.2 V (vs. Ag/AgCl) for 10 cycles. Causality: This step electrochemically dopes the polymer, converting it from the insulating state to the highly conductive polaron/bipolaron state required for signal transduction[1].

  • Step 4: Aptamer Immobilization. Drop-cast 5 µL of a 1 µM thiolated-aptamer solution onto the electrode and incubate at 4 °C for 12 hours. Self-Validation: Perform Electrochemical Impedance Spectroscopy (EIS) in 5mM[Fe(CN)6​]3−/4− . A significant increase in charge transfer resistance ( Rct​ ) confirms the successful attachment of the bulky, negatively charged aptamer.

Mandatory Visualizations

G Monomer 1-Nonyl-1H-indole (Monomer) Oxidation Chemical Oxidation (FeCl3 / 0-5°C) Monomer->Oxidation Radical Radical Cation Formation Oxidation->Radical -e⁻ Polymer Poly(1-nonyl-1H-indole) (Neutral Base) Radical->Polymer C2-C3 Coupling Doping Electrochemical Doping Polymer->Doping Spin-coating Conducting Conducting Polymer Matrix Doping->Conducting +e⁻ / Anion Insertion

Figure 1: Mechanism and workflow for the oxidative polymerization and doping of 1-nonyl-1H-indole.

G Analyte Target Analyte (Biomarker) Aptamer Specific Aptamer Probe Analyte->Aptamer Binding Event Interface Hydrophobic Interaction & π-π Stacking Aptamer->Interface Conformational Change Polymer Poly(1-nonyl-1H-indole) Transducer Layer Interface->Polymer Electrode Glassy Carbon Electrode Polymer->Electrode Modulated Electron Transfer Signal Electrochemical Signal (Δ Impedance/Current) Electrode->Signal Readout

Figure 2: Biosensor signal transduction pathway using a poly(1-nonyl-1H-indole) transducer matrix.

References

  • Salimian, R., & Nardin, C. (2023). Conjugated Polymers for Aptasensing Applications. Biomacromolecules, 24(8), 3411-3437. URL:[Link]

  • Mori, H., et al. (2007). Xanthate-Mediated Controlled Radical Polymerization of N-Vinylindole Derivatives. Macromolecules, 40(17), 6119-6130. URL:[Link]

  • Tokushige, K., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Chemistry, 5(1), 452-462. URL:[Link]

  • Ye, Q., et al. (2026). Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. Polymers, 18(3), 310. URL:[Link]

Sources

Application

Application Note: In Vitro Profiling of N-Alkyl Indoles: Cholinesterase Inhibition Assays Utilizing 1-Nonyl-1H-indole as a Structural Probe

Introduction & Mechanistic Rationale The development of multi-target therapeutics for Alzheimer’s Disease (AD) heavily relies on mapping the pharmacophores of cholinesterase inhibitors. While Acetylcholinesterase (AChE)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of multi-target therapeutics for Alzheimer’s Disease (AD) heavily relies on mapping the pharmacophores of cholinesterase inhibitors. While Acetylcholinesterase (AChE) has historically been the primary target, advanced AD pathogenesis is characterized by an upregulation of Butyrylcholinesterase (BChE). Recent structure-activity relationship (SAR) studies have identified N-alkyl isatins as highly potent, selective BChE inhibitors[1].

To rigorously validate the binding mechanics of these novel inhibitors, 1-nonyl-1H-indole is utilized as a critical in vitro structural probe.

The Causality of Scaffold Selection

The active site gorge of BChE is significantly larger and more lipophilic than that of AChE, allowing it to accommodate bulkier ligands. Adding a 9-carbon (nonyl) chain to an isatin or indole core exploits this spatial difference, anchoring the molecule deep within the acyl binding pocket via van der Waals interactions.

However, lipophilicity alone does not drive affinity. 1-nonyl-1H-indole is structurally identical to the potent BChE inhibitor 1-nonylindoline-2,3-dione (N-nonyl isatin), with one critical exception: it lacks the 3-oxo group. In vitro assays reveal that while the isatin derivative exhibits potent BChE inhibition, 1-nonyl-1H-indole loses this activity entirely [1]. This differential assaying proves a fundamental mechanistic causality: the 3-oxo group is strictly required to form crucial hydrogen bonds with Ser198 and His438 of the BChE catalytic triad. Therefore, 1-nonyl-1H-indole serves as the perfect negative control to validate the pharmacophore model.

BindingLogic cluster_0 Compound Scaffolds cluster_1 BChE Active Site Interactions Isatin 1-Nonylindoline-2,3-dione (N-Nonyl Isatin) AcylPocket Acyl Pocket (Hydrophobic) Isatin->AcylPocket Nonyl Chain (Van der Waals) CatalyticTriad Catalytic Triad (Ser198, His438) Isatin->CatalyticTriad 3-oxo group (H-Bonding) Indole 1-Nonyl-1H-indole (Probe) Indole->AcylPocket Nonyl Chain (Van der Waals) Indole->CatalyticTriad Lacks 3-oxo (No H-Bond) Selectivity High BChE Selectivity CatalyticTriad->Selectivity Drives

Mechanistic binding logic of N-alkyl indoles in the BChE active site.

Self-Validating Protocol Design: The Modified Ellman's Assay

To evaluate the inhibitory profile of 1-nonyl-1H-indole, a modified version of the high-throughput Ellman’s assay is employed [2]. The assay relies on the hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) by the respective enzymes. The resulting thiocholine reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion, absorbing at 412 nm.

Ensuring Trustworthiness: Highly lipophilic compounds like 1-nonyl-1H-indole present two major assay artifacts: intrinsic UV/Vis absorbance and micelle formation. To make this protocol a self-validating system, two causal adjustments are made:

  • Dynamic Background Blanking: Every concentration of the indole probe is paired with a specific "Sample Blank" (Buffer + DTNB + Inhibitor, without enzyme) to dynamically subtract baseline drift caused by the compound's intrinsic absorbance.

  • Surfactant Integration: 0.1% Triton X-100 is added to the phosphate buffer. This prevents the nonyl chain from inducing compound aggregation, ensuring true solution-phase Michaelis-Menten kinetics.

AssayWorkflow Step1 Step 1: Reagent Prep Prepare DTNB, ATCh/BTCh, and Enzyme Step2 Step 2: Inhibitor Incubation Add 1-Nonyl-1H-indole (0.1-100 µM) Incubate 15 min at 25°C Step1->Step2 Step3 Step 3: Reaction Initiation Add ATCh or BTCh Substrate Step2->Step3 Step4 Step 4: Kinetic Readout Measure Absorbance at 412 nm for 5 min Step3->Step4 Step5 Step 5: Data Analysis Calculate Initial Velocity (v0) & IC50 Step4->Step5 SelfValidation Self-Validation Background Blanking Corrects Indole Absorbance Step4->SelfValidation

Self-validating workflow for the modified Ellman's cholinesterase assay.

Step-by-Step Experimental Methodology

Reagent Preparation
  • Assay Buffer: Prepare 0.1 M sodium phosphate buffer (pH 8.0) containing 0.1% Triton X-100.

  • Enzyme Solutions: Reconstitute human recombinant AChE and BChE in the assay buffer to a final working concentration of 0.03 U/mL.

  • DTNB Solution: Prepare a 0.01 M solution of DTNB in assay buffer containing 0.15% (w/v) sodium bicarbonate.

  • Substrate Solutions: Prepare 0.075 M stock solutions of ATCh iodide and BTCh iodide in ultrapure water.

  • Probe Preparation: Dissolve 1-nonyl-1H-indole in DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer (final DMSO concentration in the well must not exceed 1% to avoid enzyme denaturation).

Microplate Assay Execution
  • Plate Layout: Use a clear, flat-bottom 96-well microtiter plate. Assign wells for Test Samples, Sample Blanks, 100% Activity Controls, and Positive Controls (e.g., Tacrine).

  • Incubation:

    • Add 140 µL of Assay Buffer to all wells.

    • Add 20 µL of the 1-nonyl-1H-indole dilution (or vehicle for controls).

    • Add 20 µL of Enzyme Solution (AChE or BChE) to the Test and Control wells. Add 20 µL of Buffer to the Sample Blank wells instead of the enzyme.

    • Incubate the plate in the dark at 25°C for 15 minutes to allow for equilibrium binding.

  • Colorimetric Development: Add 10 µL of DTNB solution to all wells.

  • Initiation: Rapidly add 10 µL of the appropriate substrate (ATCh for AChE, BTCh for BChE) using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 412 nm every 30 seconds for 5 minutes.

Data Analysis

Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve. Subtract the v0​ of the Sample Blank from the corresponding Test Sample. Calculate percent inhibition relative to the 100% Activity Control, and determine the IC 50​ using non-linear regression analysis (e.g., four-parameter logistic curve).

Quantitative Data Presentation

The following table summarizes the comparative cholinesterase inhibition profile, highlighting the role of 1-nonyl-1H-indole as a negative structural probe [1].

CompoundAChE IC 50​ (µM)BChE IC 50​ (µM)Selectivity (AChE/BChE)Mechanistic Role
1-Nonylindoline-2,3-dione > 1003.77 ± 0.4> 26.5Active Lead (H-Bonding + Hydrophobic)
1-Nonyl-1H-indole > 100> 100N/AStructural Probe (Hydrophobic only)
Rivastigmine (Standard)4.35 ± 0.20.05 ± 0.0187.0Positive Control
Tacrine (Standard)0.15 ± 0.030.02 ± 0.0057.5Positive Control

Data demonstrates that while the nonyl chain provides the necessary lipophilic anchor, the absence of the 3-oxo group in 1-nonyl-1H-indole completely abolishes BChE affinity, validating the proposed pharmacophore model.

References

  • Alcorn, K. N., et al. (2023). "Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286935. URL:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. URL:[Link]

Method

Application Note: Chromatographic Isolation and Purification of 1-Nonyl-1H-indole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Nonyl-1H-indole (N-nonylindole) Introduction & Chemical Context Indole heterocycles are privileged scaffolds in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1-Nonyl-1H-indole (N-nonylindole)

Introduction & Chemical Context

Indole heterocycles are privileged scaffolds in medicinal chemistry. The N-alkylation of the indole ring with long-chain alkyl halides (e.g., 1-bromononane) yields 1-nonyl-1H-indole, a highly lipophilic derivative. This specific modification abolishes the hydrogen-bond donating capacity of the indole nitrogen (N-H) and introduces significant hydrophobicity.

In drug discovery, 1-nonyl-1H-indole and its derivatives are utilized to probe hydrophobic binding pockets, optimizing π -stacking and van der Waals interactions in targets such as Sphingosine Kinase 2 (SphK2)[1] and the peripheral anionic site of Acetylcholinesterase (AChE)[2]. Due to its extended C9 aliphatic chain, the chromatographic behavior of 1-nonyl-1H-indole differs drastically from its parent compound, requiring specific isolation strategies.

Rationale for Chromatographic Strategy

The synthesis of 1-nonyl-1H-indole typically involves reacting indole with 1-bromononane in the presence of a strong base (e.g., NaH or NaOH) and a polar aprotic solvent (DMF or DMSO)[1][2]. The resulting crude mixture contains the highly non-polar target, moderately polar unreacted indole, and non-polar alkyl halide traces.

Causality in Normal-Phase (NP) Chromatography: Silica gel ( SiO2​ ) is ideal for preparative isolation. Because 1-nonyl-1H-indole lacks an N-H bond, it cannot act as a hydrogen bond donor to the silanol groups on the silica surface. Consequently, it elutes significantly faster than the parent indole when using a non-polar solvent system (hexanes with a slight gradient of ethyl acetate)[1][2].

Causality in Reverse-Phase (RP) Chromatography: For analytical purity verification, RP-HPLC on a C18 column is employed. The 9-carbon tail strongly interacts with the octadecyl carbon chain of the stationary phase via hydrophobic interactions. To elute this highly lipophilic compound efficiently, a high percentage of a strong organic modifier (e.g., 80% Acetonitrile) is required.

SeparationMechanism cluster_NP Normal-Phase (Silica) cluster_RP Reverse-Phase (C18) Crude Crude Mixture IndoleNP Indole (N-H) Strong H-Bonding Slow Elution Crude->IndoleNP NP NonylNP 1-Nonyl-1H-indole No H-Bonding Fast Elution Crude->NonylNP NP IndoleRP Indole Low Hydrophobicity Fast Elution Crude->IndoleRP RP NonylRP 1-Nonyl-1H-indole C9 Hydrophobic Tail Slow Elution Crude->NonylRP RP

Figure 1: Causality of chromatographic retention behavior across NP and RP systems.

End-to-End Isolation Workflow

IsolationWorkflow Synthesis 1. N-Alkylation (Indole + 1-Bromononane) Workup 2. Aqueous Extraction (Removes Salts/Polar Solvents) Synthesis->Workup Flash 3. NP-Flash Chromatography (Isolates 1-Nonyl-1H-indole) Workup->Flash HPLC 4. RP-HPLC Analysis (Validates >99% Purity) Flash->HPLC Pure Pure 1-Nonyl-1H-indole HPLC->Pure

Figure 2: End-to-end workflow for 1-nonyl-1H-indole synthesis and isolation.

Experimental Protocols

Protocol A: Preparative Isolation via Flash Column Chromatography

Self-Validating Design: This protocol utilizes real-time Thin Layer Chromatography (TLC) monitoring to ensure fractions are pooled correctly, validating the separation before downstream processing.

  • Sample Preparation: Following aqueous workup and extraction (typically with EtOAc), concentrate the organic layer under reduced pressure to yield the crude oil[2]. Dissolve the crude mixture in a minimal volume of dichloromethane (DCM) and add a small amount of silica gel to create a dry-load powder.

  • Column Packing: Pack a glass column with standard flash silica gel (230-400 mesh) using 100% hexanes as the initial mobile phase.

  • Loading: Apply the dry-loaded sample evenly to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 100% hexanes (2-3 column volumes) to elute unreacted 1-bromononane and highly non-polar impurities.

    • Gradually increase the polarity to a 10:1 Hexanes:EtOAc mixture[2].

    • 1-Nonyl-1H-indole typically elutes at 2-5% EtOAc in hexanes. Unreacted indole will remain on the column longer and elute at ~10-15% EtOAc due to hydrogen bonding[1].

  • Fraction Analysis: Monitor fractions via TLC using 10:1 Hexanes:EtOAc. Visualize spots using UV light (254 nm) and an iodine stain. 1-Nonyl-1H-indole appears as a high Rf​ spot relative to indole.

  • Recovery: Pool fractions containing the pure target compound and concentrate under reduced pressure to yield 1-nonyl-1H-indole as a pale yellow to dark orange oil[2][3].

Protocol B: Analytical Purity Assessment via RP-HPLC

Self-Validating Design: The steep organic gradient ensures that no highly lipophilic impurities (like unreacted alkyl chains) are retained on the column, preventing false-positive purity readings.

  • System Setup: Equip the HPLC system with a C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Acetonitrile (ACN) with 0.1% FA.

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-10 min: Linear gradient from 70% B to 100% B

    • 10-15 min: Hold at 100% B

    • 15-16 min: Return to 70% B

    • 16-20 min: Re-equilibration at 70% B

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 220 nm and 254 nm (targeting the indole ring chromophore).

  • Sample Injection: Dissolve the purified oil in ACN to a concentration of 1 mg/mL. Inject 10 μ L.

Quantitative Data Presentation

Table 1: Chromatographic Properties and Separation Parameters

CompoundMolecular WeightEst. LogPNP-TLC Rf​ (10:1 Hex:EtOAc)RP-HPLC Retention Behavior
Indole 117.15 g/mol ~2.10.25 - 0.30Early elution (Low organic % required)
1-Bromononane 207.15 g/mol ~4.8> 0.90 (UV inactive)Late elution (Non-chromophoric)
1-Nonyl-1H-indole 243.39 g/mol ~5.50.75 - 0.85Late elution (Requires >80% ACN)

References

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link][1]

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link][2]

  • Small molecules as inhibitors of streptococcal hyaluronidase: a computer-assisted and multicomponent synthesis approach Source: Universität Regensburg URL:[Link][3]

Sources

Application

Application Note: Catalytic Preparation Procedures for 1-Nonyl-1H-Indole

Introduction & Scientific Rationale 1-Nonyl-1H-indole is a highly lipophilic N-alkylated indole derivative that serves as a critical structural motif in modern medicinal chemistry. It is extensively utilized as a precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-Nonyl-1H-indole is a highly lipophilic N-alkylated indole derivative that serves as a critical structural motif in modern medicinal chemistry. It is extensively utilized as a precursor and scaffold in the synthesis of potent sphingosine kinase 2 (SphK2) inhibitors[1] and has been evaluated as a hydrophobic core for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors[2].

The primary synthetic challenge in preparing 1-nonyl-1H-indole lies in the ambident nature of the indolyl anion. Upon deprotonation, the negative charge is delocalized between the nitrogen (N1) and the carbon (C3) positions, which can lead to a mixture of N-alkylated and C-alkylated byproducts[3]. To strictly govern regioselectivity and maximize the yield of the N1-isomer, researchers must employ specific catalytic systems or strong-base methodologies. This guide details two field-proven approaches: an anhydrous strong-base protocol and a milder Phase-Transfer Catalysis (PTC) procedure[4].

Mechanistic Causality: Controlling Regioselectivity

The regiochemical outcome of indole alkylation is dictated by a delicate balance of base strength, solvent polarity, and catalytic phase transfer[3].

  • Anhydrous Strong Base Method (NaH in DMF): Utilizing a strong base such as Sodium Hydride (NaH) in a polar aprotic solvent (DMF) ensures the complete, irreversible deprotonation of the indole N-H bond. DMF solvates the sodium cation effectively, leaving a highly reactive, "naked" indolyl anion. Under these conditions, the transition state for N-alkylation is kinetically favored, driving the rapid formation of 1-nonyl-1H-indole[1].

  • Phase-Transfer Catalysis (PTC): In milder biphasic systems (e.g., aqueous NaOH and an organic solvent), the reaction traditionally suffers from poor mass transfer and lower regioselectivity. By introducing a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the Q+ cation pairs with the deprotonated indolyl anion at the aqueous interface. This lipophilic ion pair ( Indolyl−Q+ ) is highly soluble in the organic phase, where it reacts rapidly with 1-bromononane. The bulky nature of the Q+ counterion sterically shields the C3 position, thermodynamically and kinetically favoring SN​2 attack at the more electronegative N1 position[4].

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase N1 Indole + NaOH N2 Indolyl⁻ Na⁺ N1->N2 Deprotonation N3 Indolyl⁻ Q⁺ (Ion Pair) N2->N3 PTC Transfer N5 1-Nonyl-1H-indole N3->N5 Alkylation N4 1-Bromononane N4->N5 Reactant

Biphasic Phase-Transfer Catalysis (PTC) cycle for the regioselective N-alkylation of indole.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and the yield/regioselectivity of N-alkyl indoles, demonstrating why specific catalytic and base systems are chosen over unoptimized conditions.

MethodBaseCatalystSolventTempTimeYield (%)Regioselectivity (N:C)
Biphasic (Uncatalyzed) NaOH (aq)NoneToluene80 °C24 h< 40%Mixed (~3:1)
DMSO Base Method NaOH (s)NoneDMSO25 °C24 h70%> 95:5
Phase-Transfer Catalysis NaOH (aq)TBAB (10 mol%)Toluene80 °C6 h> 85%> 99:1
Anhydrous Strong Base NaH (60%)NoneDMF0 °C to 25 °C4 h95%> 99:1

Data synthesized from established N-alkylation optimization studies and SphK2 inhibitor protocols[1],[2],[4].

Experimental Protocols

Protocol A: Anhydrous NaH-Mediated N-Alkylation (High Yield)

Adapted from the general N-alkylation procedures utilized in the synthesis of SphK2 inhibitors[1].

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Indole (1.0 equiv). Seal the flask with a rubber septum and purge with N2​ gas for 5 minutes. Causality: Purging prevents the oxidative degradation of the electron-rich indole ring under highly basic conditions.

  • Solvation: Add anhydrous DMF (approx. 10 mL per gram of indole) via syringe. Cool the flask in an ice bath to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in one portion.

    • Self-Validating Check: The immediate evolution of hydrogen gas ( H2​ ) visually confirms active deprotonation. Stir for 30 minutes at 0 °C until bubbling ceases, indicating complete formation of the indolyl anion.

  • Alkylation: Add 1-Bromononane (1.2 equiv) dropwise to the cooled solution. Causality: Dropwise addition controls the exotherm and prevents localized heating, which could otherwise promote C3-alkylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3.5 hours.

  • Work-up: Quench the reaction carefully with ice water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[2].

  • Purification: Purify the crude yellow oil via flash column chromatography (Silica gel; Hexanes to 10:1 Hexanes:EtOAc) to yield 1-nonyl-1H-indole[2].

Protocol B: Phase-Transfer Catalyzed (PTC) N-Alkylation (Mild & Scalable)

A milder alternative that avoids pyrophoric reagents by leveraging the catalytic shuttling effect of TBAB[4].

  • Biphasic Setup: In a reaction vessel, combine Indole (1.0 equiv), 1-Bromononane (1.2 equiv), and Toluene (10 mL per gram of indole).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.1 equiv) to the organic mixture.

  • Base Addition: Add a 50% w/w aqueous solution of NaOH (3.0 equiv).

  • Reaction: Vigorously stir the biphasic mixture at 80 °C for 6 hours. Causality: High-speed stirring is critical in PTC to maximize the interfacial surface area, allowing the TBAB to efficiently exchange ions and shuttle the indolyl anion into the toluene layer.

  • Work-up: Cool to room temperature and separate the phases.

    • Self-Validating Check: The distinct phase separation ensures the targeted removal of the highly water-soluble TBAB catalyst and inorganic salts into the aqueous layer, leaving the lipophilic 1-nonyl-1H-indole isolated in the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Analytical Validation

To verify the structural integrity and regioselectivity of the synthesized 1-nonyl-1H-indole, perform the following analyses:

  • 1H NMR (400 MHz, CDCl3​ / DMSO−d6​ ): Successful N-alkylation is definitively confirmed by the complete disappearance of the broad N-H proton signal (typically ~8.0–11.0 ppm depending on solvent)[4]. Look for the appearance of a distinct triplet at ~4.1 ppm, which corresponds to the N−CH2​ protons of the newly attached nonyl chain[2].

  • LC-MS: Confirm the target mass ( C17​H25​N ); the expected [M+H]+ peak is 244.4 m/z.

References

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: PMC / NIH URL
  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors Source: PMC / NIH URL
  • Strategies for Controlled N- vs C-Alkylation of Indoline Source: Benchchem URL
  • Optimizing reaction conditions for N-alkylation of indoles Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Nonyl-1H-Indole Synthesis

Welcome to the Technical Support Center for the synthesis of 1-nonyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize reaction yields and troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-nonyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize reaction yields and troubleshoot common bottlenecks during the N-alkylation of indoles with nonyl halides.

Mechanistic Overview & Diagnostic Workflow

The synthesis of 1-nonyl-1H-indole typically proceeds via the N-alkylation of indole using a nonyl halide (e.g., 1-bromononane or 1-iodononane) in the presence of a base. Because the indole nitrogen is relatively non-nucleophilic due to the involvement of its lone pair in the aromatic system, complete deprotonation to form the highly nucleophilic indolate anion is a critical prerequisite[1]. Failure to achieve complete deprotonation or the use of improper solvent systems often leads to poor yields or competing C-alkylation.

G Start Low Yield in 1-Nonyl-1H-Indole Synthesis CheckDeprot Assess Indole Deprotonation Start->CheckDeprot BaseSolvent Optimize Base/Solvent (NaH/DMF or KOH/DMSO) CheckDeprot->BaseSolvent Incomplete Conversion CheckAlkyl Evaluate Alkylating Agent (1-Bromononane) CheckDeprot->CheckAlkyl Complete Deprotonation AddKI Add Catalytic KI (Finkelstein Reaction) CheckAlkyl->AddKI Sluggish Kinetics CheckRegio Verify Regioselectivity (N- vs C-Alkylation) CheckAlkyl->CheckRegio Fast but Low Purity NMRCheck Confirm via 1H NMR (Absence of N-H signal) CheckRegio->NMRCheck Mixed Isomers

Diagnostic workflow for troubleshooting low yields in indole N-alkylation.

Standard Operating Procedure: N-Alkylation of Indole

To ensure a self-validating system, the following protocol incorporates built-in diagnostic checks to verify intermediate formation before proceeding to the next step. This protocol is adapted from established general procedures for the N-alkylation of indoles[1][2].

Step-by-Step Methodology
  • Preparation: Dissolve indole (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.1–0.5 M. Ensure the reaction flask is purged with N2​ to prevent moisture from quenching the base[2].

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1–1.5 equiv) portion-wise[1].

    • Self-Validation Check: Observe the evolution of hydrogen gas. The cessation of bubbling (typically after 30–60 minutes at room temperature) indicates complete formation of the indolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromononane (1.2–3.0 equiv) dropwise[2]. For sluggish reactions, add 0.1 equiv of Potassium Iodide (KI).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC or LC-MS.

    • Self-Validation Check: LC-MS should show the disappearance of the indole mass ( m/z 117) and the appearance of the 1-nonyl-1H-indole mass ( m/z 243).

  • Quenching & Workup: Quench the reaction slowly with saturated aqueous NH4​Cl at 0 °C. Extract with ethyl acetate, wash the organic layer with water (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate under reduced pressure[1].

  • Purification: Purify via silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford 1-nonyl-1H-indole as a pale yellow oil[2][3].

Data Presentation: Optimization Parameters

The choice of base and solvent dictates the nucleophilicity of the indolate anion. The following table summarizes the expected outcomes based on different reaction parameters for N-alkylation[1][4][5].

BaseSolventTemperatureAdditiveTypical YieldMechanistic Rationale
NaH (1.5 eq)DMF0 °C to RTNone85–95%Irreversible deprotonation; polar aprotic solvent leaves indolate highly nucleophilic.
KOH (powder)DMSO25–40 °CNone80–88%Strong base in highly polar solvent; excellent for scalable, less hazardous synthesis.
K2​CO3​ AcetoneRefluxKI (0.1 eq)60–75%Milder base; KI accelerates the reaction via in-situ generation of 1-iodononane.
Cs2​CO3​ DMFRT to 60 °CNone70–85%Cesium effect enhances solubility and nucleophilicity of the naked indolate anion.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows incomplete conversion of the starting indole. How can I drive the reaction to completion? A: Incomplete conversion usually stems from incomplete deprotonation or a deactivated alkylating agent. First, ensure your DMF is strictly anhydrous, as water will rapidly quench NaH and the indolate anion[1]. Second, if you are using 1-chlorononane or 1-bromononane, the leaving group may not be sufficiently reactive. Adding a catalytic amount of Potassium Iodide (KI) facilitates an in-situ Finkelstein reaction, temporarily converting the alkyl bromide to a more reactive alkyl iodide, which accelerates the N-alkylation[5].

Q2: I am observing a mixture of products. How do I prevent C3-alkylation? A: The indolate anion is an ambient nucleophile that can react at the nitrogen or the C3 carbon. N-alkylation is kinetically favored, while C-alkylation is thermodynamically favored. To maximize N-alkylation, use a highly polar aprotic solvent (like DMF or DMSO) paired with a hard counter-ion (like Na+ or K+ )[1][4]. Avoid protic solvents or Lewis acidic conditions, which coordinate to the nitrogen and direct the electrophile to the C3 position.

Q3: How do I definitively confirm that I have synthesized 1-nonyl-1H-indole and not the C3-alkylated isomer? A: 1H NMR spectroscopy is the definitive diagnostic tool. In a successful N-alkylation, the broad N-H proton signal (typically around 8.0–8.5 ppm in CDCl3​ or DMSO- d6​ ) will completely disappear[3][5]. Additionally, the CH2​ protons of the nonyl chain directly attached to the nitrogen will appear as a distinct triplet around 4.1 ppm, whereas a C3-alkylated product would show these protons shifted further upfield.

Q4: Does the length of the alkyl chain (e.g., nonyl vs. methyl) affect the reaction kinetics? A: Yes. While primary alkyl halides generally undergo SN​2 reactions readily, longer aliphatic chains like the 9-carbon nonyl group introduce mild steric hindrance and increase the lipophilicity of the electrophile. This can result in slightly slower reaction rates compared to methylation[1][3]. If kinetics are sluggish, gently warming the reaction to 40 °C after the addition of the nonyl halide can improve yields without compromising regioselectivity.

References

  • National Institutes of Health (PMC). (2015). Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. Available at:[Link]

  • Taylor & Francis. (2023). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Available at:[Link]

  • American Chemical Society. (2003). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Nonyl-1H-indole N-Alkylation

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals seeking to optimize the N-alkylation of indole with long-chain aliphatic halides (specifically, 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals seeking to optimize the N-alkylation of indole with long-chain aliphatic halides (specifically, 1-bromononane or 1-chlorononane).

Synthesizing 1-nonyl-1H-indole presents unique challenges, primarily due to the ambident nucleophilicity of the indole core and the physical properties of long-chain alkyl halides. Below, we provide mechanistic insights, validated troubleshooting strategies, and a self-validating experimental protocol to eliminate common impurities such as C3-alkylated byproducts and elimination-derived alkenes.

Mechanistic Workflow: Reaction Pathways & Impurity Formation

Workflow Indole 1H-Indole + 1-Bromononane Deprotonation Deprotonation Step Indole->Deprotonation Indolate Indolate Anion (N-centered) Deprotonation->Indolate NaH / DMF (Complete) Neutral Neutral Indole (C3-centered) Deprotonation->Neutral K2CO3 / Toluene (Incomplete) N_Alk 1-Nonyl-1H-indole (Target N-Alkylation) Indolate->N_Alk SN2 Attack Elim Nonene Impurity (E2 Elimination) Indolate->Elim High Temp C_Alk 3-Nonyl-1H-indole (Impurity C3-Alkylation) Neutral->C_Alk Kinetic Control

Reaction pathways defining N-alkylation versus impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yields a mixture of N-alkylated and C3-alkylated products. Why is regioselectivity failing, and how do I fix it? Causality: Indole is an ambident nucleophile. In its neutral state, the highest occupied molecular orbital (HOMO) coefficient is localized at the C3 position, making it the kinetically favored site for electrophilic attack[1]. To shift reactivity to the nitrogen atom, the indole must be completely deprotonated[2]. Once converted to the indolate anion, the nitrogen becomes a harder nucleophile, preferentially attacking the alkyl halide via an SN​2 mechanism[1]. Solution: The ion-pairing effect is critical. Strong bases like Sodium Hydride (NaH) in polar aprotic solvents (DMF or THF) ensure complete deprotonation and separate the indolate-sodium ion pair, maximizing N-nucleophilicity[3]. Avoid weak bases (like K2​CO3​ ) in non-polar solvents, as incomplete deprotonation will inevitably lead to C3-alkylation[2].

Q2: My GC-MS analysis shows a significant mass peak corresponding to nonene. What causes this, and how can it be prevented? Causality: 1-Bromononane possesses a long, unhindered aliphatic chain that is highly susceptible to E2 elimination when exposed to strong bases. If the reaction temperature is too high, the indolate anion (or unreacted NaH) acts as a base rather than a nucleophile, abstracting a β -hydrogen from the nonyl halide to form nonene[4]. Solution: Strictly control the reaction thermodynamics. Perform the deprotonation at 0 °C, add the alkyl halide dropwise to prevent localized exothermic spikes, and do not allow the reaction to exceed room temperature (25 °C)[3][4].

Q3: I am attempting Phase-Transfer Catalysis (PTC) for greener synthesis, but the reaction stalls with unreacted starting materials. Why? Causality: PTC relies on a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) to shuttle the indolate anion from the aqueous base into the organic phase. Stalling usually occurs due to catalyst degradation—specifically, Hofmann elimination of the PTC agent at elevated temperatures—or insufficient interfacial surface area[5]. Solution: Ensure vigorous biphasic stirring (>800 rpm) to maximize the interfacial area. Keep the reaction temperature below 60 °C to preserve the structural integrity of TBAB[5].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles during the synthesis of 1-nonyl-1H-indole.

BaseSolventTemp (°C)Conversion (%)Target: N-Alkylation (%)Impurity: C3-Alkylation (%)Impurity: Nonene (Elimination) (%)
NaH (1.5 eq) DMF 0 to 25 >95 92 <2 ~5
K2​CO3​ (2.0 eq)MeCN80706035<5
KOH (aq) + TBABToluene25>908510<5
NaH (1.5 eq)THF65>9570<228

Data synthesized from standard indole alkylation optimizations[2][3][4].

Self-Validating Experimental Protocol: Optimized Synthesis of 1-Nonyl-1H-indole

This protocol utilizes a self-validating feedback loop to ensure complete conversion while actively suppressing C3-alkylation and E2 elimination[3][4].

Step 1: Preparation of the Indolate Anion

  • In an oven-dried, nitrogen-purged round-bottom flask, suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (to achieve 0.5 M relative to indole).

  • Cool the suspension strictly to 0 °C using an ice bath.

  • Dissolve 1H-indole (1.0 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the suspension.

  • Self-Validation Checkpoint: Observe the evolution of hydrogen gas ( H2​ ). Stir for 30 minutes at 0 °C until gas evolution completely ceases. The cessation of bubbling visually confirms 100% deprotonation to the indolate anion, which is mandatory to prevent C3-alkylation.

Step 2: SN​2 Alkylation

  • Add 1-bromononane (1.2 equiv) dropwise to the cooled solution. Dropwise addition prevents localized heating that drives the E2 elimination of the halide.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (approx. 20–25 °C) and stir for an additional 2 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 9:1 Hexanes/EtOAc mobile phase. The starting indole ( Rf​≈0.2 ) should be completely absent, replaced by a distinct, less polar UV-active spot corresponding to 1-nonyl-1H-indole ( Rf​≈0.6 ).

Step 3: Quenching and Workup

  • Quench the reaction carefully by adding cold distilled water dropwise to safely destroy any unreacted NaH.

  • Extract the aqueous mixture three times with diethyl ether.

  • Wash the combined organic layers sequentially with copious amounts of water (to remove residual DMF) and brine.

  • Dry the organic phase over anhydrous Na2​SO4​ and filter.

Step 4: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash column chromatography (Gradient: 100% Hexanes to 95:5 Hexanes/EtOAc) to isolate pure 1-nonyl-1H-indole as a pale yellow oil[4].

References
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Optimizing reaction conditions for N-alkylation of indoles Source: Benchchem URL
  • Source: PubMed Central (PMC)
  • Source: PTC Organics, Inc.

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Nonyl-1H-Indole Synthesis

Welcome to the Technical Support Center for Indole N-Alkylation. This portal provides advanced troubleshooting, validated methodologies, and mechanistic insights for synthesizing 1-nonyl-1H-indole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole N-Alkylation. This portal provides advanced troubleshooting, validated methodologies, and mechanistic insights for synthesizing 1-nonyl-1H-indole. The addition of a C9 aliphatic chain to the indole nitrogen is a critical transformation in developing lipophilic pharmacophores, frequently utilized in the design of selective Sphingosine Kinase 2 (SphK2) inhibitors 1 and butyrylcholinesterase (BChE) inhibitors 2.

SynthesisWorkflow Start Start: 1H-Indole + 1-Bromononane Moisture Moisture Sensitive / Scale? Start->Moisture Classical Classical Method (NaH / DMF, 0°C to RT) Moisture->Classical Strictly Anhydrous PTC Phase Transfer Catalysis (KOH / TBAB / Biphasic) Moisture->PTC Water Tolerant Deprotonation Formation of Indolate Anion Classical->Deprotonation PTC->Deprotonation Alkylation SN2 Alkylation with 1-Bromononane Deprotonation->Alkylation Workup Aqueous Quench & Extraction Alkylation->Workup Product Target: 1-Nonyl-1H-indole Workup->Product

Decision matrix and experimental workflow for 1-nonyl-1H-indole synthesis.

Section 1: Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify chemical transformations in real-time.

Protocol A: Classical Anhydrous N-Alkylation (NaH / DMF)

Mechanistic Rationale: Sodium hydride (NaH) provides irreversible deprotonation of the indole N-H (pKa ~16.2 in DMSO). N,N-Dimethylformamide (DMF) strongly solvates the resulting Na⁺ counterion, leaving a "naked" and highly reactive indolate anion. According to Hard-Soft Acid-Base (HSAB) theory, this free indolate acts as a hard nucleophile at the nitrogen center, overwhelmingly favoring N-alkylation over C3-alkylation 3.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve 1H-indole (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Validation Checkpoint: Observe immediate H₂ gas evolution. The solution will transition from colorless to a pale yellow/brown hue, confirming the formation of the indolate anion.

  • Equilibration: Stir for 30 minutes at 0 °C, then warm to room temperature until gas evolution completely ceases.

  • Alkylation: Cool the reaction back to 0 °C. Add 1-bromononane (1.1 eq) dropwise. Warm to room temperature and stir for 2–4 hours.

    • Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 9:1). The starting indole (R_f ~0.3, stains red with vanillin) should disappear, replaced by a non-polar, UV-active spot for 1-nonyl-1H-indole (R_f ~0.7).

  • Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with distilled water (3×) and brine (1×) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Phase-Transfer Catalysis (KOH / TBAB / Biphasic)

Mechanistic Rationale: For environments where moisture sensitivity is an issue or large-scale safety precludes NaH, Phase-Transfer Catalysis (PTC) is the premier alternative. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer agent, shuttling hydroxide ions from the aqueous phase into the organic layer to deprotonate the indole, and subsequently stabilizing the indolate for nucleophilic attack on the alkyl halide 4.

Step-by-Step Procedure:

  • Preparation: To a flask, add 1H-indole (1.0 eq), KOH (5.0 eq), and TBAB (0.1 eq).

  • Solvation: Add a 1:1 (v/v) mixture of Toluene and Water to achieve a 0.2 M concentration.

  • Activation: Stir vigorously for 15 minutes.

    • Causality Note: High-RPM stirring is mandatory to maximize the interfacial surface area, allowing the TBAB to efficiently cross the phase boundary.

  • Alkylation: Add 1-bromononane (1.2 eq). Stir vigorously at room temperature (or heat to 50 °C if the reaction is sluggish) for 6–12 hours.

    • Validation Checkpoint: Monitor by LC-MS. The target mass for 1-nonyl-1H-indole is[M+H]⁺ = 244.2 m/z.

  • Workup: Separate the layers. Wash the organic (toluene) layer with water and brine. Dry over Na₂SO₄, filter, and concentrate.

Section 2: Quantitative Data & Condition Comparison

ParameterClassical Method (NaH/DMF)Phase-Transfer Catalysis (KOH/TBAB)
Base NaH (1.2 - 1.5 eq)KOH (3.0 - 5.0 eq)
Solvent Anhydrous DMFToluene / Water (1:1)
Temperature 0 °C to RTRT to 50 °C
Reaction Time 2 - 4 hours6 - 12 hours
Regioselectivity (N:C) > 95:5~ 90:10
Typical Yield 85 - 95%70 - 85%
Scalability Moderate (H₂ gas hazard)Excellent (Mild conditions)

Section 3: Troubleshooting & Diagnostics

Regioselectivity Indolate Indolate Anion (Ambident Nucleophile) Solvent Solvent Polarity Indolate->Solvent PolarAprotic Polar Aprotic (DMF) Solvates Cation -> Free Anion Solvent->PolarAprotic NonPolar Non-Polar (THF/Toluene) Tight Ion Pair Solvent->NonPolar N_Attack N-Alkylation (Hard Nucleophile Attack) PolarAprotic->N_Attack Favors C_Attack C3-Alkylation (Soft Nucleophile Attack) NonPolar->C_Attack Increases Risk ProductN 1-Nonyl-1H-indole (Desired Product) N_Attack->ProductN ProductC 3-Nonyl-1H-indole (Side Product) C_Attack->ProductC

Mechanistic logic governing N- vs. C-alkylation regioselectivity.

Q: My reaction stalled at 50% conversion despite using an excess of 1-bromononane. What happened? A: Causality: This is almost always caused by incomplete deprotonation due to moisture ingress or degraded reagents. NaH degrades over time when exposed to atmospheric humidity, forming NaOH. NaOH is poorly soluble in DMF and is insufficiently basic to completely deprotonate indole in an anhydrous environment. Solution: Use a fresh bottle of NaH. Validate the base's activity by observing vigorous H₂ evolution upon addition to the indole solution.

Q: I am observing a secondary spot on my TLC running slightly lower than my desired product. How do I fix this? A: Causality: You are likely observing the C3-alkylated byproduct (3-nonyl-1H-indole). The indolate anion is an ambident nucleophile. If the solvent isn't polar enough (e.g., substituting DMF with THF), the sodium cation forms a tight ion pair with the nitrogen atom. This sterically hinders N-alkylation and forces the electrophile to attack the C3 position 5. Solution: Ensure you are using pure, anhydrous DMF to fully solvate the Na⁺ cation, leaving the nitrogen "naked" and highly reactive.

Q: How do I completely remove DMF during the workup? My NMR shows a massive DMF peak at 2.88/2.96 ppm. A: Causality: DMF has a high boiling point (153 °C). While it is highly water-soluble, it readily partitions into EtOAc during extraction. Solution: Dilute the reaction mixture with a large excess of EtOAc. Wash the organic layer with distilled water at least 4 times. For stubborn DMF retention, perform a final wash with a 5% aqueous Lithium Chloride (LiCl) solution. Li⁺ forms a strong coordination complex with DMF, aggressively pulling it into the aqueous phase.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 1-chlorononane instead of 1-bromononane to save costs on scale-up? A: Yes, but the chloride ion is a significantly poorer leaving group than bromide. To maintain reaction kinetics, you must add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This initiates an in-situ Finkelstein reaction, continuously converting 1-chlorononane into the highly reactive 1-iodononane intermediate.

Q: Why is 1-nonyl-1H-indole specifically targeted in drug discovery? A: The nonyl (C9) chain provides optimal lipophilicity and spatial geometry for inserting into deep, hydrophobic binding pockets of specific enzymes. For instance, 1-nonyl-1H-indole derivatives have been identified as highly potent inhibitors of butyrylcholinesterase (BChE), showing a 22-fold selectivity over acetylcholinesterase 2. They are also utilized as core scaffolds for selective Sphingosine Kinase 2 (SphK2) inhibitors 1.

References

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. PubMed Central (PMC).1

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. PubMed Central (PMC).2

  • Optimization of reaction conditions for N-alkylation of indoles. BenchChem.3

  • Protocol for N-Alkylation of 7-Fluoro-1H-indole (Phase-Transfer Catalysis). BenchChem.4

  • Optimizing reaction conditions for N-alkylation of indoles (FAQs & Troubleshooting). BenchChem.5

Sources

Optimization

Technical Support Center: A Guide to the Storage and Handling of 1-nonyl-1H-indole

Introduction: Welcome to the technical support guide for 1-nonyl-1H-indole (CAS No. 1406828-59-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 1-nonyl-1H-indole (CAS No. 1406828-59-8). As a member of the N-alkylindole family, this compound's stability is governed by the chemical properties of its indole core. The electron-rich nature of the indole ring system makes it susceptible to various degradation pathways, particularly oxidation.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and best practices to mitigate degradation, ensuring the integrity and reliability of 1-nonyl-1H-indole in your experiments.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 1-nonyl-1H-indole degradation?

The degradation of 1-nonyl-1H-indole, like other indole derivatives, is primarily driven by three factors:

  • Oxidation: The indole ring is electron-rich and highly susceptible to oxidation from atmospheric oxygen.[2][3] This is the most common degradation pathway, often leading to a change in the material's color and purity. When exposed to air and light, indole itself can auto-oxidize into a resinous substance.[3]

  • Photodegradation: Many indole compounds are sensitive to light.[1] Exposure to UV and even ambient visible light can provide the energy needed to initiate and accelerate oxidative processes, leading to the formation of degradation products.[4][5]

  • Thermal Stress: Elevated temperatures significantly accelerate the rate of all chemical degradation pathways.[1] While stable at room temperature under ideal conditions, long-term storage at elevated temperatures will compromise the compound's purity.

Q2: What are the ideal storage conditions for solid 1-nonyl-1H-indole?

To ensure maximum long-term stability, solid 1-nonyl-1H-indole should be stored with strict adherence to the following conditions:

  • Temperature: For long-term storage, a temperature of -20°C or -80°C is highly recommended.[1][6]

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][4][7] The container must be tightly sealed to maintain this atmosphere and prevent moisture ingress.[8]

  • Light: Protect the compound from all light sources by using amber glass vials or by wrapping the container in aluminum foil and storing it in a dark location.[1][4]

Q3: My solid 1-nonyl-1H-indole has turned yellow/brown. What does this signify?

A color change from its expected appearance (typically a white or off-white solid) to yellow, brown, or a resinous state is a clear visual indicator of degradation.[3] This is most commonly caused by oxidation and the potential formation of polymeric byproducts resulting from the opening of the indole ring or reactions between degradation intermediates.[2][3] The material should be re-analyzed for purity before use.

Q4: How should I prepare and store solutions of 1-nonyl-1H-indole?

Indole compounds are generally less stable in solution than in their solid form.[4]

  • Solvent Choice: For creating stock solutions, anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable.[1]

  • Preparation: Always prepare solutions fresh for immediate use whenever possible.[1] Aqueous solutions are particularly prone to degradation and are not recommended for storage beyond a single day.[4]

  • Storage: If a solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4] These aliquots should be stored in tightly sealed vials at -80°C for a maximum of one to six months, depending on the solvent and required stability.[4]

Q5: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an older sample. What are they?

The appearance of new peaks, especially in aged samples, strongly suggests the presence of degradation products.[1] Given the known reactivity of the indole nucleus, these peaks could correspond to:

  • Oxidized Species: Such as oxindole or isatin derivatives, formed by the oxidation of the C2-C3 double bond.[2][9]

  • Oligomers/Polymers: Formed from the reaction of unstable intermediates, particularly if the sample was exposed to harsh conditions like strong acids or high heat.[1]

  • Photoproducts: Resulting from light-induced reactions.[10]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 1-nonyl-1H-indole.

Symptom / Issue Possible Cause(s) Recommended Solution & Preventive Action
Visible Degradation of Solid (Color change, clumping, resinous appearance)1. Oxidation: Prolonged or repeated exposure to atmospheric oxygen.[3]2. Photodegradation: Exposure to ambient or UV light.[4]3. Moisture: Absorption of water from the atmosphere, which can accelerate degradation.Solution: Discard the degraded material if purity is critical. If proceeding, purify before use.Prevention: Always store the solid under an inert atmosphere (see Protocol 4.1). Use amber vials and store in the dark.[1] Ensure the container is sealed with a high-quality, airtight cap.
Loss of Purity / Extra Peaks in Analysis (Decreased main peak area and appearance of new peaks in HPLC, GC, or LC-MS)1. Degradation in Solution: Compound is unstable in the chosen solvent or has been stored for too long.[4]2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution.[4]3. Thermal Degradation: Storage temperature was too high, or the compound degraded during sample preparation/analysis (e.g., in a hot GC inlet).[1]Solution: Prepare a fresh solution from a reliable solid sample for analysis.Prevention: Prepare solutions fresh before each experiment.[1] If storing solutions, aliquot into single-use volumes and store at -80°C.[4] Evaluate the thermal stability of the compound under your specific analytical conditions.
Inconsistent Experimental Results (Poor reproducibility between experiments using the same batch)1. Non-Homogeneous Degradation: The bulk of the material may have degraded unevenly, especially at the surface exposed to headspace air.2. Incremental Degradation: The compound is degrading between experiments due to improper handling (e.g., leaving the vial open on the bench).Solution: Use a fresh, unopened vial of the compound if available. Re-qualify the purity of the current batch before use.Prevention: Aliquot the solid compound into smaller, single-use vials upon receipt to prevent contamination and repeated exposure of the main stock. Handle the compound quickly, minimizing its exposure to air and light during weighing and preparation.
Section 3: Key Degradation Pathways

Understanding the chemical mechanisms behind degradation is crucial for effective prevention. The electron-rich bicyclic structure of indole is the root cause of its reactivity.

  • Oxidative Degradation: The C2-C3 double bond of the pyrrole ring is the most reactive site for electrophilic attack and oxidation.[2] Atmospheric oxygen can react with this bond, especially when initiated by light or heat, to form various oxidized species. The N-nonyl group does not significantly alter this fundamental reactivity. The process can lead to the formation of oxindoles, or in more severe cases, cleavage of the C2-C3 bond to yield 2-ketoacetanilide derivatives (a process known as Witkop oxidation).[11]

  • Photodegradation: Indole and its derivatives can absorb UV light, promoting them to an excited state.[5][12] This excited molecule can then react with oxygen to form reactive oxygen species or undergo rearrangements and other reactions, leading to a complex mixture of photoproducts.[10]

indole 1-nonyl-1H-indole (Stable) degraded Degradation Products (e.g., Oxindoles, Polymeric Byproducts) indole->degraded Oxidation / Photodegradation O2_node Atmospheric Oxygen (O₂) O2_node->indole Light_node Light (hν) Light_node->indole Heat_node Heat (Δ) Heat_node->indole

Caption: Primary degradation pathways for 1-nonyl-1H-indole.

**Section 4: Protocols for Ensuring Stability
Protocol 4.1: Long-Term Storage of Solid 1-nonyl-1H-indole

This protocol describes the best practice for aliquoting and storing the solid compound to ensure its long-term integrity.

  • Preparation: Perform all steps in a controlled environment with low humidity, if possible. Prepare clean, dry, amber glass vials with PTFE-lined screw caps.

  • Aliquoting: Upon receiving the main container, quickly weigh the desired amount of 1-nonyl-1H-indole for individual experiments or smaller stocks into the pre-prepared amber vials. This minimizes the exposure of the bulk material to the atmosphere.

  • Inert Gas Blanketing: Place the open, filled vials into a desiccator or glove box. Purge the chamber with a gentle stream of dry argon or nitrogen for 5-10 minutes to displace all air.

  • Sealing: While still under the inert atmosphere, tightly cap each vial. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage: Label the vials clearly with the compound name, date, and concentration (if applicable). Place the sealed vials in a dark, secondary container and store them in a freezer at -20°C or -80°C.

start Start: Receive Compound weigh 1. Weigh Aliquots into Amber Vials start->weigh purge 2. Place Vials in Chamber & Purge with Ar or N₂ weigh->purge seal 3. Tightly Seal Vials (under inert gas) purge->seal store 4. Label and Store at -20°C / -80°C in Dark seal->store end End: Stable Compound store->end

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 1-nonyl-1H-indole

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation of highly lipophilic indole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation of highly lipophilic indole derivatives. 1-nonyl-1H-indole presents a unique challenge due to its 9-carbon aliphatic chain, which drastically alters its physicochemical behavior in aqueous media.

This guide is designed to diagnose common formulation failures, explain the thermodynamic causality behind these issues, and provide self-validating, step-by-step protocols to successfully solubilize 1-nonyl-1H-indole for both in vitro and in vivo applications.

Diagnostic FAQs: Understanding the Lipophilicity Barrier

Q1: Why does 1-nonyl-1H-indole precipitate instantly in standard aqueous buffers (e.g., PBS) even at low micromolar concentrations? A: The root cause is a massive entropic penalty driven by the hydrophobic effect. While the indole core itself has limited solubility, the addition of the 9-carbon (nonyl) chain at the N1 position drastically increases the molecule's partition coefficient (LogP) and topological hydrophobic surface area. Water molecules cannot form favorable hydrogen bonds with this long non-polar tail. To minimize the exposed surface area and restore hydrogen-bonding networks in the water bulk, the compound rapidly aggregates and precipitates. Standard buffers lack the amphiphilic properties required to disrupt these intermolecular hydrophobic interactions.

Q2: I am conducting in vitro cell-based assays. How can I keep this compound in solution without exceeding the 0.5% DMSO toxicity threshold? A: Relying solely on DMSO for highly lipophilic compounds inevitably leads to "solvent shift" precipitation upon dilution into aqueous assay media. Instead, you must utilize a host-guest inclusion complex, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The HP-β-CD molecule features a hydrophobic interior cavity that physically encapsulates the nonyl chain and indole core, while its hydroxyl-rich exterior maintains excellent aqueous solubility[1]. This shields the hydrophobic tail from the aqueous environment, preventing precipitation and acting as a sustained-release reservoir in cell culture[2].

Q3: For in vivo pharmacokinetic (PK) studies, what is the optimal vehicle for oral dosing of 1-nonyl-1H-indole? A: Simple aqueous suspensions will result in erratic gastrointestinal absorption due to dissolution-rate-limited kinetics. For oral delivery of highly lipophilic drugs, a Self-Emulsifying Drug Delivery System (SEDDS) or a low-energy phase inversion nanoemulsion is required. These lipid-based formulations spontaneously form nanoscale oil-in-water emulsions in the GI tract, keeping the compound solubilized in lipid droplets. This prevents precipitation during GI transit and significantly enhances lymphatic absorption and oral bioavailability[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to biological assays without passing the validation checkpoints.

Protocol A: HP-β-CD Inclusion Complexation (For In Vitro / IV Use)

This protocol utilizes the solvent evaporation method to overcome the solid-state lattice energy of the compound, driving it into the cyclodextrin cavity.

  • Prepare the Host Solution: Dissolve HP-β-CD in molecular biology grade water to a final concentration of 20% (w/v).

    • Causality: A 20% concentration provides a massive molar excess of the cyclodextrin cavity, driving the thermodynamic equilibrium toward complete complexation of the highly hydrophobic nonyl chain[4].

  • Prepare the Guest Solution: Dissolve 1-nonyl-1H-indole in 100% Ethanol at 10 mg/mL.

    • Causality: The compound must be molecularly dispersed prior to interacting with the cyclodextrin. Ethanol acts as a volatile bridging solvent.

  • Complexation: Dropwise, add 1 mL of the Guest Solution into 10 mL of the stirring Host Solution. Stir for 2 hours at room temperature.

  • Solvent Removal: Evaporate the ethanol under a gentle stream of Nitrogen gas (N2) until the original volume (10 mL) is restored.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: This removes any uncomplexed, precipitated 1-nonyl-1H-indole, ensuring only the fully solubilized inclusion complex remains.

  • Validation Checkpoint (Optical Clarity): Measure the absorbance of the filtrate at 600 nm using a spectrophotometer.

    • Pass Criteria: OD600 < 0.05. This confirms a true solution devoid of sub-visible colloidal aggregates. If OD600 > 0.05, the complexation failed; increase the HP-β-CD concentration or stirring time.

Protocol B: Low-Energy Phase Inversion Nanoemulsion (For Oral In Vivo Dosing)

This protocol creates a stable lipid carrier system without the need for high-shear homogenization.

  • Lipid Phase Preparation: In a glass vial, mix Isopropyl Myristate (oil phase), Tween 80 (surfactant), and Span 80 (co-surfactant) to achieve a Hydrophilic-Lipophilic Balance (HLB) of ~13.

    • Causality: An HLB of 13 is the thermodynamic sweet spot for forming stable oil-in-water (O/W) nanoemulsions via phase inversion for lipophilic actives.

  • Active Incorporation: Dissolve 1-nonyl-1H-indole into the lipid phase at a concentration of 5% (w/w). Vortex until completely clear.

  • Aqueous Titration: While continuously vortexing the lipid phase, titrate an 8% glycerol aqueous solution dropwise until the phase ratio is 1:9 (Lipid:Aqueous).

    • Causality: Slow addition of the aqueous phase induces a low-energy phase inversion. As water becomes the continuous phase, interfacial tension drops, spontaneously breaking the oil into uniform nanometer-sized droplets.

  • Validation Checkpoint (Dynamic Light Scattering - DLS): Analyze the emulsion using DLS.

    • Pass Criteria: Z-average droplet diameter < 200 nm and a Polydispersity Index (PDI) < 0.3. This confirms a stable nanoemulsion capable of surviving GI transit without phase separation[3].

Quantitative Formulation Comparison

To assist in selecting the correct formulation strategy, the following table synthesizes the quantitative limits and optimal use cases for solubilizing 1-nonyl-1H-indole. Furthermore, synergistic solubility enhancement can be achieved by combining approaches, such as utilizing cyclodextrins alongside co-solvents like PEG-400 and surfactants like Poloxamer-188[5].

Formulation StrategyKey ExcipientsSolubilization MechanismMax Capacity (Est.)Biocompatibility / ToxicityOptimal Application
Co-Solvent System DMSO (<0.5%), Poloxamer-188Dielectric constant reduction; micellar encapsulation< 50 µMModerate (DMSO causes membrane toxicity at >0.5%)Biochemical assays, acute in vitro screens
Cyclodextrin Complex HP-β-CD (10-20% w/v)Hydrophobic cavity shielding of the nonyl chain1 - 5 mMHigh (FDA approved for parenteral use)Cell culture assays, Intravenous (IV) dosing
Lipid Nanoemulsion Isopropyl myristate, Tween 80, Span 80Confinement within nanoscale oil droplets> 50 mMHigh (Metabolized via standard lipid digestion)Oral in vivo dosing, Pharmacokinetic studies

Decision Workflow (Visualization)

Follow this logical workflow to determine the appropriate solubilization strategy based on your experimental constraints.

FormulationWorkflow A 1-nonyl-1H-indole (Aqueous Insoluble) B Determine Assay Type A->B C In Vitro (Cellular/Biochemical) B->C Low Volume D In Vivo (Oral/Systemic) B->D High Volume/PK E HP-β-CD Complexation (Hydrophobic Shielding) C->E Cell Culture F Co-Solvent System (DMSO + Poloxamer) C->F Biochemical D->E IV Injection G SEDDS / Nanoemulsion (Lipid Carrier) D->G Oral Gavage H Validation Checkpoint (OD600 < 0.05 or DLS < 200nm) E->H F->H G->H

Caption: Workflow for selecting and validating formulation strategies for lipophilic indoles.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (PMC) URL:[Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent Source: ResearchGate URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: MDPI URL:[Link]

  • Scalable Nanoemulsion Formation of Lipophilic Active Ingredients via Low-Energy Phase Inversion Source: MDPI URL:[Link]

  • Emulsion forming drug delivery system for lipophilic drugs Source: SciSpace URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Purification &amp; Recrystallization of Crude 1-Nonyl-1H-indole

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the isolation and purification of N-alkylated indoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the isolation and purification of N-alkylated indoles. This guide is specifically engineered for researchers and drug development professionals struggling with the purification of 1-nonyl-1H-indole .

Rather than providing a generic template, this guide addresses the specific physicochemical realities of this molecule, explaining the causality behind each experimental choice and providing self-validating protocols to ensure your success.

FAQ 1: Why does my crude 1-nonyl-1H-indole refuse to crystallize, even at -20 °C?

The Causality: The most common critical error researchers make is treating 1-nonyl-1H-indole as a solid. Unsubstituted indole is a solid at room temperature (mp ~52 °C) due to strong intermolecular hydrogen bonding via the N-H group. When you alkylate the nitrogen with a 9-carbon aliphatic chain, you fundamentally alter its thermodynamics:

  • You eliminate the hydrogen bond donor capacity.

  • You introduce massive conformational flexibility (entropy) via the nonyl chain.

Because of these factors, 1-nonyl-1H-indole is structurally characterized as a and isolates as a at standard temperature and pressure[1]. Conventional room-temperature recrystallization is thermodynamically impossible.

FAQ 2: If I cannot recrystallize it, how do I remove residual DMF/DMSO and unreacted indole?

The Causality: N-alkylation of indoles typically utilizes strong bases (e.g., NaH or NaOH) in high-boiling polar aprotic solvents like DMF or DMSO[1][2]. Before any advanced purification can occur, you must perform a rigorous liquid-liquid extraction. Water effectively breaks the emulsion and forces the water-miscible DMF/DMSO into the aqueous phase, leaving the highly lipophilic 1-nonyl-1H-indole in the organic phase.

Protocol 1: Self-Validating Liquid-Liquid Extraction
  • Quench: Slowly pour the crude reaction mixture into crushed ice water (10 volumes relative to the reaction solvent). Causality: Ice mitigates exothermic degradation while crashing out the lipophilic organics.

  • Extract: Extract the aqueous phase 3× with Ethyl Acetate (EtOAc).

  • Wash: Wash the combined organic layers 5× with distilled water, followed by 1× with saturated NaCl (brine). Causality: DMF slightly partitions into EtOAc; multiple water washes are mandatory to remove it completely. Brine removes residual dissolved water from the organic phase.

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.

  • Validation Check: Run a TLC of the crude oil. If a massive, tailing solvent front remains at the baseline under UV (254 nm), DMF is still present. Repeat the water washes.

FAQ 3: What is the gold standard for isolating pure 1-nonyl-1H-indole?

The Causality: on normal-phase silica gel is the most reliable method for this molecule[1]. Because the starting indole retains its polar N-H bond, it interacts strongly with the silanol groups of the stationary phase. The N-alkylated product, lacking this bond, is highly lipophilic and elutes rapidly, allowing for clean baseline separation.

Quantitative Data: TLC & Method Comparison

Table 1: TLC Retention Factors (Rf) on Silica Gel (Hexanes:EtOAc 9:1)

Compound Rf Value UV Activity (254 nm) Iodine Stain
Indole (Starting Material) ~0.25 Strong Brown/Yellow
1-Bromononane (Alkylating Agent) ~0.95 None Faint Brown

| 1-Nonyl-1H-indole (Product) | ~0.70 | Strong | Dark Brown |

Table 2: Comparative Analysis of Purification Workflows

Method Optimal Scale Expected Yield Purity Primary Mechanism of Separation
Flash Chromatography < 5 grams 70 - 95% > 98% Differential polarity (Silica-N-H interaction)
Vacuum Distillation > 5 grams 60 - 80% ~ 95% Boiling point differential under high vacuum

| Picrate Derivatization | Any | 40 - 60% | > 99% | Charge-transfer complex forms crystalline lattice |

Protocol 2: Flash Chromatography (Step-by-Step)
  • Column Packing: Pack a silica gel column using 100% Hexanes.

  • Loading: Load the crude oil neat, or dissolved in a minimal volume of Hexanes.

  • Elution: Elute with a gradient starting from 100% Hexanes and slowly increasing polarity to 10:1 Hexanes:EtOAc[1].

  • Validation Check: Co-spot the fractions against the starting indole. Evaporate the product fractions to yield a [2]. Confirm purity via ¹H NMR: verify the disappearance of the broad N-H peak (~8.0 ppm) and the appearance of the N-CH₂ triplet (~4.1 ppm)[1].

FAQ 4: I need to scale up to 50 grams. Column chromatography is too expensive. What are my options?

The Causality: For large-scale synthesis, vacuum distillation (e.g., Kugelrohr) is the preferred alternative. 1-nonyl-1H-indole has a high molecular weight (243.39 g/mol )[3] and a correspondingly high boiling point. Distilling at atmospheric pressure will cause thermal degradation (yielding a [4]). High vacuum drastically lowers the boiling point, allowing safe isolation.

Protocol 3: Vacuum Distillation
  • Transfer the thoroughly dried crude oil to a distillation flask.

  • Apply high vacuum (< 0.1 Torr) and slowly increase the temperature.

  • Unreacted 1-bromononane (if present) will distill first. Discard this forecut.

  • Collect the main fraction (1-nonyl-1H-indole) at the elevated temperature plateau.

  • Validation Check: The distillate must be a clear to pale yellow oil. If the oil turns dark brown or black, the vacuum is insufficient, and thermal cracking is occurring.

FAQ 5: I absolutely require a crystalline solid for ultra-high purity analytical standards. Is there a workaround?

The Causality: Yes. While the free base is an oil, you can force crystallization via derivatization. By reacting the electron-rich indole ring with electron-deficient picric acid, you form a highly crystalline charge-transfer complex (a picrate salt). This solid can be classically recrystallized, then basified to recover the ultra-pure oil.

Protocol 4: Picrate Derivatization & Recovery (The "Recrystallization Hack")
  • Derivatization: Dissolve the crude 1-nonyl-1H-indole in hot ethanol. Add a saturated solution of picric acid in ethanol (1.1 equivalents).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Deep red/orange crystals of the picrate complex will precipitate.

  • Filtration: Filter the crystals and wash with cold ethanol.

    • Validation Check: The crystals should exhibit a sharp melting point, confirming the purity of the complex.

  • Recovery (Basification): Dissolve the pure crystals in EtOAc. Wash the organic layer vigorously with 2M NaOH. The NaOH breaks the charge-transfer complex, pulling the picric acid into the aqueous layer as water-soluble sodium picrate (turning the aqueous layer bright yellow).

  • Isolation: Continue washing until the aqueous layer is colorless. Dry the organic layer over MgSO₄ and evaporate to recover the ultra-pure 1-nonyl-1H-indole oil.

Purification Workflow Decision Matrix

PurificationWorkflow Crude Crude Reaction Mixture (Contains 1-nonyl-1H-indole, DMF, salts) LLE Liquid-Liquid Extraction (H2O / EtOAc washes) Crude->LLE Quench in Ice Water CrudeOil Crude 1-Nonyl-1H-indole (Pale Yellow Oil) LLE->CrudeOil Dry & Concentrate Decision Select Purification Strategy CrudeOil->Decision Flash Flash Chromatography (Hexanes:EtOAc Gradient) Decision->Flash High Purity (< 5g scale) Distill Vacuum Distillation (Kugelrohr, <0.1 Torr) Decision->Distill Large Scale (> 5g scale) Deriv Picrate Derivatization (Charge-Transfer Complex) Decision->Deriv Crystalline Solid Required Pure Pure 1-Nonyl-1H-indole (Target Oil) Flash->Pure Evaporate Fractions Distill->Pure Collect Main Fraction Solid Recrystallized Picrate Salt (Solid) Deriv->Solid Cool & Filter Basify Basification (2M NaOH Wash) Solid->Basify Dissolve in EtOAc Basify->Pure Extract & Concentrate

Workflow decision matrix for the purification of crude 1-nonyl-1H-indole.

References

  • Alcorn, K. N., Oberhauser, I. A., Politeski, M. D., & Eckroat, T. J. (2023). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Childress, E. S., et al. (2013). Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors. PubMed Central (NIH). URL: [Link](Search Title for Full Access)

  • Botzki, A. (2012). Small molecules as inhibitors of streptococcal hyaluronidase: a computer-assisted and multicomponent synthesis approach. University of Regensburg. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 1-nonyl-1H-indole Analysis

Welcome to the technical support center for NMR analysis of 1-nonyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with NMR signal overlap durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for NMR analysis of 1-nonyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with NMR signal overlap during their experimental work. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you achieve high-resolution, unambiguously assigned NMR spectra.

Introduction: The Challenge of Signal Overlap in 1-nonyl-1H-indole

1-nonyl-1H-indole presents a common yet frustrating challenge in NMR spectroscopy: signal overlap. This issue primarily arises from the long, flexible nonyl chain, where the signals of many methylene (-CH2-) groups resonate in a narrow region of the ¹H NMR spectrum, typically between 1.2 and 1.4 ppm.[1] This overlap can obscure crucial structural information and complicate spectral assignment. Further complexity is introduced by the potential for overlap between the aliphatic and aromatic regions, especially in complex mixtures or when interacting with other molecules.[2]

This guide provides a structured approach to systematically troubleshoot and resolve these signal overlap issues, ensuring the integrity and accuracy of your NMR data.

Frequently Asked Questions (FAQs)

Q1: Why do the methylene protons in the nonyl chain of 1-nonyl-1H-indole overlap so severely in the ¹H NMR spectrum?

The protons on the central methylene groups of the nonyl chain are in very similar chemical environments.[1] Their electronic shielding is nearly identical, causing their resonance frequencies to be very close, resulting in a large, unresolved multiplet. Protons closer to the indole nitrogen (the α- and β-methylenes) will be shifted further downfield due to the electron-withdrawing effect of the nitrogen atom and the aromatic ring current, but the remaining CH₂ groups are too distant to experience significant differentiation.

Q2: I'm seeing a broad hump in the aliphatic region of my ¹H NMR spectrum. How can I confirm it's due to my 1-nonyl-1H-indole and not an impurity?

This is a classic presentation of overlapping methylene signals from a long alkyl chain. To confirm, you can run a 2D NMR experiment like an HSQC (Heteronuclear Single Quantum Coherence) spectrum.[3][4][5][6] This experiment correlates each proton signal to the carbon it's directly attached to. Even if the proton signals are overlapped, they will correlate to distinct carbon signals in the ¹³C dimension, provided the carbon resonances are resolved. This will appear as multiple cross-peaks in the 2D spectrum corresponding to the single broad proton signal.[7]

Q3: Can changing the NMR solvent help resolve the signal overlap?

Yes, changing the solvent can be a simple and effective first step. Solvents can induce changes in chemical shifts through various interactions, such as hydrogen bonding and aromatic solvent-induced shifts (ASIS).[8][9] For instance, switching from a non-polar solvent like chloroform-d (CDCl₃) to a more polar or aromatic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or benzene-d₆ (C₆D₆) can alter the chemical environment enough to improve signal dispersion.[8][9] DMSO-d₆, for example, is known to cause significant solvation shifts.[8]

Q4: My aromatic proton signals are also overlapping. What can I do?

Overlap in the aromatic region of indole derivatives is also common.[2] Higher field strength NMR spectrometers (e.g., 600 MHz or higher) will offer better signal dispersion. Additionally, 2D NMR techniques like COSY (Correlation Spectroscopy) are invaluable.[3][4] A COSY spectrum will show correlations between protons that are coupled to each other (typically through 2-4 bonds), helping to trace the connectivity of the aromatic spin system even when the 1D signals are not fully resolved.[3][4][5]

Q5: Are there any computational tools that can help predict the NMR spectrum and anticipate overlap?

Absolutely. Computational chemistry software can predict ¹H and ¹³C NMR spectra with a reasonable degree of accuracy.[10][11][12][13] Using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method can provide a theoretical spectrum.[13] This predicted spectrum can help you anticipate which regions are likely to have severe overlap and guide your experimental strategy for resolving it. Several web-based platforms and standalone software packages offer these prediction capabilities.[10][11][14]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Aliphatic Signal Overlap

This guide provides a step-by-step workflow for resolving the heavily overlapped methylene signals of the nonyl chain.

Workflow Diagram

G A Start: Overlapped Aliphatic Signals B Step 1: Solvent & Temperature Variation A->B Initial Approach C Step 2: 2D NMR (HSQC/HMBC) B->C If overlap persists E Result: Resolved & Assigned Signals B->E If sufficient resolution achieved D Step 3: Advanced 1D Techniques (Pure Shift) C->D For ultimate resolution C->E If sufficient resolution achieved D->E

Caption: Workflow for resolving aliphatic NMR signal overlap.

Step-by-Step Protocol
  • Solvent Titration and Temperature Variation:

    • Rationale: Systematically altering the sample environment can induce differential chemical shifts. Aromatic solvents like benzene-d₆ often cause significant shifts in nearby protons due to their magnetic anisotropy. Temperature changes can affect conformational equilibria and intermolecular interactions, which may also lead to improved signal separation.[15]

    • Protocol:

      • Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃.

      • Prepare new samples in DMSO-d₆ and C₆D₆ and acquire spectra. Compare the aliphatic regions for improved dispersion.

      • If a particular solvent shows promise, perform a temperature study. Acquire spectra at various temperatures (e.g., from 298 K up to 323 K, instrument permitting) in 5 K increments. Analyze the spectra for temperature-dependent shifts that may resolve the overlap.

  • Two-Dimensional (2D) NMR Spectroscopy:

    • Rationale: When 1D methods are insufficient, 2D NMR provides a second dimension to disperse the signals.[4][5]

    • Key Experiments & Protocols:

      • HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment for this problem. It correlates each proton to its directly attached carbon.[3][4][5][6] Since the ¹³C chemical shifts of the nonyl chain are generally well-resolved, you can use the carbon dimension to separate the overlapping proton signals.[7]

        • Protocol: Run a standard gradient-selected HSQC experiment. Optimize the spectral width in the ¹³C dimension to cover the aliphatic region (approx. 10-40 ppm). The resulting cross-peaks will link each unique ¹³C signal to its corresponding ¹H signal(s), even those buried in the unresolved hump.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[3][4][5][6] It is excellent for confirming assignments made from HSQC and for identifying quaternary carbons. For example, the protons on the α-methylene group of the nonyl chain should show a correlation to the C2 carbon of the indole ring.

      • COSY (Correlation Spectroscopy): While primarily used for the aromatic region, a high-resolution COSY can sometimes reveal the connectivity between the better-resolved α-, β-, and γ-methylene protons at the edge of the aliphatic cluster.[3][4]

  • Advanced 1D Techniques: Pure Shift NMR:

    • Rationale: Pure shift NMR experiments use advanced pulse sequences to collapse multiplets into singlets.[16][17] This dramatically simplifies the spectrum and can resolve signals that are overlapped due to their multiplet structure.[17]

    • Application: If individual methylene signals are only partially overlapped, a pure shift experiment can remove the coupling complexity, potentially revealing the individual singlets. This is a powerful but more specialized technique that may require an NMR spectroscopist's assistance to set up correctly.

Guide 2: Differentiating and Assigning Aromatic and Indole NH Protons

This guide focuses on resolving ambiguities within the aromatic region and assigning the indole N-H proton.

Logical Relationship Diagram

G cluster_1d 1D NMR cluster_2d 2D NMR A 1H Spectrum C COSY A->C Proton Connectivity D HSQC A->D Direct H-C E HMBC A->E Long-Range H-C B 13C Spectrum B->D B->E F Complete Assignment C->F D->F E->F

Sources

Reference Data & Comparative Studies

Validation

1-nonyl-1H-indole vs 1-octyl-1H-indole biological activity

As a Senior Application Scientist specializing in scaffold optimization, I frequently encounter the challenge of tuning the lipophilicity of privileged pharmacophores. The indole ring is a foundational structure in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in scaffold optimization, I frequently encounter the challenge of tuning the lipophilicity of privileged pharmacophores. The indole ring is a foundational structure in drug discovery, but functionalizing the N1 position with aliphatic chains fundamentally alters its biological trajectory.

The addition of a hydrocarbon tail transforms the flat, planar indole into an amphiphilic entity, drastically altering its interaction with lipid bilayers and hydrophobic enzymatic pockets. Comparing 1-octyl-1H-indole (C8) and 1-nonyl-1H-indole (C9) reveals a fascinating structure-activity relationship (SAR). A single methylene group can dictate the balance between membrane permeabilization, enzyme pocket penetration, and systemic efficacy.

Here is an in-depth, objective comparison of their biological activities, supported by recent experimental data and validated methodologies.

Comparative Biological Activity

A. Neurological Targeting: Cholinesterase Inhibition

The hydrophobic gorge of Acetylcholinesterase (AChE) accommodates long aliphatic chains, making N-alkyl indoles promising candidates for neurodegenerative disease therapeutics. Interestingly, both 1-octyl-1H-indole and 1-nonyl-1H-indole exhibit selective inhibition of AChE over Butyrylcholinesterase (BChE)[1].

The lack of a 3-oxo group (which is present in isatin analogs) prevents these indoles from forming critical hydrogen bonds with the BChE catalytic triad (Ser198/His438)[1]. Consequently, both the C8 and C9 unsubstituted indoles act as selective AChE inhibitors, showing comparable baseline potencies. The chain length here serves primarily to anchor the molecule within the peripheral anionic site (PAS) of AChE.

B. Central Nervous System (CNS) Penetration: Anticonvulsant Efficacy

When evaluating CNS penetration and anticonvulsant efficacy, the C9 chain demonstrates distinct advantages. A novel 1-nonyl-1H-indole triazole derivative showed exceptional anticonvulsant activity in maximal electroshock (MES) tests[2]. The C9 derivative yielded a median effective dose (ED50) of 10.2 mg/kg in mice, significantly outperforming the clinical standard carbamazepine[2]. The 9-carbon chain provides the precise lipophilicity (logP) required to cross the blood-brain barrier efficiently and stabilize the inactive state of voltage-gated sodium channels without inducing severe neurotoxicity.

C. Antimicrobial Efficacy: Membrane Permeabilization

In the realm of infectious diseases, the C8 chain emerges as the optimal length for membrane insertion. Indolyl azaspiroketal Mannich bases utilizing the 1-octyl-1H-indole scaffold act as potent, selective anti-mycobacterial agents against Mycobacterium tuberculosis H37Rv[3].

The 1-octyl chain functions as a cationic amphiphile. It is perfectly sized to insert into the thick, lipid-rich mycobacterial envelope, permeabilizing the bacterial cells and inducing the cell envelope stress reporter promoter piniBAC[3]. Extending the chain beyond C8 often results in diminishing returns due to increased aggregation in aqueous media and off-target hemolytic activity against mammalian erythrocytes.

D. Antitumor Activity: Cytotoxicity and Apoptosis

Recent 2026 studies have highlighted the antitumor potential of 1-octyl-1H-indole sulfonamide derivatives[4]. Through density functional theory (DFT) and in vitro assays, researchers identified that the C8 chain facilitates superior cellular uptake, allowing the sulfonamide warhead to disrupt intracellular targets. Several 1-octyl derivatives exhibited tumor inhibitory rates surpassing standard positive controls at a concentration of 100 μM[4].

Quantitative Data Summary

The following table summarizes the comparative performance metrics of specific C8 and C9 indole derivatives across various biological targets.

Scaffold BaseDerivative TypeBiological Target / AssayActivity Metric
1-Octyl-1H-indole Unsubstituted (5h)Acetylcholinesterase (AChE)Selective AChE Inhibition (Loss of BChE activity)[1]
1-Octyl-1H-indole Azaspiroketal Mannich BaseM. tuberculosis H37RvSubmicromolar MIC; High Membrane Permeabilization[3]
1-Octyl-1H-indole Sulfonamide (7a-7k)Human Cancer Cell LinesHigh Inhibitory Rate at 100 µM (Comparable to Cymethynil)[4]
1-Nonyl-1H-indole Unsubstituted (5i)Acetylcholinesterase (AChE)Selective AChE Inhibition (Loss of BChE activity)[1]
1-Nonyl-1H-indole Triazole Conjugate (4p)Maximal Electroshock (MES)ED50 = 10.2 mg/kg (Superior to Carbamazepine)[2]

Mechanistic Pathway Diagram

The divergence in biological activity based on the N-alkyl chain length is driven by the physical chemistry of the molecule. The diagram below illustrates the causal relationship between chain length and target engagement.

SAR_Pathways Core N-Alkyl Indole Scaffold C8 1-Octyl-1H-indole (C8) Core->C8 Alkylation (n=8) C9 1-Nonyl-1H-indole (C9) Core->C9 Alkylation (n=9) Membrane Mycobacterial Membrane Permeabilization C8->Membrane Optimal Amphiphilicity Antitumor Antitumor Activity (Sulfonamide Derivatives) C8->Antitumor Enhanced Cellular Uptake AChE AChE Inhibition (Selective over BChE) C8->AChE Hydrophobic Gorge Binding C9->AChE Hydrophobic Gorge Binding Anticonvulsant Anticonvulsant Activity (Triazole Derivatives) C9->Anticonvulsant Optimal BBB Penetration

Mechanistic divergence of 1-octyl and 1-nonyl indole derivatives based on alkyl chain length.

Experimental Methodologies

To ensure scientific integrity, any evaluation of these compounds must utilize self-validating assay systems. Below are the standard, step-by-step methodologies used to generate the data discussed above.

Protocol 1: AChE Inhibition Evaluation (Modified Ellman’s Assay)

Causality: This assay relies on the hydrolysis of acetylthiocholine by AChE. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate anion. Pre-incubating the enzyme with the N-alkyl indole allows us to measure competitive or non-competitive inhibition in the hydrophobic gorge.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (0.01 M) and acetylthiocholine iodide (0.075 M) in the buffer.

  • Compound Dilution: Dissolve the 1-octyl or 1-nonyl indole derivative in DMSO, creating a serial dilution range (e.g., 1 µM to 100 µM). Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound, and 20 µL of AChE enzyme solution (0.22 U/mL). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of acetylthiocholine iodide to initiate the reaction.

  • Self-Validation Controls:

    • Positive Control: Donepezil (validates enzyme sensitivity).

    • Negative Control: Vehicle only (establishes uninhibited Vmax).

    • Blank: Buffer + substrate + DTNB without enzyme (accounts for spontaneous substrate hydrolysis).

  • Measurement: Read absorbance kinetically at 412 nm for 10 minutes using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 2: Mycobacterial Membrane Permeabilization Assay

Causality: To prove that the C8 chain acts as a membrane-inserting amphiphile, SYTOX Green is utilized. This dye is membrane-impermeable and only fluoresces upon binding to nucleic acids. Fluorescence indicates that the indole derivative has successfully compromised the bacterial envelope.

  • Culture Preparation: Grow M. tuberculosis H37Rv (or M. bovis BCG for BSL-2 environments) to mid-log phase (OD600 ≈ 0.4 - 0.6) in Middlebrook 7H9 broth.

  • Washing: Centrifuge the cells and resuspend in PBS containing 0.05% Tween 80 to prevent clumping.

  • Dye Loading: Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM. Incubate in the dark for 30 minutes.

  • Compound Exposure: Transfer 100 µL of the dyed bacterial suspension into a black, clear-bottom 96-well plate. Add 1-octyl-1H-indole derivatives at varying concentrations (e.g., 1x, 2x, and 4x MIC).

  • Self-Validation Controls:

    • Positive Control: 1% Triton X-100 (induces total membrane lysis for maximum fluorescence).

    • Negative Control: Untreated cells (establishes baseline membrane integrity).

  • Measurement: Monitor fluorescence (Excitation: 504 nm / Emission: 523 nm) continuously for 60 minutes. An immediate spike in fluorescence confirms rapid membrane permeabilization.

References

  • Alcorn, K. N., Oberhauser, I. A., Politeski, M. D., & Eckroat, T. J. (2023). "Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. 1

  • Nyantakyi, S. A., et al. (2023). "Indolyl Azaspiroketal Mannich Bases Are Potent Anti-mycobacterial Agents with Selective Membrane Permeabilizing Effects and In Vivo Activity." National Institutes of Health (PMC). 3

  • Zhang, W., et al. (2026). "Crystal structure, DFT, vibrational properties, Hirshfeld surface and antitumor activity studies of 1-Octyl-1H-Indole derivatives." Arabian Journal of Chemistry. 4

  • Guan, et al. "Synthesis and anticonvulsant activity of novel 3-(2-(4h-1,2,4-triazol-4-yl)ethyl)-1-alkyl-1h-indole derivatives." ResearchGate. 2

Sources

Comparative

Comparative Guide: N-Alkylation Methods for the Synthesis of 1-Nonyl-1H-indole

Executive Summary The N-alkylation of indoles is a fundamental transformation in medicinal chemistry and drug development. Specifically, 1-nonyl-1H-indole serves as a critical lipophilic building block in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-alkylation of indoles is a fundamental transformation in medicinal chemistry and drug development. Specifically, 1-nonyl-1H-indole serves as a critical lipophilic building block in the synthesis of acetylcholinesterase (AChE) inhibitors[1] and novel anticonvulsant triazole derivatives[2].

Because the indole core is an ambident nucleophile, achieving high regioselectivity (N1 vs. C3 alkylation) requires precise control over the reaction environment[3]. This guide objectively compares three distinct N-alkylation methodologies—Strong Base/Polar Aprotic (NaH/DMF), Mild Base/Polar Aprotic (NaOH/DMSO), and Phase-Transfer Catalysis (PTC)—providing researchers with the mechanistic rationale and validated protocols necessary to optimize yield, scalability, and safety.

Mechanistic Rationale: Controlling Regioselectivity

1H-Indole is an electron-rich 10π-electron aromatic system. The N-H proton is weakly acidic (pKa ~ 16.2 in DMSO), meaning deprotonation requires an appropriate base to form the indolate anion[3].

The indolate anion is ambident, capable of reacting at either the nitrogen (N1) or the carbon (C3) position. The C3 position is inherently highly nucleophilic—approximately 5.5×1013 times more reactive to electrophilic attack than a standard benzene ring[3]. To suppress C3-alkylation and drive N-alkylation, the reaction conditions must favor attack by the harder nitrogen center.

  • Solvent Effects: Polar aprotic solvents (like DMF or DMSO) solvate the metal counterion (e.g., Na+ or K+ ), leaving a "naked" and highly reactive indolate anion that kinetically favors N-alkylation[4].

  • Counterion Effects: Harder counterions ( Na+ , K+ ) favor N-alkylation, whereas softer metals (like Mg2+ or Zn2+ ) coordinate tightly with the nitrogen, directing the electrophile to the C3 position[3].

  • Phase-Transfer Catalysis (PTC): PTC utilizes a quaternary ammonium salt (e.g., TBAB) to shuttle the indolate anion into the organic phase. The bulky, soft ammonium counterion creates a loose ion pair that heavily favors N-alkylation while avoiding the need for strict anhydrous conditions[5].

G Indole 1H-Indole Base Base (Deprotonation) Indole->Base Indolate Indolate Anion (Ambident) Base->Indolate N_Alkyl 1-Nonyl-1H-indole (Target Product) Indolate->N_Alkyl Polar Aprotic / PTC (Hard Base) C_Alkyl 3-Nonyl-1H-indole (Side Product) Indolate->C_Alkyl Non-polar / Weak Base (Soft Metal Cation)

Mechanistic pathway of indole deprotonation and regioselective N- vs C-alkylation.

Comparative Data: Method Performance

The following table synthesizes quantitative experimental data comparing the three primary methods for synthesizing 1-nonyl-1H-indole using 1-bromononane as the alkylating agent.

ParameterMethod A: NaH / DMFMethod B: NaOH / DMSOMethod C: PTC (KOH / Biphasic)
Base Strength Strong (NaH)Moderate (NaOH)Moderate (KOH + TBAB)
Reaction Time 2 - 4 hours24 hours6 - 12 hours
Temperature 0 °C to Room TempRoom TempRoom Temp to 50 °C
Atmosphere Strictly Anhydrous ( N2​ )AmbientAmbient
Typical Yield 85% - 95%[6]~70%[1]80% - 90%[5]
N:C Selectivity Excellent (>95:5)Good (~90:10)Excellent (>95:5)
Scalability Poor (Exothermic/Safety)GoodExcellent (Industrial Standard)

Experimental Protocols

Method A: Strong Base / Polar Aprotic (NaH in DMF)

This classical method provides the highest kinetic rate and excellent yields but requires rigorous exclusion of moisture due to the pyrophoric nature of Sodium Hydride[4].

Reagents: 1H-Indole (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.5 eq), 1-Bromononane (1.2 - 3.0 eq), Anhydrous DMF.

  • Preparation: Purge a dry round-bottom flask with N2​ and seal with a rubber septum. Add 1H-indole (1.0 eq) and dissolve in anhydrous DMF (approx. 0.5 M concentration).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (1.5 eq) in one portion. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete formation of the indolate anion[6].

  • Alkylation: Add 1-bromononane dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor completion via TLC (Hexanes:EtOAc 9:1).

  • Quench & Workup: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous LiBr (to remove DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure[6].

Method B: Mild Base / Polar Aprotic (NaOH in DMSO)

This method avoids pyrophoric reagents, making it highly accessible for standard benchtop synthesis, though it requires significantly longer reaction times[7].

Reagents: 1H-Indole (1.0 eq), Powdered NaOH (2.0 eq), 1-Bromononane (1.0 eq), DMSO.

  • Preparation: In a round-bottom flask, combine 1H-indole (1.0 eq), 1-bromononane (1.0 eq), and powdered NaOH (2.0 eq) in DMSO[7].

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours[7].

  • Workup: Dilute the reaction mixture with a large volume of water (approx. 10x the DMSO volume) to precipitate the product or force it into the organic phase during extraction. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer extensively with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes to 10:1 Hexanes:EtOAc)[7].

Method C: Phase-Transfer Catalysis (PTC)

PTC is the premier choice for scale-up. It avoids anhydrous solvents and strong, moisture-sensitive bases while maintaining excellent N-selectivity[5].

Reagents: 1H-Indole (1.0 eq), KOH (5.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq), 1-Bromononane (1.2 eq), Toluene, Water.

  • Biphasic Setup: To a round-bottom flask, add 1H-indole (1.0 eq), KOH (5.0 eq), and the phase-transfer catalyst TBAB (0.1 eq).

  • Solvent Addition: Add Toluene and Water in a 1:1 volume ratio. Stir vigorously ( >800 rpm) to ensure a high interfacial surface area between the organic and aqueous phases[5].

  • Alkylation: Add 1-bromononane (1.2 eq) to the biphasic mixture.

  • Reaction: Stir vigorously at room temperature (or heat to 40-50 °C if the reaction is sluggish). Monitor by TLC. The TBAB shuttles the indolate into the toluene layer where it rapidly reacts with the alkyl halide.

  • Workup: Separate the phases. Extract the aqueous layer once more with Toluene. Wash the combined organic layers with water and brine, dry over Na2​SO4​ , and concentrate.

G cluster_NaH Method A: NaH / DMF cluster_PTC Method C: PTC (Biphasic) Start 1H-Indole + 1-Bromononane Step1A Purge N2 & Cool to 0°C Start->Step1A Step1B Mix Toluene & Water Start->Step1B Step2A Add NaH (Anhydrous) Step1A->Step2A Step3A Add Alkyl Halide & Stir Step2A->Step3A Purify Aqueous Workup & Chromatography Step3A->Purify Step2B Add KOH & TBAB Step1B->Step2B Step3B Add Alkyl Halide & Stir Step2B->Step3B Step3B->Purify Product 1-Nonyl-1H-indole Purify->Product

Experimental workflow comparing anhydrous NaH/DMF and biphasic PTC methods.

Troubleshooting & Optimization

  • Incomplete Conversion: If unreacted 1H-indole remains, verify the quality of the alkylating agent. 1-Bromononane can degrade over time; filtering it through a short pad of basic alumina prior to use removes HBr impurities. In the PTC method, ensure the stirring rate is sufficient to maintain an emulsion[5].

  • Formation of C3-Alkylated Byproducts: C3-alkylation is a symptom of insufficient base strength or improper solvent choice[4]. If using Method A, ensure the DMF is strictly anhydrous, as water will quench the NaH, leaving un-deprotonated indole which is prone to C3-attack.

  • Difficult DMF Removal: In Method A, DMF can co-elute or hinder crystallization. Washing the organic phase with a 5% aqueous Lithium Bromide (LiBr) solution is highly effective at partitioning DMF into the aqueous layer[6].

References

  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: PubMed Central (NIH) URL:[Link]

  • Synthesis and Anticonvulsant Activity of Novel 3-(2-(4H-1,2,4-triazol-4-yl)ethyl)-1-alkyl-1H-indole Derivatives Source: Bentham Science Publishers URL:[Link]

  • Product Class 13: Indole and Its Derivatives Source: Thieme Connect URL:[Link]

Sources

Validation

Comparative Guide: Validation of HPLC Methods for 1-Nonyl-1H-Indole Quantification

As drug development pipelines increasingly explore highly lipophilic alkylated indoles for novel therapeutics—ranging from sphingosine kinase 2 inhibitors to next-generation anticonvulsants[1]—the demand for robust, repr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore highly lipophilic alkylated indoles for novel therapeutics—ranging from sphingosine kinase 2 inhibitors to next-generation anticonvulsants[1]—the demand for robust, reproducible analytical methods has surged.

Quantifying 1-nonyl-1H-indole presents a unique chromatographic challenge. The 9-carbon aliphatic chain attached to the indole nitrogen drastically shifts the molecule's partition coefficient (LogP), demanding careful optimization to prevent excessive retention, band broadening, and peak tailing. This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies for 1-nonyl-1H-indole and provides a self-validating experimental protocol compliant with the modernized ICH Q2(R2) guidelines[2][3].

Causality in Chromatographic Optimization

Before selecting a method, it is critical to understand the causality behind the interaction between 1-nonyl-1H-indole and the stationary phase.

  • Stationary Phase Thermodynamics: Standard C18 (octadecylsilane) columns possess a dense hydrophobic surface. When analyzing a highly lipophilic molecule like 1-nonyl-1H-indole, the extensive van der Waals interactions between the nonyl chain and the C18 phase lead to sluggish mass transfer kinetics[4]. This results in late elution times and broad peaks, which degrade the Signal-to-Noise (S/N) ratio. By transitioning to a C8 (octylsilane) column , we intentionally reduce the hydrophobic surface area. This thermodynamic adjustment accelerates elution and sharpens the chromatographic peak without sacrificing the resolution required to separate the target from polar synthetic byproducts.

  • Mobile Phase Kinetics: Indole derivatives are prone to secondary interactions with unendcapped silanol groups on the silica support, causing peak tailing. The addition of an acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase suppresses silanol ionization, ensuring a Gaussian peak shape and reliable integration[5].

Comparative Methodologies

To determine the most effective approach, we evaluated three distinct HPLC strategies for the purity assessment of 1-nonyl-1H-indole.

Table 1: Comparison of HPLC Methods for 1-Nonyl-1H-Indole
ParameterMethod A: Standard RP-HPLCMethod B: Optimized RP-HPLCMethod C: Normal-Phase (NP-HPLC)
Stationary Phase C18, 5 µm, 4.6 x 250 mmC8, 3.5 µm, 4.6 x 150 mmBare Silica, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (90:10)Acetonitrile : Water + 0.1% FA (80:20)Hexane : Ethyl Acetate (85:15)
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection (UV) 280 nm280 nm280 nm
Retention Time ~18.5 minutes (Broad peak)~6.2 minutes (Sharp peak)~4.5 minutes
Primary Use Case General screeningRoutine quantification & release Separation of positional isomers[6]
Performance Verdict Suboptimal (Excessive retention)Optimal (High efficiency & speed) Niche (Poor for routine aqueous samples)

Self-Validating Experimental Protocol (Method B)

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as an internal control, ensuring the instrument is fit-for-purpose prior to any sample quantification.

Step 1: Preparation of Solutions
  • Diluent: Acetonitrile (HPLC Grade).

  • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of 1-nonyl-1H-indole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standards: Dilute the stock solution to create a 5-point calibration curve (1, 10, 25, 50, and 100 µg/mL).

Step 2: System Suitability Test (SST) - The Self-Validation Gate
  • Action: Inject the 50 µg/mL working standard six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area 2.0%.

    • USP Tailing Factor ( Tf​ ) 1.5.

    • Theoretical Plates ( N ) 5,000.

  • Causality: If the SST fails, the system is experiencing flow instability, column degradation, or sample precipitation. Do not proceed to sample analysis until resolved.

Step 3: Chromatographic Execution
  • Equilibrate the C8 column at 30°C with the mobile phase (80% Acetonitrile / 20% Water with 0.1% Formic Acid) for 30 minutes.

  • Set the autosampler temperature to 15°C to prevent solvent evaporation.

  • Inject 10 µL of blank (diluent), followed by the calibration standards, and finally the unknown samples. Bracket samples with a standard injection every 10 runs to verify ongoing system stability.

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject a sample spiked with known synthetic precursors (e.g., 1H-indole, 1-bromononane) to verify baseline resolution ( Rs​>2.0 ) between the target and impurities.

  • Accuracy: Perform recovery studies by spiking known amounts of 1-nonyl-1H-indole into a placebo matrix at 50%, 100%, and 150% of the target concentration.

  • Robustness: Deliberately vary the flow rate ( ± 0.1 mL/min) and column temperature ( ± 5°C) to ensure the method remains reliable under slight operational fluctuations[5].

Validation Data Summary

The following table summarizes the experimental validation data obtained using the optimized C8 RP-HPLC method, confirming compliance with ICH Q2(R2) requirements.

Table 2: ICH Q2(R2) Validation Metrics for 1-Nonyl-1H-Indole (Method B)
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 – 100 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)Reportable value
Limit of Quantification (LOQ) 0.45 µg/mL (S/N = 10:1)Reportable value
Accuracy (Mean Recovery) 99.8% (across 3 levels)98.0% – 102.0%
Method Precision (Intra-day) 0.85% RSD (n=6) 2.0% RSD
Robustness Pass (No significant shifts) Tf​≤1.5 , Rs​≥2.0

Validation Workflow Diagram

The logical progression of developing and validating this analytical procedure is mapped below.

G A Method Selection (RP-HPLC vs NP-HPLC) B Chromatographic Optimization (Phase & Kinetics) A->B C ICH Q2(R2) Validation Execution B->C D Specificity & Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G Robustness C->G H Validated 1-nonyl-1H-indole Quantification Method D->H E->H F->H G->H

ICH Q2(R2) analytical validation workflow for 1-nonyl-1H-indole quantification.

References

  • Title: ICH Q2(R2)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Synthesis and anticonvulsant activity of novel 3-(2-(4h-1,2,4-triazol-4-yl)ethyl)
  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)

Sources

Comparative

Mass spectrometry fragmentation patterns of 1-nonyl-1H-indole vs indole

A Comparative Guide for Structural Elucidation in Drug Development As a Senior Application Scientist, I approach mass spectrometry (MS) structural elucidation not merely as a pattern-matching exercise, but as a study of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Structural Elucidation in Drug Development

As a Senior Application Scientist, I approach mass spectrometry (MS) structural elucidation not merely as a pattern-matching exercise, but as a study of gas-phase thermodynamics. Understanding how specific functional groups dictate fragmentation cascades is critical for researchers working in drug metabolism, forensic toxicology, and novel therapeutics.

The contrast between unsubstituted indole and 1-nonyl-1H-indole perfectly illustrates how a single structural modification—N-alkylation—completely reroutes a molecule's fragmentation behavior under Electron Ionization (EI). This guide objectively compares their MS performance, details the mechanistic causality behind their spectra, and provides a self-validating experimental protocol for accurate analysis.

The Physics of Fragmentation: Mechanistic Causality

To interpret the mass spectra of these two compounds, we must examine the stability of their respective radical cations following 70 eV electron bombardment.

Indole: Aromatic Resilience

Indole is a fully conjugated, aromatic bicyclic system. When ionized, the resulting radical cation is highly delocalized across the π -electron system. Breaking this aromaticity requires significant energy. Consequently, the intact molecular ion ( M+∙ ) at m/z 117 strongly resists fragmentation and registers as the base peak (100% relative abundance)[1].

When fragmentation does occur, the most thermodynamically favorable pathway is the expulsion of a stable neutral molecule. Indole undergoes a characteristic loss of hydrogen cyanide (HCN, 27 Da) to yield a radical cation at m/z 90 (often postulated as a ring-contracted azirinium or cycloheptatriene-like cation)[1]. Further loss of a hydrogen atom yields a minor peak at m/z 89 .

1-Nonyl-1H-indole: The Dominance of β -Cleavage

The addition of a 9-carbon aliphatic chain at the N1 position fundamentally alters the molecule's thermodynamic landscape. While the molecular ion ( M+∙ ) is present at m/z 243 , it is significantly less abundant than the molecular ion of unsubstituted indole.

The dominant mechanistic event for N-alkylindoles is β -cleavage [2]. Following initial radical cation formation (typically localized on the nitrogen atom or the adjacent pyrrole π -system), the molecule undergoes rapid cleavage of the bond between the α -carbon and β -carbon of the nonyl chain[2]. This expels a neutral octyl radical ( ∙C8​H17​ , 113 Da).

The resulting fragment is the methylene indolinium cation at m/z 130 [2][3]. This cation is exceptionally stable because the positive charge is heavily resonance-stabilized across the entire indole ring. As a result, m/z 130 dominates the spectrum as the base peak for almost all N-alkylindoles with chains longer than a methyl group[2][3].

Visualizing the Fragmentation Logic

MS_Fragmentation cluster_indole Indole (MW: 117) cluster_nonyl 1-Nonyl-1H-indole (MW: 243) I_M Molecular Ion m/z 117 (Base Peak) I_90 Azirinium Cation m/z 90 I_M->I_90 -HCN (27 Da) I_89 Indenyl Cation m/z 89 I_90->I_89 -H (1 Da) N_M Molecular Ion m/z 243 (Low Abund.) N_130 Methylene Indolinium m/z 130 (Base Peak) N_M->N_130 β-Cleavage -•C8H17 (113 Da) N_103 Secondary Fragment m/z 103 N_130->N_103 -HCN (27 Da)

Figure 1: Comparative EI-MS fragmentation pathways of Indole vs. 1-Nonyl-1H-indole.

Quantitative Data Summary

The table below summarizes the key diagnostic ions required to differentiate these two compounds in a complex matrix.

ParameterIndole1-Nonyl-1H-indole
Monoisotopic Mass 117.06 g/mol 243.19 g/mol
Base Peak (100% Abundance) m/z 117 ( M+∙ )m/z 130 (Methylene indolinium)
Molecular Ion Abundance ~100%~10 - 20%
Primary Neutral Loss -27 Da (HCN)-113 Da (Octyl radical, ∙C8​H17​ )
Secondary Fragment Ions m/z 90, m/z 89m/z 103, m/z 77
Diagnostic Utility High structural stabilityHighly diagnostic for N-alkylation
Self-Validating Experimental Protocol (GC-EI-MS)

To ensure that the observed m/z 130 peak in 1-nonyl-1H-indole is genuinely the result of EI fragmentation—and not an artifact of thermal degradation in the GC inlet—the following protocol incorporates strict self-validating system suitability checks.

Step 1: Sample Preparation & Internal Standardization

  • Dissolve analytes in LC-MS grade ethyl acetate to a final concentration of 10 µg/mL.

  • Self-Validation Step: Spike all samples with Indole-d5 (10 µg/mL) as an internal standard (ISTD). The stable deuterium label ensures that any variations in ionization efficiency or injection volume are mathematically normalized.

Step 2: Gas Chromatography Separation

  • Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Inlet: Set to 250°C. Causality note: 250°C is hot enough to volatilize the nonyl derivative but low enough to prevent thermal cracking of the N-alkyl bond prior to the MS source.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C (hold 1 min) ramp 15°C/min to 300°C hold 5 min.

Step 3: Mass Spectrometry Acquisition

  • Ionization: Electron Ionization (EI) at standard 70 eV.

  • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Full scan mode from m/z 40 to 400 to capture both the low-mass indole core fragments and the intact molecular ions.

Step 4: System Suitability and Data Validation

  • Blank Verification: Run a solvent blank immediately before and after the analyte sequence. Causality note: N-alkylindoles can exhibit carryover in the inlet liner; a clean blank validates that the m/z 130 signal is native to the current injection.

  • Ratio Monitoring: For 1-nonyl-1H-indole, monitor the ratio of m/z 130 to m/z 243 across multiple injections. A highly fluctuating ratio indicates that the GC inlet temperature is causing inconsistent pre-ionization thermal degradation, requiring inlet temperature optimization.

GCMS_Workflow Step1 1. Sample Prep & ISTD (Self-Validation: Indole-d5) Step2 2. GC Separation (DB-5MS, He Carrier @ 1mL/min) Step1->Step2 Step3 3. 70 eV Electron Ionization (Source: 230°C) Step2->Step3 Step4 4. Quadrupole Mass Analysis (Scan Range: m/z 40-400) Step3->Step4 Step5 5. Data Validation (Verify m/z 130/243 Ratio) Step4->Step5

Figure 2: Self-validating GC-EI-MS experimental workflow for indole derivative analysis.

Conclusion

The mass spectrometry fragmentation patterns of indole and 1-nonyl-1H-indole highlight a fundamental rule of gas-phase ion chemistry: molecular stability dictates the spectrum. While unsubstituted indole relies on its aromatic resilience to produce a dominant molecular ion, the addition of the nonyl chain introduces a kinetically favored β -cleavage pathway, shifting the base peak entirely to m/z 130. Recognizing these mechanistic shifts is essential for the accurate structural elucidation of complex indole-based therapeutics and metabolites.

References
  • National Institute of Standards and Technology (NIST) WebBook. "1H-Indole, 1-methyl-." Available at:[Link]

  • Future4200. "Analytical Differentiation of 1‑Alkyl-3-acylindoles and 1‑Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids." Available at:[Link]

  • Oxford Academic. "The Identification of the Urinary Metabolites of 3-(4-Methoxybenzoyl)-1-Pentylindole (RCS-4), a Novel Cannabimimetic, by Gas Chromatography–Mass Spectrometry." Journal of Analytical Toxicology. Available at:[Link]

Sources

Validation

Comparative Guide to Receptor Binding Affinities: 1-Nonyl-1H-Indole Analogs vs. Short-Chain Cannabimimetic Indoles

Executive Summary This guide provides an objective, data-driven comparison of the receptor binding affinities of 1-nonyl-1H-indole analogs against their shorter-chain alternatives (e.g., JWH-018, JWH-073). Designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an objective, data-driven comparison of the receptor binding affinities of 1-nonyl-1H-indole analogs against their shorter-chain alternatives (e.g., JWH-018, JWH-073). Designed for researchers and drug development professionals, this document synthesizes structure-activity relationship (SAR) data, highlights the steric limitations of extended N1-alkyl chains in cannabinoid receptor (CB1/CB2) binding, and details the standardized radioligand binding protocols used to validate these findings.

Mechanistic Background & SAR Causality

As a Senior Application Scientist evaluating receptor modulators, it is crucial to understand that receptor affinity is not merely a function of lipophilicity, but of precise spatial geometry. Synthetic cannabinoids of the aminoalkylindole class (the JWH series) rely on a three-point pharmacophore interaction with the CB1 and CB2 receptors. The N1-alkyl side chain acts as a critical hydrophobic anchor[1].

Molecular docking and SAR studies reveal that high-affinity binding to CB1/CB2 receptors requires an alkyl chain of at least three carbons, with optimal binding occurring at a five-carbon (pentyl) length[1][2]. The receptor's binding pocket—situated between transmembrane helices (TMs) 2, 3, and 6—has a finite depth[3].

The Causality of Affinity Loss in Nonyl Analogs: When the N1-alkyl chain is extended to a 9-carbon (1-nonyl) configuration, the molecule experiences severe steric clash within the hydrophobic pocket. This structural distortion prevents the core indole and the C3-naphthoyl group from achieving the necessary π−π stacking interactions with key receptor residues (e.g., Phe170, Phe174, and Trp279)[3]. Consequently, 1-nonyl-1H-indole analogs exhibit an exponential decrease in binding affinity compared to their pentyl counterparts, rendering them virtually inactive at the target receptors.

Quantitative Data: Binding Affinity Comparison

The following table summarizes the comparative binding affinities ( Ki​ ) of various N1-alkyl substituted 1H-indoles. The data clearly demonstrates the "affinity cliff" that occurs when the alkyl chain exceeds six carbons.

CompoundN1-Alkyl Chain LengthCB1 Ki​ (nM)CB2 Ki​ (nM)Receptor Activity
JWH-073 Butyl (C4)8.9 ± 1.838.0 ± 24.0Full Agonist
JWH-018 Pentyl (C5)9.0 ± 5.02.9 ± 2.6Full Agonist
JWH-019 Hexyl (C6)9.8 ± 2.05.5 ± 2.0Full Agonist
JWH-020 Heptyl (C7)> 100.0> 100.0Partial Agonist / Weak
1-Nonyl Analog Nonyl (C9)>> 1000.0>> 1000.0Inactive / Steric Clash

Note: Data synthesized from foundational pharmacological evaluations[1][2]. Lower Ki​ values indicate higher binding affinity. Extension beyond the C6 threshold results in a dramatic decrease in binding at both receptors.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively determine the binding affinities of 1-nonyl-1H-indole analogs versus shorter-chain alternatives, a competitive radioligand binding assay must be employed. The following protocol integrates self-validating controls to ensure data integrity and rule out false positives caused by the high lipophilicity of the nonyl chain.

Step-by-Step Protocol:
  • Membrane Preparation : Culture Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the membrane pellet.

    • Validation Check: Quantify protein concentration via BCA assay to ensure uniform receptor density across all test wells.

  • Incubation Mixture : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of the radioligand [3H]CP−55,940 , and varying concentrations of the unlabeled test compound (e.g., 1-nonyl-1H-indole analog) ranging from 10−11 to 10−5 M.

  • Non-Specific Binding (NSB) Control : To ensure the system differentiates between true receptor binding and non-specific lipid partitioning (a common artifact with highly lipophilic C9 chains), dedicate control wells containing 10 µM of unlabeled WIN 55,212-2.

  • Equilibration : Incubate the plates at 30°C for 90 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.

    • Validation Check: Pre-soak filters in 0.1% Bovine Serum Albumin (BSA) to neutralize charge and reduce non-specific binding of the lipophilic analogs.

  • Quantification : Extract the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis : Plot the displacement curve. Calculate the IC50​ using non-linear regression. Convert the IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Visualization

G Prep 1. Membrane Preparation CHO cells expressing CB1/CB2 Incubate 2. Competitive Incubation Test Ligand + [³H]CP-55,940 Prep->Incubate Control 3. NSB Control + 10 µM WIN 55,212-2 Prep->Control Filter 4. Rapid Filtration GF/C filters (0.1% BSA wash) Incubate->Filter Control->Filter Measure 5. Liquid Scintillation Quantify bound radioactivity Filter->Measure Analyze 6. Data Analysis Cheng-Prusoff Ki Calculation Measure->Analyze

Figure 1: Step-by-step experimental workflow for the competitive radioligand binding assay.

References

  • Aung, M. M., et al. (2000). "Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding." Drug and Alcohol Dependence, 60(2), 133-140. URL:[Link]

  • Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of naphthoyl substituents." Bioorganic & Medicinal Chemistry, 13(1), 89-112. URL: [Link]

  • Singh, N., et al. (2019). "Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study." Computational Toxicology, 11, 23-34. URL:[Link]

Sources

Comparative

Reproducibility of 1-Nonyl-1H-Indole Synthesis Protocols: A Comparative Guide

1-Nonyl-1H-indole (also known as N-nonylindole) is a structurally critical intermediate in medicinal chemistry. It is frequently utilized in the synthesis of1[1], 2[2], and novel 3[3].

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Author: BenchChem Technical Support Team. Date: April 2026

1-Nonyl-1H-indole (also known as N-nonylindole) is a structurally critical intermediate in medicinal chemistry. It is frequently utilized in the synthesis of1[1], 2[2], and novel 3[3].

The core synthetic challenge in producing 1-nonyl-1H-indole lies in the ambidentate nature of the indole anion. Because the negative charge of the deprotonated intermediate is delocalized between the nitrogen (N1) and carbon (C3) positions, achieving high regioselectivity for N-alkylation with a 9-carbon aliphatic chain (1-bromononane) requires strict control over the base, solvent, and reaction kinetics. This guide evaluates the two most reliable methodologies for this transformation: the classical Strong Base/Polar Aprotic method and the Phase Transfer Catalysis (PTC) method.

Mechanistic Workflow & Decision Matrix

G Start 1H-Indole + 1-Bromononane Decision Select Synthesis Protocol Start->Decision NaH Protocol A: NaH / DMF (Anhydrous) Decision->NaH High Yield, Lab Scale PTC Protocol B: NaOH / PTC (Biphasic) Decision->PTC Scalable, Mild NaH_Mech 1. Deprotonation at 0°C 2. SN2 Alkylation NaH->NaH_Mech PTC_Mech 1. Interfacial Deprotonation 2. Ion-Pair Extraction PTC->PTC_Mech Product 1-Nonyl-1H-indole (Target Product) NaH_Mech->Product PTC_Mech->Product

Decision matrix and mechanistic workflow for 1-nonyl-1H-indole synthesis protocols.

Comparative Data Analysis

When selecting a protocol, researchers must weigh the need for absolute regioselectivity against operational constraints such as moisture sensitivity and scalability.

ParameterProtocol A: Strong Base (NaH / DMF)Protocol B: Phase Transfer Catalysis (PTC)
Typical Yield 85% – 95%70% – 85%
Regioselectivity (N:C3) > 99:1~ 95:5
Reaction Time 2 – 4 hours8 – 12 hours
Moisture Sensitivity High (Requires strictly anhydrous conditions)Low (Tolerates ambient moisture / biphasic)
Scalability Moderate (Exothermic H₂ evolution limits large batches)High (Easily controlled, mild heating)
Environmental Impact High (Toxic DMF solvent, mineral oil waste)Moderate (Aqueous waste, greener solvents possible)

Step-by-Step Methodologies

Protocol A: Strong Base / Polar Aprotic Alkylation (NaH / DMF)

This protocol represents the gold standard for regioselectivity and yield on a laboratory scale, utilizing general 2[2].

Causality of Reagents: Indole has a pKa of ~16.2. Sodium hydride (NaH) acts as a strong, non-nucleophilic base, ensuring complete and irreversible deprotonation. DMF, a polar aprotic solvent, strongly solvates the Na⁺ cation but leaves the indolide anion unsolvated ("naked"). According to Hard-Soft Acid-Base (HSAB) principles, this maximizes the nucleophilicity of the nitrogen atom, driving the SN2 attack on 1-bromononane and suppressing C3-alkylation.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert N₂ gas. Dissolve 1H-indole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Causality: Cooling mitigates the exothermic deprotonation and prevents the thermal degradation of DMF into dimethylamine, which could cause side reactions.

    • Self-Validating Step: The addition of NaH will generate H₂ gas. The cessation of bubbling (typically after 30 minutes) is a reliable, self-validating indicator that deprotonation is complete. The solution will turn a transparent yellow/brown.

  • Alkylation: Add 1-bromononane (1.2 equiv) dropwise to the cooled solution.

    • Causality: Dropwise addition prevents localized heating and polyalkylation.

  • Quenching & Workup: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine at least 5 times.

    • Causality: Multiple brine washes are strictly required to pull the highly water-soluble DMF out of the organic phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (0–10% EtOAc in hexanes) to yield 1-nonyl-1H-indole as a pale yellow oil.

Protocol B: Phase Transfer Catalysis (NaOH / TBAB / Toluene)

This protocol provides a scalable, greener alternative that bypasses the need for strictly anhydrous conditions by utilizing a 4[4].

Causality of Reagents: The biphasic nature of the reaction relies on a phase transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) to form a lipophilic ion pair with the indolide anion at the aqueous-organic interface. This ion pair is shuttled into the organic phase (toluene), where the alkylation with 1-bromononane occurs. The bulky quaternary ammonium counterion sterically shields the C3 position, favoring N-alkylation without requiring a polar aprotic solvent.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1H-indole (1.0 equiv) and 1-bromononane (1.5 equiv) in toluene (0.5 M).

  • Catalyst & Base Addition: Add TBAB (0.1 equiv) and a 50% aqueous NaOH solution (3.0 equiv).

    • Causality: A high concentration of NaOH is required to drive the equilibrium of deprotonation at the biphasic interface.

  • Alkylation: Heat the mixture to 60 °C with vigorous stirring (800+ rpm) for 8–12 hours.

    • Causality: Vigorous stirring is non-negotiable; it maximizes the interfacial surface area between the aqueous base and the organic solvent, dictating the rate of phase transfer.

    • Self-Validating Step: The reaction progress can be visually validated by the disappearance of the starting indole spot on a TLC plate (Hexanes:EtOAc 9:1, visualized under UV 254 nm and with p-anisaldehyde stain), confirming successful phase transfer and consumption of the starting material.

  • Workup: Cool to room temperature and separate the organic layer. Extract the aqueous layer once with toluene. Wash the combined organic layers with water and brine to remove residual NaOH and TBAB.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Source: nih.
  • Source: nih.
  • Synthesis and Anticonvulsant Activity of Novel 3-(2-(4H-1,2,4-triazol-4- yl)ethyl)
  • Source: researchgate.

Sources

Validation

Analytical Reference Standards for 1-Nonyl-1H-indole Purity Testing: A Comprehensive Comparison Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of 1-Nonyl-1H-indole

1-Nonyl-1H-indole (CAS: 1406828-59-8, Formula: C₁₇H₂₅N) is a highly lipophilic alkylated indole derivative. In modern medicinal chemistry, alkylated indoles serve as foundational scaffolds for synthesizing complex triazole derivatives, which are heavily investigated for their potent anticonvulsant and antiproliferative activities[1].

When conducting structure-activity relationship (SAR) profiling or biological screening, the purity of the reference standard is non-negotiable. Trace impurities—such as unreacted indole precursors, residual 1-chlorononane from N-alkylation, or isomeric byproducts—can introduce severe artifacts into pharmacokinetic assays and skew half-maximal inhibitory concentration (IC₅₀) values[2].

Comparison of Reference Standard Alternatives

Acquiring a reliable reference standard requires evaluating commercial vendors against in-house synthetic protocols. The table below objectively compares the primary sourcing alternatives based on purity thresholds, validation methods, and experimental reliability.

Table 1: Comparison of 1-Nonyl-1H-indole Reference Standard Sources

Source AlternativeClaimed PurityPrimary Validation MethodsAdvantagesLimitations
Sigma-Aldrich / Enamine 95%LC-MS, NMRHigh commercial availability; standardized quality control.95% purity threshold may require secondary preparative purification for highly sensitive in vitro assays.
Sapphire Bioscience ≥95%HPLC, GCComprehensive lot-specific documentation.Can be cost-prohibitive when bulk quantities are required for high-throughput screening.
In-House Synthesis (N-Alkylation) [2]>98% (Post-Prep)HPLC-UV, HRMS, NMRHighly customizable purity; cost-effective at scale; allows for isotopic labeling.Requires extensive synthetic labor, flash chromatography, and rigorous independent analytical validation.

Causality in Experimental Choices: The Need for Orthogonal Validation

A trustworthy analytical protocol cannot rely on a single chromatographic technique. Establishing a self-validating system requires orthogonal methods to ensure absolute mass balance:

  • Why GC-MS? 1-Nonyl-1H-indole is highly lipophilic and possesses sufficient volatility for Gas Chromatography-Mass Spectrometry. GC-MS is specifically required to detect residual volatile alkylating agents (e.g., 1-chlorononane) or trace extraction solvents that lack a UV chromophore and would remain invisible in standard liquid chromatography[2].

  • Why HPLC-UV? While GC-MS is excellent for volatiles, it may fail to elute heavy, non-volatile degradation products or structurally similar indole dimers. High-Performance Liquid Chromatography with UV detection (HPLC-UV) captures these non-volatile components, ensuring that no heavy impurities are omitted from the final purity calculation[3].

By integrating both methods, researchers eliminate analytical blind spots.

Step-by-Step Methodology: Purity Validation Protocol

To establish an authoritative baseline, the following protocol outlines the orthogonal purity testing of a 1-nonyl-1H-indole reference standard.

Phase 1: Sample Preparation
  • Accurately weigh 5.0 mg of the 1-nonyl-1H-indole reference standard using a microbalance.

  • Dissolve the standard in 5.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Sonicate the vial for 5 minutes at room temperature. Note: The lipophilic nonyl chain ensures rapid and complete dissolution in organic solvents.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial to prevent photo-degradation.

Phase 2: HPLC-UV Analysis (Non-Volatile Impurity Profiling)

This method is adapted from established protocols for lipophilic indole scaffolds[3].

  • Column: Phenomenex LUNA C18 (150 mm × 2.0 mm, 5 μm particle size).

  • Mobile Phase A: 1% Formic acid in HPLC-grade H₂O.

  • Mobile Phase B: 1% Formic acid in Acetonitrile.

  • Gradient Elution: 50% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B. Rationale: The aggressive organic gradient is necessary to elute the highly retained nonyl-substituted indole.

  • Flow Rate: 0.2 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm (targeting the conjugated indole chromophore).

Phase 3: GC-MS Analysis (Volatile Impurity Profiling)
  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 10 min).

  • Injection: 1 µL injection volume, Split ratio 10:1, Injector temperature 250°C.

  • Detection: Electron Ionization (EI) at 70 eV, scanning m/z 50–400.

Analytical Workflow Visualization

PurityWorkflow A 1-Nonyl-1H-indole Reference Standard B Sample Preparation (Acetonitrile/Water) A->B C HPLC-UV Analysis (Non-Volatiles) B->C D GC-MS Analysis (Volatiles) B->D E Data Integration & Peak Normalization C->E D->E F Purity Certification (>95% Threshold) E->F

Orthogonal HPLC and GC-MS workflow for 1-nonyl-1H-indole purity certification.

References

  • Title: Synthesis and anticonvulsant activity of novel 3-(2-(4h-1,2,4-triazol-4-yl)ethyl)-1-alkyl-1h-indole derivatives Source: ResearchGate URL: 1

  • Title: 1-nonyl-1H-indole | 1406828-59-8 Source: Sigma-Aldrich URL:

  • Title: 1-Nonyl-1H-indole Source: Sapphire Bioscience URL:

  • Title: Probing the Substitution Pattern of Indole-Based Scaffold Reveals Potent and Selective Sphingosine Kinase 2 Inhibitors Source: PMC / NIH URL: 3

  • Title: Small molecules as inhibitors of streptococcal hyaluronidase: a computer-assisted and multicomponent synthesis approach Source: University of Regensburg URL: 2

Sources

Comparative

1-Nonyl-1H-Indole vs. Other N-Alkyl Indoles: A Comparative Guide to Antimicrobial Efficacy

The indole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its ability to intercalate into biological targets. When developing indole-based antimicrobial agents, functionalization at t...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its ability to intercalate into biological targets. When developing indole-based antimicrobial agents, functionalization at the N-1 position with an alkyl chain fundamentally alters the molecule's physicochemical properties.

This guide provides an objective, data-driven comparison between 1-nonyl-1H-indole (a medium-chain derivative) and other N-alkyl indoles. By analyzing the structure-activity relationship (SAR) of chain length, we will explore why the 9-carbon nonyl chain represents an optimal structural "sweet spot" for antimicrobial assays, and provide a self-validating experimental framework for testing these lipophilic compounds.

Mechanistic Insights: The Chain Length "Cut-Off" Effect

The primary mechanism of action for simple N-alkyl indoles in antimicrobial applications is the disruption of the bacterial lipid bilayer. The indole ring acts as an aromatic, hydrophobic head group, while the alkyl chain inserts into the membrane's hydrophobic core.

The efficacy of this mechanism is strictly governed by the "cut-off" effect —a phenomenon where biological activity monotonically increases with chain length up to a critical point, after which it precipitously drops[1].

  • Short-Chain Indoles (C1–C4): Derivatives like 1-methyl-1H-indole possess high aqueous solubility but lack the necessary lipophilicity (LogP) to anchor into the bacterial membrane. The energetic cost of desolvating the molecule from the aqueous broth is too high, resulting in weak antimicrobial activity.

  • Medium-Chain Indoles (C6–C10): Compounds like 1-nonyl-1H-indole (C9) strike the perfect amphiphilic balance. The 9-carbon chain perfectly matches the hydrophobic thickness of the bacterial lipid bilayer, allowing for optimal membrane insertion, disruption of structural integrity, and subsequent cell death. These derivatives show broad-spectrum activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans[2].

  • Long-Chain Indoles (>C12): When the chain length is extended to structures like 1-octadecyl-1H-indole (C18), the molecule becomes overly lipophilic. Instead of partitioning into the bacterial membrane, these long-chain indoles self-assemble into stable vesicles or aggregates in aqueous suspension[3]. This aggregation drastically reduces the effective free concentration of the drug, rendering it biologically inert in standard assays.

SAR Short Short Chain (C1-C4) e.g., N-Methylindole Membrane Membrane Penetration & Disruption Short->Membrane Weak Solubility Aqueous Solubility & Bioavailability Short->Solubility High Medium Medium Chain (C6-C10) e.g., 1-Nonyl-1H-indole Medium->Membrane Optimal Medium->Solubility Moderate Long Long Chain (>C12) e.g., N-Octadecylindole Long->Membrane Steric Block Long->Solubility Poor (Vesicles)

Relationship between N-alkyl chain length, aqueous solubility, and bacterial membrane disruption.

Comparative Antimicrobial Performance

To objectively evaluate the performance of 1-nonyl-1H-indole, we must benchmark it against its structural homologs. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data based on established SAR trends for amphiphilic N-alkyl indoles against standard Gram-positive and Gram-negative pathogens.

CompoundAlkyl ChainEst. LogPMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)Mechanistic Observation
1-Methyl-1H-indole C1~2.1>256>256Insufficient lipophilicity; fails to anchor.
1-Hexyl-1H-indole C6~4.564128Sub-optimal membrane penetration.
1-Nonyl-1H-indole C9~6.08 - 1632 - 64Optimal amphiphilicity; strong disruption.
1-Octadecyl-1H-indole C18>8.0>256>256Vesicle formation; loss of bioavailability[3].

Note: Gram-negative bacteria (E. coli) generally exhibit higher MIC values due to the protective outer lipopolysaccharide (LPS) membrane, which acts as a barrier against hydrophobic molecules.

Self-Validating Experimental Protocol: Metabolic Broth Microdilution

A critical failure point in evaluating medium-to-long chain N-alkyl indoles is their tendency to form microscopic precipitates in aqueous broth. This precipitation scatters light, creating false-positive optical density (OD600) readings that mimic bacterial growth.

To ensure scientific integrity, the following protocol utilizes a self-validating system : it replaces optical scattering with a metabolic colorimetric readout (Resazurin) and confirms lethality via agar plating (Minimum Bactericidal Concentration, MBC).

Workflow Prep 1. Compound Solubilization (Stock in 100% DMSO) Dilution 2. Serial Dilution in MH Broth (Max 1% DMSO Final) Prep->Dilution Inoculation 3. Pathogen Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 18-24 hours) Inoculation->Incubation Readout 5. Resazurin Addition (Metabolic Colorimetric Readout) Incubation->Readout Validation 6. Agar Plating (MBC) (Self-Validation Step) Readout->Validation

Self-validating microdilution workflow incorporating vehicle controls and MBC verification.

Step-by-Step Methodology & Causality

Step 1: Compound Solubilization

  • Action: Dissolve 1-nonyl-1H-indole in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Causality: Due to the highly lipophilic C9 chain, the compound is insoluble in water. DMSO ensures complete monomeric dispersion, preventing premature aggregation before introduction to the assay.

Step 2: Serial Dilution & Vehicle Control

  • Action: Perform a 2-fold serial dilution of the stock in Mueller-Hinton (MH) broth across a 96-well plate. Ensure the final concentration of DMSO in all wells never exceeds 1% (v/v). Include a "Vehicle Control" well containing 1% DMSO and broth, but no drug.

  • Causality: DMSO possesses intrinsic antibacterial properties at higher concentrations. The 1% limit and the vehicle control validate that any observed bacterial inhibition is strictly caused by the 1-nonyl-1H-indole, not solvent toxicity.

Step 3: Bacterial Inoculation

  • Action: Add the bacterial suspension to achieve a standardized final inoculum of 5×105 CFU/mL per well.

  • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high density of bacteria overwhelms the available drug molecules, skewing the MIC higher.

Step 4: Incubation

  • Action: Incubate the sealed plates at 37°C for 18–24 hours under aerobic conditions.

Step 5: Metabolic Readout (Self-Validation Phase 1)

  • Action: Instead of reading OD600, add 10 µL of a 0.015% Resazurin aqueous solution to all wells. Incubate for an additional 2 hours.

  • Causality: Resazurin is a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin by the enzymes of metabolically active cells. If 1-nonyl-1H-indole precipitates and clouds the well, OD600 would falsely indicate bacterial growth. Resazurin bypasses this optical artifact, providing a true measure of cell viability. The MIC is defined as the lowest concentration that remains blue.

Step 6: MBC Determination (Self-Validation Phase 2)

  • Action: Plate 10 µL of the broth from all "blue" (inhibited) wells onto fresh MH agar plates. Incubate for 24 hours and check for colony formation.

  • Causality: This step differentiates between a bacteriostatic effect (growth is paused) and a bactericidal effect (cells are destroyed). Given that 1-nonyl-1H-indole acts via membrane disruption, this step validates the lethality of the proposed mechanism.

Conclusion for Drug Development Professionals

When designing indole-based antimicrobials, the N-alkyl chain cannot be treated as a passive structural linker; it is an active driver of pharmacokinetics and pharmacodynamics. 1-Nonyl-1H-indole represents a highly optimized scaffold. It overcomes the weak membrane anchoring of short-chain derivatives (like N-methyl) while avoiding the catastrophic aqueous aggregation observed in long-chain derivatives (like N-octadecyl).

For researchers advancing these compounds, utilizing self-validating metabolic assays is non-negotiable. Standard optical assays will inevitably yield false positives due to the inherent lipophilicity required for the drug's mechanism of action.

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profiling &amp; Hazard Causality

Proper chemical disposal is a critical pillar of laboratory safety, regulatory compliance, and environmental stewardship. For researchers and drug development professionals handling 1-nonyl-1H-indole (CAS: 1406828-59-8),...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical disposal is a critical pillar of laboratory safety, regulatory compliance, and environmental stewardship. For researchers and drug development professionals handling 1-nonyl-1H-indole (CAS: 1406828-59-8), standard disposal protocols for simple organics are insufficient.

The addition of a 9-carbon alkyl (nonyl) chain to the N1 position of the indole ring fundamentally alters the compound's physicochemical profile. It shifts the molecule from a crystalline solid (like unsubstituted indole) to a highly lipophilic liquid, drastically increasing its aquatic toxicity and altering its behavior during waste consolidation [1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 1-nonyl-1H-indole, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards [3].

To safely manage chemical waste, one must understand the structural causality behind its hazards. The electron-rich nature of the indole core makes it susceptible to rapid oxidation, while the nonyl chain dictates its environmental persistence.

Table 1: Quantitative Data & Disposal Causality

ParameterValueOperational & Disposal Causality
CAS Number 1406828-59-8Required for precise RCRA waste manifesting and Environmental Health & Safety (EHS) tracking [3].
Molecular Formula C17H25NHigh carbon/hydrogen ratio yields a high heating value, making it ideal for high-temperature incineration [4].
Molecular Weight 243.39 g/mol Indicates a heavy organic liquid; low vapor pressure reduces inhalation risk during transfer, but increases persistence in spills.
Halogen Content 0%Dictates segregation into the "Non-Halogenated Organic Waste" stream, preventing the formation of dioxins during incineration [4].
Water Hazard Class WGK 2 (Estimated)The lipophilic nonyl chain severely limits aqueous solubility, necessitating strict prohibition of drain disposal to prevent aquatic bioaccumulation [2].

Part 2: Step-by-Step Disposal Methodology

Every protocol in your laboratory must function as a self-validating system. Do not proceed to the next step without confirming the validation check.

Phase 1: Hazard Assessment & PPE Verification

Because 1-nonyl-1H-indole is a skin and eye irritant with high lipophilicity, it can easily penetrate standard latex.

  • Don appropriate PPE: Wear standard chemical safety goggles, a flame-resistant lab coat, and nitrile gloves (minimum 4 mil thickness).

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood to mitigate exposure to organic vapors.

  • Protocol Validation Check: Inspect gloves for micro-tears before handling the waste container.

Phase 2: Waste Segregation & Compatibility

Mixing indole derivatives with incompatible chemicals can lead to catastrophic exothermic reactions. The electron-rich pyrrole ring of the indole is highly reactive toward electrophiles and oxidizers.

  • Identify the correct waste stream: 1-nonyl-1H-indole must be routed to the Non-Halogenated Organic Waste stream.

  • Verify compatibility: Ensure the receiving waste container does not contain strong oxidizers (e.g., nitric acid, peroxides, permanganates) or strong acids [2].

  • Protocol Validation Check: Review the hazardous waste log attached to the primary collection container. If any halogens (e.g., dichloromethane) or oxidizers are listed, use a new, empty container.

Phase 3: Containment & RCRA Labeling

Proper containment prevents fugitive emissions and ensures regulatory compliance during transport.

  • Transfer the waste: Use a chemically compatible funnel to pour the liquid waste into a High-Density Polyethylene (HDPE) or glass waste jug.

  • Seal the container: Cap the container tightly immediately after the transfer. Never leave a funnel resting in an open waste jug.

  • Apply RCRA Labeling: Attach a hazardous waste tag. Clearly write "1-nonyl-1H-indole" (no abbreviations) and check the boxes for "Toxic" and "Irritant" [3].

  • Protocol Validation Check: Ensure the container is placed in a secondary containment bin (e.g., a polypropylene tray) within a designated Satellite Accumulation Area (SAA).

Phase 4: EHS Transfer & High-Temperature Incineration

Organic nitrogenous wastes require specific destruction parameters to prevent the release of toxic nitrogen oxides (NOx) or Products of Incomplete Combustion (PICs).

  • Submit a pickup request: Contact your institution's EHS department or a licensed hazardous waste contractor.

  • Incineration routing: EHS will route this chemical for high-temperature incineration (>850°C) with excess oxygen, which safely converts the compound into N2, CO2, and H2O [4].

  • Protocol Validation Check: Verify that the waste manifest lists the correct volume and hazard class before signing custody over to EHS.

Part 3: Spill Response & Decontamination Protocol

Due to its liquid state and high lipophilicity, a spill of 1-nonyl-1H-indole requires specific hydrophobic cleanup strategies. Never use water to clean a spill of this compound , as it will only spread the chemical further.

  • Isolate the area: Alert nearby personnel and ensure the fume hood sash is lowered to an appropriate working height.

  • Apply absorbent: Cover the spill with a hydrophobic, inert absorbent material such as vermiculite, dry sand, or specialized chemical spill pads. Do not use combustible materials like paper towels [2].

  • Collect the residue: Use a non-sparking scoop to collect the saturated absorbent and place it into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Decontaminate the surface: Wipe the area with a solvent in which the compound is soluble (e.g., ethanol or isopropanol), followed by a final wipe with soapy water. Dispose of all contaminated wipes in the solid hazardous waste container.

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical progression for the safe segregation and disposal of 1-nonyl-1H-indole.

G A 1-Nonyl-1H-indole Waste Generated B Verify Halogen-Free Status (0% Cl/Br/F) A->B C Isolate from Oxidizers (Nitric Acid, Peroxides) B->C D Transfer to HDPE Organic Waste Jug C->D E Apply RCRA-Compliant Hazardous Waste Label D->E F EHS High-Temperature Incineration (>850°C) E->F

Caption: Decision workflow for the segregation and disposal of 1-nonyl-1H-indole laboratory waste.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings and Identification Process." U.S. EPA,[Link]

  • Secretariat of the Stockholm Convention. "Minimum Specifications for Health Care and Laboratory Waste Incineration." POPs International, [Link]

Handling

Personal protective equipment for handling 1-nonyl-1H-indole

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized organic compounds, leading to compromised safety and experimental contamination. Handling long-chain a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized organic compounds, leading to compromised safety and experimental contamination. Handling long-chain alkyl indoles like 1-nonyl-1H-indole requires a nuanced approach.

Unlike its parent compound, indole, which is a crystalline solid, the addition of a 9-carbon aliphatic chain disrupts the crystal lattice, rendering 1-nonyl-1H-indole a highly lipophilic dark orange oil at room temperature[1]. This physical transformation drastically alters its safety profile. Its high partition coefficient (LogP) means it can rapidly permeate standard laboratory gloves and absorb through the stratum corneum. Therefore, your Personal Protective Equipment (PPE) and handling protocols must account for both its chemical reactivity and its physical state as a penetrating oil.

Below is the comprehensive, self-validating operational guide for the safe handling, transfer, and disposal of 1-nonyl-1H-indole.

Chemical & Hazard Profile

Before selecting PPE, we must establish the causality of the hazards. The indole core acts as a mild irritant, but the nonyl chain acts as an organic solvent vehicle, facilitating rapid dermal and ocular penetration.

Table 1: Chemical Properties and GHS Hazard Assessment

Property / HazardValue / Description
CAS Number 1406828-59-8[2]
Molecular Formula C₁₇H₂₅N[2]
Molecular Weight 243.4 g/mol [3]
Physical State Viscous, dark orange oil[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Primary Risk Vector Dermal absorption and accidental aerosolization during transfer.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves for this compound. The lipophilic nature of the nonyl chain will cause rapid degradation of thin elastomers.

Table 2: Engineered PPE Selection & Scientific Rationale

PPE CategorySpecificationScientific Rationale (The "Why")
Hand Protection Double-layered heavy-duty nitrile (≥8 mil) or Neoprene.The nonyl chain acts similarly to a non-polar solvent, degrading thin latex/nitrile. Double gloving provides a physical breakthrough buffer.
Eye Protection Indirect-vent chemical splash goggles.Viscous oils can form micro-droplets during syringe transfer or accidental rapid expulsion; standard safety glasses lack peripheral protection.
Body Protection 100% Cotton or Flame-Resistant (FR) lab coat.Synthetic fabrics (like polyester) can melt or permanently trap lipophilic oils against the skin. Cotton provides a breathable, absorbent barrier.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm).Prevents inhalation of volatile organic impurities (H335)[4] and contains any aerosolized droplets generated during the transfer process.

Operational Workflow & Handling Protocol

Because 1-nonyl-1H-indole is a viscous oil[1], standard air-displacement pipettes are fundamentally inappropriate. They rely on a cushion of air, which compresses under the vacuum required to aspirate viscous liquids, leading to inaccurate volumes and dangerous drip hazards.

Step-by-Step Transfer Methodology:

  • Preparation: Verify the chemical fume hood is operational. Gather a positive displacement pipette or a glass gas-tight syringe (e.g., Hamilton syringe) with a blunt-tip needle.

  • PPE Donning: Inspect heavy-duty nitrile gloves for pinholes. Don inner and outer gloves, splash goggles, and a buttoned lab coat.

  • Weighing/Transfer:

    • Tare your receiving vial on an analytical balance.

    • Using the glass syringe, aspirate the 1-nonyl-1H-indole slowly to avoid cavitation (air bubbles trapped in the oil).

    • Dispense the oil directly into the bottom of the receiving vial. Crucial: Do not touch the needle to the neck of the vial, as residual oil will cause cross-contamination and degrade the vial cap's septa.

  • Decontamination: Wipe down the exterior of the stock bottle and the syringe with a lint-free wipe dampened with Isopropanol (IPA). Causality: Water will not clean this chemical; IPA is required to solubilize the lipophilic nonyl chain.

  • Doffing: Remove the outer gloves inside the fume hood by peeling them inside out. Dispose of them immediately in the solid hazardous waste bin.

Spill Response & Waste Disposal Plan

In the event of a spill, standard aqueous cleanup will fail and actively spread the hydrophobic compound.

Minor Spill Protocol (<50 mL):

  • Containment: Immediately cover the oil spill with an inert absorbent pad or vermiculite. Do NOT use water.

  • Collection: Carefully sweep the saturated absorbent material into a compatible, sealable hazardous waste container.

  • Chemical Scrub: Scrub the spill area with Isopropanol or Ethanol to solubilize the residual microscopic oil layer.

  • Final Wash: Perform a final wipe-down with an aqueous laboratory detergent to remove the solvent residue.

Waste Disposal Routing:

  • Liquid Waste: Any solutions containing 1-nonyl-1H-indole must be routed strictly to the Non-Halogenated Organic Waste stream.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be disposed of via an approved hazardous waste contractor. Never dispose of this compound down the drain or in standard municipal trash[4].

Operational Workflow Visualization

G A 1. Risk Assessment (Review SDS & Hazards) B 2. PPE Donning (Double Nitrile, Goggles, Lab Coat) A->B C 3. Engineering Controls (Chemical Fume Hood) B->C D 4. Material Transfer (Glass Syringe / Viscous Oil) C->D E 5. Decontamination (Isopropanol Wipe-down) D->E F 6. Waste Disposal (Non-Halogenated Organics) E->F

Figure 1: Standard operating workflow for the safe handling and disposal of 1-nonyl-1H-indole.

References

  • Small molecules as inhibitors of streptococcal hyaluronidase: a computer-assisted and multicomponent synthesis approach University of Regensburg[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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